Product packaging for 2-Methyl-1-dodecanol(Cat. No.:CAS No. 57289-26-6)

2-Methyl-1-dodecanol

Cat. No.: B7894582
CAS No.: 57289-26-6
M. Wt: 200.36 g/mol
InChI Key: SCHAAFQMJJWGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-1-dodecanol is a useful research compound. Its molecular formula is C13H28O and its molecular weight is 200.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B7894582 2-Methyl-1-dodecanol CAS No. 57289-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHAAFQMJJWGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873307
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-61-2, 57289-26-6
Record name 2-Methyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22663-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldodecyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-dodecanol (S)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLDODECYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-dodecanol, a chiral long-chain alcohol with potential applications in research and drug development. The document details its chemical identifiers, physicochemical properties, and explores its potential applications based on the characteristics of related compounds. Methodologies for its synthesis and analysis, as well as its potential role in antimicrobial formulations and drug delivery systems, are also discussed.

Chemical Identifiers and Physicochemical Properties

(S)-(-)-2-Methyl-1-dodecanol is the (S)-enantiomer of 2-Methyl-1-dodecanol. While a specific CAS number for the (S)-(-) enantiomer is not consistently reported in major databases, the racemic mixture is well-documented. For the purpose of specific identification of the S-enantiomer, the PubChem Compound ID (CID) is the most reliable identifier.

Table 1: Chemical Identifiers for this compound and its (S)-enantiomer

IdentifierRacemic this compound(S)-(-)-2-Methyl-1-dodecanol
CAS Number 22663-61-2[1][2]Not explicitly assigned; often referenced under the racemic CAS.
PubChem CID 42265[2]11252645
IUPAC Name 2-methyldodecan-1-ol[2](2S)-2-methyldodecan-1-ol
Molecular Formula C13H28O[1][2]C13H28O
Molecular Weight 200.36 g/mol [2]200.36 g/mol
InChIKey SCHAAFQMJJWGJM-UHFFFAOYSA-N[3]SCHAAFQMJJWGJM-ZDUSSCGKSA-N
Synonyms 2-methyldodecan-1-ol, 2-methyldodecyl alcohol[1][2](S)-2-Methyl-1-dodecanol, (-)-2-Methyl-1-dodecanol

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
XLogP3-AA 5.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 10
Exact Mass 200.214015 g/mol
Monoisotopic Mass 200.214015 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 14
Complexity 101

These computed properties suggest that (S)-(-)-2-Methyl-1-dodecanol is a lipophilic molecule with limited aqueous solubility, a characteristic feature of long-chain fatty alcohols.

Potential Applications in Drug Development

While specific research on (S)-(-)-2-Methyl-1-dodecanol is limited, the broader class of long-chain and branched-chain fatty alcohols has established roles in pharmaceutical formulations. These applications provide a strong indication of the potential utility of this specific chiral alcohol.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The antibacterial activity is influenced by the length of the aliphatic carbon chain. Studies on straight-chain alcohols have shown that those with 10 to 13 carbons often exhibit the highest activity against bacteria such as Staphylococcus aureus.[4][5][6] For instance, 1-dodecanol has demonstrated significant antibacterial effects.[4][5] The introduction of a methyl branch, as in this compound, may modulate this activity by altering the molecule's interaction with the lipid bilayer of bacterial membranes. The chirality of the molecule could further influence its specific interactions with membrane components, potentially leading to differences in antimicrobial potency between the (S) and (R) enantiomers.

A proposed general mechanism for the antimicrobial action of long-chain alcohols is depicted below.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Alcohol (S)-(-)-2-Methyl-1-dodecanol Disruption Membrane Disruption Alcohol->Disruption intercalates into lipid bilayer Leakage Leakage of Cytoplasmic Contents Disruption->Leakage increases permeability CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Hypothetical mechanism of antimicrobial action of (S)-(-)-2-Methyl-1-dodecanol.

Drug Delivery Systems

Branched-chain fatty alcohols are valuable excipients in topical and transdermal drug delivery systems.[7] They can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[8] Their lipophilic nature allows them to integrate into the lipid matrix of the skin, temporarily disrupting its barrier function and thereby increasing drug permeation.

Furthermore, branched-chain fatty alcohols can be incorporated into nanoassemblies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to improve the oral bioavailability of poorly soluble drugs.[7][9] The branched structure can influence the packing of the lipid matrix in these nanoparticles, potentially leading to higher drug loading and controlled release profiles.[7] The chirality of (S)-(-)-2-Methyl-1-dodecanol could offer advantages in the formulation of more stable and efficient drug delivery systems due to specific stereoselective interactions with other chiral components of the formulation or with biological membranes.

Below is a conceptual diagram illustrating the role of a branched-chain fatty alcohol in a topical drug delivery system.

drug_delivery cluster_formulation Topical Formulation API Active Pharmaceutical Ingredient DeeperSkin Deeper Skin Layers API->DeeperSkin Enhanced Penetration Alcohol (S)-(-)-2-Methyl-1-dodecanol StratumCorneum Stratum Corneum Alcohol->StratumCorneum enhances permeability cluster_formulation cluster_formulation cluster_formulation->StratumCorneum Application

Caption: Conceptual model of (S)-(-)-2-Methyl-1-dodecanol as a penetration enhancer in topical drug delivery.

Experimental Protocols

Hypothetical Enantioselective Synthesis

The synthesis of (S)-(-)-2-Methyl-1-dodecanol can be approached through the enantioselective reduction of the corresponding aldehyde, 2-methyldodecanal. Biocatalytic methods, such as using baker's yeast, have been successfully employed for the enantioselective synthesis of other (S)-2-methyl-1-alkanols.[10]

Objective: To synthesize (S)-(-)-2-Methyl-1-dodecanol via the enantioselective reduction of 2-methyldodecanal using a chiral reducing agent. A well-established method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • 2-Methyldodecanal

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon).

  • Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the CBS solution, and the mixture is stirred for 10 minutes.

  • A solution of 2-methyldodecanal (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield (S)-(-)-2-Methyl-1-dodecanol.

A workflow for this synthesis is presented below.

synthesis_workflow Start 2-Methyldodecanal CBS_Reduction CBS Reduction ((S)-CBS, BMS, THF) Start->CBS_Reduction Quenching Quenching (Methanol, HCl) CBS_Reduction->Quenching Workup Aqueous Workup (Extraction, Washes) Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Product (S)-(-)-2-Methyl-1-dodecanol Purification->Product

Caption: General workflow for the enantioselective synthesis of (S)-(-)-2-Methyl-1-dodecanol.

Characterization

The synthesized (S)-(-)-2-Methyl-1-dodecanol would be characterized using standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts, integration, and splitting patterns would confirm the structure. For example, the protons of the CH₂OH group would appear as a doublet, coupled to the adjacent CH proton. The long alkyl chain would show a complex multiplet in the upfield region.

  • ¹³C NMR and DEPT: The carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135 experiments, would identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.[11]

Mass Spectrometry (MS):

  • Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chiral High-Performance Liquid Chromatography (HPLC):

  • To determine the enantiomeric excess (e.e.) of the synthesized product, chiral HPLC is employed. A chiral stationary phase is used to separate the (S) and (R) enantiomers, and the relative peak areas are used to calculate the e.e.

Conclusion

(S)-(-)-2-Methyl-1-dodecanol is a chiral long-chain alcohol with significant potential in the fields of antimicrobial research and pharmaceutical sciences, particularly in the development of advanced drug delivery systems. While specific data on this enantiomer is scarce, the well-documented properties of related long-chain and branched-chain fatty alcohols provide a solid foundation for its exploration. The methodologies for its enantioselective synthesis and characterization are well-established in organic chemistry. Further research into the specific biological activities of (S)-(-)-2-Methyl-1-dodecanol is warranted to fully elucidate its potential and pave the way for its application in novel therapeutic strategies.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-dodecanol, a branched-chain primary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics.[1][2] Its molecular structure, featuring a methyl group at the second carbon position, imparts unique physical and chemical characteristics compared to its linear isomer, 1-dodecanol.[1][3] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and logical and workflow diagrams to support research and development activities.

Core Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various applications, from formulation development to chemical synthesis.

PropertyValueReference
Molecular Formula C₁₃H₂₈O[4][5][6][7]
Molecular Weight 200.36 g/mol [1][4][5][6][7]
CAS Number 22663-61-2[1][4][8]
Appearance Colorless Liquid (at room temperature)[9]
Boiling Point 260.8 °C at 760 mmHg[8]
Density 0.831 g/cm³[8]
Flash Point 105.5 °C[8]
Refractive Index 1.442[8]
Vapor Pressure 0.00173 mmHg at 25 °C[8]
pKa 15.04 ± 0.10 (Predicted)[5]
Solubility Insoluble in water; soluble in organic solvents[10][11]
XLogP3-AA 5.6[5][6][12]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for fatty alcohols.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of liquid compounds.[13]

Materials:

  • This compound sample

  • Thiele tube or MelTemp apparatus[14]

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm) or capillary tube (sealed at one end)[15]

  • Inverted capillary tube (open at both ends)[13]

  • Rubber band

  • Heating source (Bunsen burner or hot plate)[16]

Procedure:

  • Attach the small test tube containing the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[15]

  • Place a few drops of the sample into the test tube.

  • Insert the inverted capillary tube (open end down) into the sample.[13]

  • Place the thermometer and sample assembly into the Thiele tube filled with mineral oil.[15]

  • Gently heat the side arm of the Thiele tube.[15]

  • Observe the inverted capillary tube. As the sample heats, a stream of bubbles will emerge.

  • Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.[16]

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Carefully wipe off any excess liquid from the outside of the pycnometer and record its mass (m₂).

  • The mass of the sample is m_sample = m₂ - m₁.

  • The density (ρ) is calculated using the formula: ρ = m_sample / V, where V is the known volume of the pycnometer.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in different solvents.[10]

Materials:

  • This compound sample

  • Test tubes

  • Solvents: water, ethanol, chloroform[17]

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 0.1 g) of this compound into three separate test tubes.

  • Add 2 mL of water to the first test tube, 2 mL of ethanol to the second, and 2 mL of chloroform to the third.[10]

  • Vortex each test tube for 30 seconds.

  • Observe and record whether the sample dissolves completely, partially, or not at all in each solvent. Based on the properties of similar fatty alcohols, it is expected to be insoluble in water, sparingly soluble in ethanol, and soluble in chloroform.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to this compound.

logical_relationship cluster_classification Classification of this compound OrganicCompound Organic Compound Alcohol Alcohol OrganicCompound->Alcohol FattyAlcohol Fatty Alcohol Alcohol->FattyAlcohol PrimaryAlcohol Primary Alcohol FattyAlcohol->PrimaryAlcohol BranchedChainAlcohol Branched-Chain Alcohol FattyAlcohol->BranchedChainAlcohol TwoMethylOneDodecanol This compound PrimaryAlcohol->TwoMethylOneDodecanol BranchedChainAlcohol->TwoMethylOneDodecanol

Caption: Logical classification of this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound via Catalytic Hydrogenation Start Start: 2-Methyl-1-dodecanal (Aldehyde) Reaction Catalytic Hydrogenation (e.g., with H₂ and a suitable catalyst) Start->Reaction Reduction Purification Purification (e.g., Distillation) Reaction->Purification End End Product: this compound Purification->End

Caption: Workflow for the synthesis of this compound.[1]

experimental_workflow cluster_analysis Experimental Workflow for Physical Property Determination Sample Sample: this compound BoilingPoint Boiling Point Determination (Micro Method) Sample->BoilingPoint Density Density Measurement (Pycnometer) Sample->Density Solubility Solubility Testing (Water, Ethanol, Chloroform) Sample->Solubility Data Data Analysis and Reporting BoilingPoint->Data Density->Data Solubility->Data

Caption: Workflow for determining physical properties.

References

2-Methyl-1-dodecanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the molecular formula and molecular weight for the chemical compound 2-Methyl-1-dodecanol.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-methyldodecan-1-ol, 1-Dodecanol, 2-methyl-
CAS Number 22663-61-2

Molecular Properties

A summary of the key molecular properties of this compound is presented below.

PropertyValueSource
Molecular Formula C13H28O[1][2]
Molecular Weight 200.36 g/mol [2][3]
200.37 g/mol [1]
200.3608 g/mol [4]

The slight variations in molecular weight reported across different sources are typically due to differences in the atomic weights used for calculation. The computed molecular weight is approximately 200.36 g/mol .[2][3]

References

Solubility of 2-Methyl-1-dodecanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-dodecanol in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide presents estimated solubility based on its structural isomer, 1-dodecanol, and established principles of alcohol solubility. Furthermore, a detailed experimental protocol for determining the solubility of long-chain alcohols is provided to enable researchers to generate precise data for their specific applications.

Core Concepts in Solubility of Long-Chain Alcohols

The solubility of an alcohol is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. For long-chain alcohols like this compound, the extended carbon chain imparts a significant nonpolar character to the molecule. Consequently, its solubility behavior is dictated by the principle of "like dissolves like." It is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The branching in this compound, compared to its linear isomer 1-dodecanol, may slightly increase its solubility in some solvents due to a disruption of crystal lattice forces in the solid state or altered solvent interactions.

Estimated Solubility of this compound

The following table provides estimated solubility values for this compound in various organic solvents at standard temperature and pressure. These estimations are derived from the known solubility of 1-dodecanol and general solubility trends for branched long-chain alcohols. It is crucial to note that these are approximations and experimental verification is highly recommended for any precise application.

SolventSolvent PolarityEstimated Solubility of this compound
HexaneNonpolarHighly Soluble / Miscible
TolueneNonpolar (Aromatic)Highly Soluble / Miscible
ChloroformWeakly PolarSoluble
Ethyl AcetateModerately PolarSoluble
AcetonePolar AproticModerately Soluble
EthanolPolar ProticSoluble
MethanolPolar ProticSparingly Soluble

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a non-volatile solute in a given solvent. This method involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with airtight caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature precipitation.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation vial. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporation vial containing the saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solute and the solvent. For volatile solvents, gentle heating may be applied.

    • Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the vial containing the dry solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of the solvent = Mass of the saturated solution - Mass of the solute

    • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vial and place in thermostatic bath A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw supernatant with a pre-warmed syringe D->E F Filter into a pre-weighed evaporation vial E->F G Weigh the vial with the saturated solution F->G H Evaporate the solvent G->H I Dry to a constant weight in a desiccator H->I J Weigh the vial with the dry solute I->J K Calculate mass of solution, solute, and solvent J->K L Determine solubility (g/100 g solvent) K->L

Caption: Gravimetric method workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For applications requiring high precision, it is imperative to conduct thorough experimental validation of the solubility data.

Spectroscopic Profile of 2-Methyl-1-dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, materials science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.45d2HH-1 (CH₂OH)
~1.65m1HH-2 (CH)
~1.2-1.4m18HH-3 to H-11 (CH₂)
~0.88t3HH-12 (CH₃)
~0.85d3HC2-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (ppm)Assignment
~68.5C-1 (CH₂OH)
~38.0C-2 (CH)
~33.5C-3 (CH₂)
~31.9C-10 (CH₂)
~29.7C-4 to C-9 (CH₂)
~26.5C-11 (CH₂)
~22.7C-12 (CH₃)
~16.5C2-CH₃
~14.1C-12 (CH₃)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch
~2955, ~2925, ~2855StrongC-H stretch (asymmetric and symmetric)
~1465MediumC-H bend (methylene and methyl)
~1380MediumC-H bend (methyl)
~1057StrongC-O stretch (primary alcohol)
~722WeakCH₂ rocking
Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol
m/zRelative IntensityAssignment (Predicted Fragmentation)
57HighC₄H₉⁺ (t-butyl cation)
41MediumC₃H₅⁺ (allyl cation)
55MediumC₄H₇⁺
M-18Low[M-H₂O]⁺ (dehydration)
M-43Low[M-C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are generalized for long-chain alcohols and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

  • Spectrometer: 125 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

  • Referencing: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

  • For neat liquid analysis, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory

  • Mode: Transmittance or Absorbance

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

GC-MS Acquisition:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Analyze_NMR Process NMR Spectra (¹H, ¹³C) NMR->Analyze_NMR Analyze_IR Process IR Spectrum IR->Analyze_IR Analyze_MS Process Mass Spectrum MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Toxicological Profile and Safety Data for 2-Methyl-1-dodecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data is available for 2-Methyl-1-dodecanol. The following profile is substantially based on a read-across approach from its linear isomer, 1-dodecanol, and from the broader category of branched-chain saturated alcohols (BCSA). This approach is justified by the structural similarity, including the same carbon number (C13) and a primary alcohol functional group, which suggests a comparable metabolic pathway and toxicological behavior.

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to the scarcity of specific data for this branched-chain alcohol, this report leverages data from the structurally related compound 1-dodecanol and the general class of branched-chain saturated alcohols. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. The available data suggests that this compound is likely to have a low order of acute toxicity. It may cause skin and eye irritation, but is not expected to be a skin sensitizer or genotoxic.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-methyldodecan-1-ol[1]
CAS Number 22663-61-2[1]
Molecular Formula C13H28O[1]
Molecular Weight 200.36 g/mol [1]
Physical State Liquid (at room temperature)Inferred
Boiling Point Not available
Melting Point Not available
Water Solubility Low (inferred from 1-dodecanol)[2]

Toxicological Data

The toxicological data presented below is primarily derived from studies on 1-dodecanol and other branched-chain saturated alcohols.

Acute Toxicity

The acute toxicity of this compound is expected to be low via oral, dermal, and inhalation routes, consistent with data from analogous substances.

EndpointSpeciesRouteValueReference
LD50RatOral> 5 g/kg (for 2-Octyl-1-dodecanol)[3][4]
LD50Guinea pigDermal> 3 g/kg (for 2-Octyl-1-dodecanol)[3]
Skin Corrosion/Irritation

Based on data from similar long-chain alcohols, this compound is expected to be a skin irritant.[2][5][6] Prolonged or repeated exposure may lead to redness, swelling, and dermatitis.[5]

Serious Eye Damage/Irritation

Undiluted branched-chain saturated alcohols have been shown to cause moderate to severe eye irritation.[7][8] Therefore, this compound should be considered a potential eye irritant.

Respiratory or Skin Sensitization

The available data on branched-chain saturated alcohols suggest a low potential for skin sensitization.[7][8]

Germ Cell Mutagenicity

Studies conducted on various long-chain alcohols, including 1-dodecanol and other branched-chain saturated alcohols, have consistently shown no evidence of mutagenic or genotoxic potential in both in vitro and in vivo assays.[9][10]

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. A study on 2-ethyl-1-hexanol, another branched-chain alcohol, showed it to be a weak inducer of liver tumors in female mice; however, the relevance of this finding to humans is debated.[7][11]

Reproductive Toxicity

Limited data is available for branched-chain alcohols. A one-generation reproductive toxicity study on 1-dodecanol showed no adverse effects on reproduction.[10]

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. The methodologies described below are based on standardized OECD guidelines for chemical testing, which are likely to have been followed in the original studies.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined by administering the test substance to fasted animals (usually rats) in a single dose. The animals are then observed for a period of 14 days for signs of toxicity and mortality.

cluster_protocol Acute Oral Toxicity Testing Workflow (OECD 423) Animal Selection Animal Selection Fasting Fasting Animal Selection->Fasting Healthy, young adult rats Dosing Dosing Fasting->Dosing Overnight Observation Observation Dosing->Observation Single oral gavage Necropsy Necropsy Observation->Necropsy 14 days for clinical signs & mortality Data Analysis Data Analysis Necropsy->Data Analysis Gross pathology LD50 Estimation LD50 Estimation Data Analysis->LD50 Estimation Statistical methods

Caption: Workflow for Acute Oral Toxicity Testing.

Skin Irritation/Corrosion (OECD 404)

This test involves the application of the test substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

cluster_protocol Dermal Irritation/Corrosion Testing Workflow (OECD 404) Animal Preparation Animal Preparation Substance Application Substance Application Animal Preparation->Substance Application Shaving of dorsal skin Observation Observation Substance Application->Observation 0.5 mL to a small area Scoring Scoring Observation->Scoring 1, 24, 48, 72 hours Classification Classification Scoring->Classification Draize scale for erythema & edema

Caption: Workflow for Dermal Irritation Testing.

Eye Irritation/Corrosion (OECD 405)

A single dose of the test substance is applied to one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for signs of irritation, such as redness, swelling, and discharge.

cluster_protocol Eye Irritation/Corrosion Testing Workflow (OECD 405) Animal Selection Animal Selection Substance Instillation Substance Instillation Animal Selection->Substance Instillation Healthy albino rabbits Observation Observation Substance Instillation->Observation 0.1 mL into one eye Scoring Scoring Observation->Scoring 1, 24, 48, 72 hours Classification Classification Scoring->Classification Based on corneal, iridial, and conjunctival effects

Caption: Workflow for Eye Irritation Testing.

Signaling Pathways

No specific signaling pathways for the toxicity of this compound have been elucidated. For primary alcohols, the general mechanism of skin and eye irritation is believed to be non-covalent interactions with cellular membranes, leading to disruption of their structure and function. This can trigger inflammatory responses.

cluster_pathway Proposed Irritation Signaling Pathway Alcohol Alcohol CellMembrane Cell Membrane Disruption Alcohol->CellMembrane CellularStress Cellular Stress CellMembrane->CellularStress InflammatoryMediators Release of Inflammatory Mediators (e.g., cytokines, prostaglandins) CellularStress->InflammatoryMediators InflammatoryResponse Inflammatory Response (Erythema, Edema) InflammatoryMediators->InflammatoryResponse

Caption: General Proposed Pathway for Alcohol-Induced Irritation.

Conclusion

The toxicological profile of this compound, constructed through a read-across approach, suggests a low potential for systemic toxicity. However, it is likely to be a skin and eye irritant. It is not expected to be genotoxic or a skin sensitizer. Professionals handling this substance should take appropriate precautions to avoid direct contact with the skin and eyes. Further testing on this compound itself would be necessary to provide a definitive toxicological profile and to reduce the uncertainty associated with the read-across approach.

References

Potential Biological Activities of 2-Methyl-1-dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-dodecanol is a branched-chain fatty alcohol that holds potential for various biological activities. Its structural similarity to other long-chain alcohols, which have demonstrated antimicrobial, anti-inflammatory, and insecticidal properties, makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the currently understood and potential biological activities of this compound, drawing from existing research on this molecule and its structural analogs. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Physicochemical Properties

PropertyValue
Molecular Formula C13H28O
Molecular Weight 200.37 g/mol
CAS Number 22663-61-2
Appearance Colorless liquid
Chirality Contains a chiral center at the C-2 position, existing as (R) and (S) stereoisomers.

Potential Biological Activities

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are limited, research on analogous long-chain fatty alcohols provides a strong basis for its potential in this area. The length of the carbon chain is a critical determinant of the antibacterial efficacy of these compounds.

Antibacterial Activity of Structural Analogs (Long-Chain Fatty Alcohols) against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-Dodecanol816
1-Tridecanol48
1-Undecanol1632
1-Decanol3264

Data from a study on straight-chain fatty alcohols, which suggests that alcohols with 12 or 13 carbons exhibit the greatest growth-inhibitory activity against S. aureus.[1][2]

Antifungal Activity

2-Dodecanol, a close structural isomer, has been shown to inhibit the transition from yeast to hyphal form in the pathogenic fungus Candida albicans. This morphological change is a key virulence factor. This inhibitory effect is concentration-dependent, with significant activity observed at 0.005% (v/v).

Potential Signaling Pathway: Inhibition of Hyphal Formation in Candida albicans

The inhibitory effect of 2-dodecanol on hyphal development in C. albicans may be linked to the modulation of the Ras1-cAMP-Efg1 signaling cascade. This pathway is a crucial regulator of morphogenesis and virulence in this fungus. It is suggested that 2-dodecanol may interfere with quorum-sensing mechanisms that are dependent on this pathway.

G 2-Dodecanol 2-Dodecanol SIR2 SIR2 2-Dodecanol->SIR2 blocks up-regulation Ras1 Ras1 SIR2->Ras1 may be involved in cAMP cAMP Ras1->cAMP activates Efg1 Efg1 cAMP->Efg1 activates Hyphal Formation Hyphal Formation Efg1->Hyphal Formation promotes

Caption: Putative signaling pathway for 2-dodecanol's inhibition of hyphal formation in C. albicans.

Insecticidal and Cytotoxic Activity

Dodecanol, the straight-chain analog of this compound, has demonstrated significant insecticidal and cytotoxic effects. These findings suggest that this compound may possess similar properties.

Cytotoxicity of Dodecanol against Insect Cells

A study on dodecanol, a metabolite of the entomopathogenic fungus Conidiobolus coronatus, revealed its toxic effects on insect hemocytes and the Sf9 cell line. After 48 hours of exposure, a near-complete disintegration of the cells was observed.[3] This suggests a potential mechanism of action involving cell membrane disruption.

Experimental Workflow for Insecticidal and Cytotoxicity Testing

G cluster_insecticidal Insecticidal Assay cluster_cytotoxicity Cytotoxicity Assay Topical Application Topical Application Insect Rearing Insect Rearing Topical Application->Insect Rearing Mortality Assessment Mortality Assessment Insect Rearing->Mortality Assessment Cell Culture Cell Culture Compound Exposure Compound Exposure Cell Culture->Compound Exposure Cell Viability Assay Cell Viability Assay Compound Exposure->Cell Viability Assay

Caption: General experimental workflow for assessing insecticidal and cytotoxic activities.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on long-chain fatty alcohols and is suitable for testing the antibacterial activity of this compound.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in MHB in a 96-well microtiter plate. The final concentration of the solvent should not exceed 1% (v/v) and should be shown to not affect bacterial growth.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in MHB with solvent) and a negative control (MHB with solvent only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots (e.g., 10 µL) from the wells showing no visible growth are plated onto MHA plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Potassium Ion Leakage Assay

This assay assesses damage to the bacterial cell membrane.

  • Bacterial Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend in a low-potassium buffer to a high density (e.g., 10⁹ CFU/mL).

  • Measurement: Use a potassium-ion-selective electrode to monitor the concentration of extracellular potassium ions.

  • Treatment: Add this compound to the bacterial suspension at its MIC and supra-MIC concentrations.

  • Data Collection: Record the change in extracellular potassium ion concentration over time. A rapid increase indicates membrane damage.

Insecticidal Bioassay (Topical Application)

This protocol is based on the study of dodecanol against Galleria mellonella larvae.[3]

  • Test Insects: Use late-instar larvae of a susceptible insect species (e.g., Galleria mellonella).

  • Compound Preparation: Dissolve this compound in a suitable volatile solvent like acetone to prepare a range of concentrations.

  • Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with the solvent alone.

  • Observation: Maintain the larvae under controlled conditions (temperature and humidity) and record mortality at 24, 48, and 72 hours post-application.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Line: A relevant insect cell line (e.g., Sf9) or a cancer cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Future Directions

The biological activities of this compound remain a largely unexplored area. Future research should focus on:

  • Comprehensive Antimicrobial Screening: Evaluating its activity against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/MBC/MFC values).

  • Anti-inflammatory Studies: Investigating its effects on key inflammatory mediators (e.g., cytokines, nitric oxide) and signaling pathways (e.g., NF-κB, MAPK) in relevant cell models.

  • Anticancer Evaluation: Screening for cytotoxic activity against a panel of human cancer cell lines and elucidating the underlying mechanisms of action (e.g., apoptosis, cell cycle arrest).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure affect its biological activities.

  • Stereospecific Activity: Investigating whether the (R) and (S) enantiomers of this compound exhibit different biological activities.

Conclusion

This compound presents an intriguing profile for potential biological activities based on the known properties of its structural analogs. Its amphiphilic nature and branched-chain structure may confer unique interactions with biological membranes and cellular targets. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound. Rigorous investigation is warranted to fully characterize its biological effects and to determine its viability as a lead compound in drug discovery programs.

References

A Deep Dive into Branched-Chain vs. Linear Fatty Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty alcohols, long-chain aliphatic alcohols, are pivotal molecules in a myriad of biological processes and industrial applications, ranging from serving as structural components of cell membranes to acting as precursors for surfactants and emollients. Their utility is profoundly influenced by their molecular architecture—specifically, whether their carbon backbone is linear or branched. This technical guide provides an in-depth comparison of branched-chain and linear fatty alcohols, elucidating how the presence or absence of branching dictates their physicochemical properties, biological functions, and, consequently, their suitability for various applications, particularly in the realm of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to offer a comprehensive resource for professionals in the field.

Introduction

Fatty alcohols are characterized by a hydroxyl group attached to a long alkyl chain. Linear fatty alcohols, also known as n-alcohols, possess a straight, unbranched carbon chain. In contrast, branched-chain fatty alcohols feature one or more alkyl side chains, with iso and anteiso branching being common motifs found in nature. This seemingly subtle structural difference has profound implications for their physical and chemical behavior. Generally, linear fatty alcohols exhibit higher melting and boiling points due to their ability to pack closely together, maximizing van der Waals forces.[1][2] Branching disrupts this ordered packing, leading to lower melting and boiling points and often rendering the alcohol a liquid at room temperature.[1][3][4] These distinctions in physical state and other properties like viscosity and solubility are critical determinants of their application.

Physicochemical Properties: A Comparative Analysis

The structural divergence between linear and branched-chain fatty alcohols gives rise to distinct physicochemical properties. These differences are crucial for selecting the appropriate fatty alcohol for a specific application, such as formulating stable emulsions in cosmetics or designing drug delivery systems.

Data Presentation

The following tables summarize the key quantitative differences between linear and branched-chain fatty alcohols.

Table 1: Comparison of Melting Points for Linear vs. Branched-Chain Alcohols

Carbon NumberLinear Fatty AlcoholMelting Point (°C)Branched-Chain Fatty Alcohol (Example)Melting Point (°C)
C18Stearyl Alcohol58[4]Isostearyl Alcohol0[4]
C16Cetyl Alcohol49Isocetyl Alcohol-30
C14Myristyl Alcohol38Isomyristyl Alcohol-
C12Lauryl Alcohol24Isolauryl Alcohol-

Table 2: Comparison of Boiling Points for Linear vs. Branched-Chain Alcohols

Carbon NumberLinear Fatty AlcoholBoiling Point (°C)Branched-Chain Fatty Alcohol (Example)Boiling Point (°C)
C4n-Butanol118Isobutanol (2-methyl-1-propanol)108
sec-Butanol (2-butanol)99.5
tert-Butanol (2-methyl-2-propanol)83
C5n-Pentanol138Isopentyl alcohol (3-methyl-1-butanol)131
Neopentyl alcohol (2,2-dimethyl-1-propanol)113

Table 3: General Physicochemical Property Comparison

PropertyLinear Fatty AlcoholsBranched-Chain Fatty Alcohols
Melting Point Higher, often solid at room temperature.[3][4]Lower, often liquid at room temperature.[3][4]
Boiling Point Higher due to greater surface area and stronger van der Waals forces.[1][2]Lower due to more compact structure and reduced surface area.[1]
Viscosity Generally higher.Generally lower.
Solubility in Water Decreases with increasing chain length.Can be higher than their linear counterparts due to reduced hydrophobicity of the smaller surface area non-polar part.
Oxidative Stability Saturated linear alcohols are stable.Saturated branched alcohols exhibit greater oxidative, hydrolytic, and color stability compared to unsaturated alcohols.[4]

Biological Functions and Signaling Pathways

In biological systems, both linear and branched-chain fatty alcohols play significant roles, from being integral components of waxes that provide protective coatings to acting as signaling molecules.

Linear fatty alcohols are key constituents of plant and insect waxes, preventing desiccation.[5] They are also precursors for the synthesis of wax esters and ether glycerolipids in mammals.[6] The metabolism of straight-chain fatty alcohols is primarily governed by the fatty alcohol cycle , where fatty acids are reduced to fatty alcohols, which can then be re-oxidized to fatty acids or used in the synthesis of other lipids.[6]

Branched-chain fatty alcohols are also found in natural waxes, such as the sebum secreted by skin. Their metabolism can involve pathways of fatty acid α- and β-oxidation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving fatty alcohols.

Fatty_Acid_Metabolism Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Fatty_Acyl_CoA->Fatty_Acyl_CoA_Reductase NAD(P)H -> NAD(P)+ Wax_Ester_Synthase Wax Ester Synthase Fatty_Acyl_CoA->Wax_Ester_Synthase Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA_Reductase->Fatty_Aldehyde Fatty_Aldehyde_Dehydrogenase Fatty Aldehyde Dehydrogenase Fatty_Aldehyde->Fatty_Aldehyde_Dehydrogenase NAD+ -> NADH Fatty_Alcohol Fatty Alcohol Fatty_Aldehyde->Fatty_Alcohol NAD(P)H -> NAD(P)+ Fatty_Aldehyde_Dehydrogenase->Fatty_Acid Alcohol_Dehydrogenase Alcohol Dehydrogenase Fatty_Alcohol->Alcohol_Dehydrogenase NAD+ -> NADH Fatty_Alcohol->Wax_Ester_Synthase Ether_Lipid_Synthesis Ether Lipid Synthesis Fatty_Alcohol->Ether_Lipid_Synthesis Alcohol_Dehydrogenase->Fatty_Aldehyde Wax_Ester Wax Ester Wax_Ester_Synthase->Wax_Ester

Caption: The Fatty Alcohol Cycle, illustrating the interconversion of fatty acids, fatty aldehydes, and fatty alcohols, and their incorporation into wax esters and ether lipids.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: The β-Oxidation pathway for the catabolism of fatty acyl-CoA, a key process in fatty acid and fatty alcohol metabolism.

Experimental Protocols

Accurate characterization of fatty alcohols is essential for their effective application. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a fatty alcohol can be determined using a capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Protocol using a Mel-Temp Apparatus:

  • Sample Preparation: Finely powder the solid fatty alcohol sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Insert a thermometer into the designated port.

  • Heating: Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[7]

  • Replicate: Repeat the measurement with a fresh sample to ensure accuracy.

Analysis of Fatty Alcohols by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying fatty alcohols in a mixture. Due to their low volatility, fatty alcohols are often derivatized to more volatile compounds before analysis.

Protocol for GC Analysis with Silylation:

  • Sample Preparation and Saponification (if esterified): If the fatty alcohols are present as esters (e.g., in waxes), they must first be saponified. Mix the sample (e.g., 5g of oil) with an ethanolic potassium hydroxide solution and heat to release the free fatty alcohols.[8]

  • Extraction: Extract the unsaponifiable matter containing the fatty alcohols using a non-polar solvent like petroleum ether.[8]

  • Derivatization (Silylation): Evaporate the solvent and add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). Heat the mixture to convert the hydroxyl groups of the fatty alcohols to trimethylsilyl (TMS) ethers.[8]

  • GC Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Column: Use a capillary column suitable for separating fatty acid derivatives, such as a CP-Sil 8 CB column.[9]

    • Temperature Program: Employ a temperature gradient to separate the fatty alcohols based on their boiling points. For example, start at a lower temperature and ramp up to a higher temperature.[9]

    • Detection: Use a Flame Ionization Detector (FID) for quantification.

  • Quantification: Identify and quantify the fatty alcohols by comparing their retention times and peak areas to those of known standards.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of fatty alcohols from a biological or formulated sample.

Experimental_Workflow Sample Sample (e.g., Oil, Cream, Biological Extract) Saponification Saponification (if necessary) Sample->Saponification Extraction Solvent Extraction Saponification->Extraction Crude_Extract Crude Fatty Alcohol Extract Extraction->Crude_Extract Purification Purification (e.g., TLC, Column Chromatography) Crude_Extract->Purification Pure_FA Purified Fatty Alcohols Purification->Pure_FA Derivatization Derivatization (e.g., Silylation) Pure_FA->Derivatization Derivatized_FA Derivatized Fatty Alcohols Derivatization->Derivatized_FA GC_Analysis Gas Chromatography (GC) Analysis Derivatized_FA->GC_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized experimental workflow for the extraction, purification, and analysis of fatty alcohols from various sample matrices.

Applications in Drug Development

The distinct properties of branched-chain and linear fatty alcohols make them valuable in different aspects of drug development.

  • Linear Fatty Alcohols: Their waxy nature at room temperature makes them suitable as stiffening agents in ointments and creams. They can also be used to modify the release profile of drugs from topical formulations.

  • Branched-Chain Fatty Alcohols: Their liquid state and lower viscosity make them excellent emollients and solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems. Their branched structure can also enhance penetration through the stratum corneum. In the development of prodrug nanoassemblies, the length of branched-chain fatty alcohols has been shown to influence the self-assembly ability and pharmacokinetic behavior of the resulting nanoparticles.

Conclusion

The presence or absence of branching in the carbon chain of fatty alcohols fundamentally alters their physicochemical properties and, by extension, their biological roles and industrial applications. Linear fatty alcohols, with their higher melting points and viscosity, are well-suited for applications requiring structure and controlled release. In contrast, the liquidity and lower viscosity of branched-chain fatty alcohols make them ideal for use as emollients, solvents, and penetration enhancers. A thorough understanding of these differences, supported by robust experimental characterization and an appreciation of their metabolic pathways, is crucial for researchers, scientists, and drug development professionals to effectively harness the unique properties of these versatile molecules.

References

An In-depth Technical Guide to the Material Safety Data Sheet of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available safety information for 2-Methyl-1-dodecanol (CAS No. 22663-61-2). Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific isomer, this document compiles and analyzes data from various sources, including computed data and information on related compounds. This guide is intended to support researchers, scientists, and drug development professionals in making informed safety assessments.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that much of the available data is computed rather than experimentally determined.

PropertyValueSource
Molecular Formula C13H28O[1][2][3]
Molecular Weight 200.36 g/mol [1][2][3]
CAS Number 22663-61-2[1][2][3]
Appearance No data available
Odor No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Solubility No data available
pKa 15.04 ± 0.10 (Predicted)[1]
XLogP3-AA 5.6[1]
Topological Polar Surface Area 20.2 Ų[1]

Section 2: Toxicological and Ecotoxicological Data

There is a significant lack of specific toxicological and ecotoxicological data for this compound. The information presented in Table 2 is for the related isomer, 1-dodecanol, and should be used as a reference with caution.

EndpointValueSpeciesTest GuidelineSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRatOECD 423[4][5][6][7][8]
Skin Corrosion/Irritation No data available for this compound. 1-Dodecanol is a skin irritant.Rabbit[9]
Serious Eye Damage/Irritation No data available for this compound. 1-Dodecanol causes serious eye irritation.Rabbit[10]
Aquatic Toxicity (LC50) No data available for this compound. 1-Dodecanol is very toxic to aquatic life.Fish[10][11]

Section 3: Experimental Protocols

Detailed methodologies for key toxicological and physicochemical experiments are crucial for data interpretation and replication. As specific experimental data for this compound is scarce, this section outlines standardized protocols that would be used to generate such data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance for its acute oral toxicity.[4][5]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]

  • Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.[6]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6][7]

  • Stepwise Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).[7]

Flash Point Determination - Pensky-Martens Closed Cup Method (ASTM D93)

This method is used to determine the flash point of liquids, which is the lowest temperature at which vapors of the material will ignite.[12]

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester is used.[12]

  • Sample Preparation: The sample is placed in the test cup to a specified level.[12]

  • Heating: The sample is heated at a slow, constant rate while being stirred.[12]

  • Ignition Source: An ignition source is applied at specified temperature intervals.[12]

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[12]

Section 4: Visualizations

Logical Workflow for MSDS Analysis

The following diagram illustrates a logical workflow for the analysis of a Material Safety Data Sheet, a critical process for ensuring laboratory safety and regulatory compliance.

MSDS_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Data Extraction & Analysis cluster_2 Risk Assessment & Mitigation cluster_3 Implementation & Review Identify Substance Identify Substance Obtain MSDS/SDS Obtain MSDS/SDS Identify Substance->Obtain MSDS/SDS Physical_Chemical_Properties Physical/Chemical Properties Obtain MSDS/SDS->Physical_Chemical_Properties Hazard_Identification Hazard Identification (GHS Classification) Obtain MSDS/SDS->Hazard_Identification Assess_Risks Assess Workplace Risks Physical_Chemical_Properties->Assess_Risks Toxicological_Data Toxicological Data (LD50, LC50, etc.) Hazard_Identification->Toxicological_Data Hazard_Identification->Assess_Risks Toxicological_Data->Assess_Risks Exposure_Controls Exposure Controls & Personal Protection Develop_SOPs Develop Safe Operating Procedures Exposure_Controls->Develop_SOPs Handling_Storage Handling & Storage Requirements Handling_Storage->Develop_SOPs Assess_Risks->Develop_SOPs Emergency_Procedures Define Emergency Procedures Assess_Risks->Emergency_Procedures Training Provide Training Develop_SOPs->Training Emergency_Procedures->Training Review_Update Review & Update Periodically Training->Review_Update

Caption: Logical workflow for MSDS analysis.

Conclusion

The available data for this compound is limited, with a heavy reliance on computed values and information from related isomers such as 1-dodecanol. While this guide provides a consolidated overview of the current knowledge, it underscores the critical need for experimental determination of the physicochemical, toxicological, and ecotoxicological properties of this compound. Researchers, scientists, and drug development professionals should exercise caution and implement robust safety protocols when handling this compound, treating it as a substance with potential for skin and eye irritation and aquatic toxicity, based on the data for its isomer. The provided workflow for MSDS analysis serves as a general framework for approaching the safety assessment of any chemical, particularly those with incomplete data.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (S)-2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methyl-1-dodecanol is a chiral alcohol with applications in the synthesis of biologically active molecules and as a component in pheromone blends for pest management. The stereochemistry at the C2 position is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This application note provides a detailed protocol for the stereoselective synthesis of (S)-2-Methyl-1-dodecanol, leveraging a chemoenzymatic approach. This method combines the high enantioselectivity of a biocatalytic reduction using common baker's yeast (Saccharomyces cerevisiae) with a subsequent chemical transformation to yield the target molecule with high optical purity.

Principles and Theory

The synthetic strategy hinges on two key transformations:

  • Enantioselective Bioreduction: The synthesis commences with the reduction of a prochiral α,β-unsaturated aldehyde, specifically (E)-2-methyl-3-(5-nonyl-2-thienyl)propenal. Baker's yeast contains a variety of oxidoreductase enzymes that can selectively reduce the carbon-carbon double bond and the aldehyde functionality. The enzymes exhibit a high degree of stereoselectivity, preferentially producing the (S)-enantiomer of the corresponding saturated alcohol. The thiophene ring serves as a bioisostere for a long alkyl chain, facilitating the enzymatic reduction.

  • Desulfurization: Following the biocatalytic step, the thiophene ring is removed and the sulfur atom is replaced with two hydrogen atoms. This is achieved through hydrogenolysis using Raney nickel, a nickel-aluminium alloy catalyst. This step effectively converts the thiophene moiety into the corresponding saturated alkyl chain, yielding the target (S)-2-Methyl-1-dodecanol.

The overall synthetic pathway is depicted below:

G cluster_0 Synthesis of Precursor cluster_1 Biocatalytic Reduction cluster_2 Desulfurization 5-nonylthiophene 5-Nonylthiophene precursor (E)-2-methyl-3-(5-nonyl-2-thienyl)propenal 5-nonylthiophene->precursor Aldol Condensation propanal Propanal propanal->precursor intermediate (S)-2-methyl-3-(5-nonyl-2-thienyl)propan-1-ol precursor->intermediate Baker's Yeast (Saccharomyces cerevisiae) final_product (S)-2-Methyl-1-dodecanol intermediate->final_product Raney Nickel, H2 G start Start prepare_medium Prepare Fermentation Medium (Sucrose, Salts, Water) start->prepare_medium add_yeast Inoculate with Baker's Yeast prepare_medium->add_yeast ferment Incubate and Ferment (e.g., 30°C, 1-2 hours) add_yeast->ferment add_substrate Add Precursor ((E)-2-methyl-3-(5-nonyl-2-thienyl)propenal) ferment->add_substrate monitor_reaction Monitor Reaction by TLC/GC (24-72 hours) add_substrate->monitor_reaction quench Quench and Filter (Add Celite®, filter off yeast) monitor_reaction->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry, Concentrate, and Purify (Column Chromatography) extract->dry_purify end Obtain (S)-2-methyl-3-(5-nonyl-2-thienyl)propan-1-ol dry_purify->end

Application Note: Biocatalytic Production of Chiral 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the biocatalytic production of enantiomerically enriched 2-Methyl-1-dodecanol via enzymatic kinetic resolution. Chiral this compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a representative method using Candida antarctica lipase B (CALB) for the enantioselective acylation of racemic this compound. While the kinetic resolution of primary alcohols can be challenging, lipases, particularly CALB, have demonstrated efficacy in resolving racemic mixtures of chiral alcohols.[1][2] This protocol is based on established principles of biocatalytic kinetic resolution and may serve as a starting point for process optimization.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological activity and safety. The production of single-enantiomer drugs is therefore of paramount importance in the pharmaceutical industry.[3] Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[4]

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are a versatile class of enzymes frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[1][5] Candida antarctica lipase B (CALB) is a particularly robust and highly selective biocatalyst for the resolution of a wide range of chiral alcohols.[2][6]

This application note details a laboratory-scale protocol for the kinetic resolution of racemic this compound using immobilized CALB (e.g., Novozym® 435) and an acyl donor. The protocol includes reaction setup, monitoring, product isolation, and analytical methods for determining enantiomeric excess.

Principle of the Method

The biocatalytic kinetic resolution of racemic this compound is achieved through the enantioselective acylation of one of the alcohol's enantiomers by Candida antarctica lipase B. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The reaction is typically carried out in a non-polar organic solvent to facilitate the enzymatic activity and substrate solubility. An irreversible acyl donor, such as vinyl acetate, is often used to drive the reaction to completion.

Figure 1: Kinetic Resolution Workflow.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Anhydrous hexane (or other suitable non-polar solvent)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled water bath, rotary evaporator)

Enzyme Pre-treatment

Immobilized lipases can be pre-dried to enhance their activity in organic solvents. Place the required amount of immobilized CALB in a desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) under vacuum for at least 24 hours before use.

Kinetic Resolution Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.0 mmol) and 50 mL of anhydrous hexane.

  • Stir the mixture until the substrate is completely dissolved.

  • Add the pre-dried immobilized Candida antarctica lipase B (e.g., 100 mg, 10% w/w of the substrate).

  • Add vinyl acetate (e.g., 0.65 mL, 7.5 mmol, 1.5 equivalents).

  • Seal the flask and place it in a thermostat-controlled water bath at a constant temperature (e.g., 40°C).

  • Stir the reaction mixture at a moderate speed (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Product Separation and Purification

The resulting mixture contains the unreacted (S)-2-Methyl-1-dodecanol and the product (R)-2-Methyl-1-dodecyl acetate. These can be separated by silica gel column chromatography.

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions. The less polar ester will typically elute first, followed by the more polar alcohol.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure ester and the pure alcohol separately.

  • Evaporate the solvent from the combined fractions to yield the purified (R)-2-Methyl-1-dodecyl acetate and (S)-2-Methyl-1-dodecanol.

  • The (R)-2-Methyl-1-dodecyl acetate can be hydrolyzed back to (R)-2-Methyl-1-dodecanol if desired, for example, by using a base like sodium hydroxide in a methanol/water mixture.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the kinetic resolution of this compound. The values presented are hypothetical and should be optimized for specific experimental conditions.

Table 1: Reaction Parameters for Kinetic Resolution

ParameterValue
SubstrateRacemic this compound
EnzymeImmobilized Candida antarctica lipase B
Enzyme Loading10% (w/w of substrate)
Acyl DonorVinyl Acetate (1.5 eq)
SolventAnhydrous Hexane
Substrate Conc.0.1 M
Temperature40°C
Reaction Time24 - 48 hours (or until ~50% conversion)

Table 2: Expected Outcome of the Kinetic Resolution (at ~50% Conversion)

CompoundEnantiomeric Excess (e.e.)Yield (max. 50%)
(S)-2-Methyl-1-dodecanol>95%~45-50%
(R)-2-Methyl-1-dodecyl Acetate>95%~45-50%

Analytical Methods

Chiral Gas Chromatography (GC)

To determine the enantiomeric excess of the unreacted alcohol and the acetylated product, chiral GC is a suitable method. The alcohol and acetate may need to be derivatized to improve their volatility and separation on a chiral column.

Sample Preparation:

  • Unreacted Alcohol: The unreacted this compound can be analyzed directly or after derivatization (e.g., acetylation with acetic anhydride to form the acetate).

  • Product Ester: The 2-Methyl-1-dodecyl acetate can be analyzed directly.

Representative GC Conditions:

ParameterCondition
ColumnChiral GC column (e.g., Rt-βDEXse)
Carrier GasHelium or Hydrogen
Injection Temp.250°C
Oven Program100°C (2 min hold), then ramp to 220°C at 5°C/min
DetectorFlame Ionization Detector (FID) at 250°C

Note: The specific column and temperature program will need to be optimized for the best separation of the enantiomers.

Figure 2: Overall Experimental Workflow.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the biocatalytic production of chiral this compound. The use of Candida antarctica lipase B for kinetic resolution offers a potentially efficient and environmentally friendly route to obtaining enantiomerically pure forms of this valuable chiral building block. Researchers are encouraged to use this protocol as a starting point and to optimize reaction parameters such as enzyme loading, solvent, temperature, and reaction time to achieve the best results for their specific application. The detailed analytical methods will aid in the accurate determination of the success of the resolution.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl-1-dodecanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and professionals in drug development and related fields, providing a robust framework for sample preparation, instrument configuration, and data analysis. The protocol is designed to ensure high sensitivity, specificity, and reproducibility for the analysis of this long-chain branched alcohol.

Introduction

This compound is a C13 branched-chain primary alcohol. Its analysis is crucial in various research and industrial applications, including its role as a precursor in the synthesis of pharmaceuticals and specialty chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

This document provides a detailed experimental protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected mass spectral data.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for preparing this compound samples.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., hexane, methanol, or dichloromethane)[2][3]

  • Glass autosampler vials (1.5 mL) with inserts[2]

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm), if necessary

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent.

    • From the stock solution, prepare a series of working standard solutions by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution:

    • If the sample is a pure substance, dissolve it in the chosen solvent to a concentration of approximately 10 µg/mL.[2]

    • For complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.[3]

    • Ensure the final sample solution is clear and free of particulates. If necessary, filter the sample through a 0.22 µm syringe filter.[4]

  • Final Preparation:

    • Transfer a minimum of 50 µL of the final prepared sample or standard solution into a glass autosampler vial.[2]

    • Cap the vial securely to prevent solvent evaporation.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
Column Zebron ZB-50 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless or appropriate split ratio
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5]
Oven Program Initial temperature of 80 °C, hold for 1 min, then ramp at 20 °C/min to 290 °C, and hold for 3 min.[5]

Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Rate 2 scans/sec
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on typical GC-MS analysis.

ParameterValueReference
Molecular Formula C₁₃H₂₈OPubChem
Molecular Weight 200.36 g/mol [6]
CAS Number 22663-61-2[6]
Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragmentation patterns. For primary alcohols, common fragmentation includes the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule.[7]

m/z (mass-to-charge ratio)Relative IntensityInterpretation
57 HighBase Peak, likely from alpha-cleavage
41 High
55 High
M-18 PossibleLoss of H₂O
M-46 PossibleLoss of CH₂OH and a proton

Note: The molecular ion peak (M+) for long-chain alcohols may be weak or absent.[7]

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectrum Generate Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways Molecule This compound (M, m/z 200) Fragment1 [M-H₂O]⁺ (m/z 182) Molecule->Fragment1 Loss of H₂O Fragment2 Alpha-Cleavage Fragment (m/z 57) Molecule->Fragment2 α-cleavage Fragment3 Other Alkyl Fragments Molecule->Fragment3 Further Fragmentation

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Purity Assessment of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 2-Methyl-1-dodecanol. The protocols detailed below are intended as a starting point for method development and validation in a laboratory setting.

Introduction

This compound is a branched-chain fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a precursor in chemical synthesis. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its physical properties, reactivity, and safety profile. This document outlines detailed protocols for the purity assessment of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities

The primary synthesis route for this compound involves the reduction of 2-methyl-1-dodecanal. Based on this, potential impurities may include:

  • 2-Methyl-1-dodecanal: Unreacted starting material.

  • Isomers: Other branched-chain dodecanol isomers.

  • By-products: Resulting from side reactions during synthesis.

  • Residual solvents: Used during the synthesis and purification process.

Analytical Methods

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Quantification

Gas chromatography with a flame ionization detector is a robust technique for quantifying the purity of volatile compounds like this compound. The method relies on the separation of the analyte from its impurities based on their boiling points and interaction with the stationary phase of the GC column.

Experimental Protocol:

a) Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID), 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Injection Volume 1 µL

b) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 2 mg/mL.

c) Data Analysis:

  • Inject the calibration standards and the sample solution into the GC-FID system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the purity of the sample as a percentage.

d) Method Validation Parameters (Example):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.005 mg/mL
Limit of Quantification (LOQ) 0.015 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Workflow for GC-FID Purity Assessment:

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B D Inject Sample & Standards B->D C Prepare Standards C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve G->H I Calculate Purity H->I

Caption: Workflow for quantitative purity assessment of this compound by GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification of unknown impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectral data that can be used to identify the chemical structure of each component.

Experimental Protocol:

a) Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC with 5977B MSD or equivalent
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 230 °C
Ionization Energy 70 eV
Mass Range m/z 35-400

b) Sample Preparation:

Prepare a solution of the this compound sample in a suitable solvent (e.g., hexane) at a concentration of approximately 0.1 mg/mL.

c) Data Analysis:

  • Inject the sample solution into the GC-MS system.

  • Obtain the total ion chromatogram (TIC).

  • For each impurity peak, obtain the mass spectrum.

  • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the impurities. The mass spectrum of this compound can be found in public databases such as PubChem.[1]

  • Based on the synthesis route, pay close attention to masses corresponding to 2-methyl-1-dodecanal.

Logical Flow for Impurity Identification by GC-MS:

GC_MS_Impurity_ID cluster_workflow Impurity Identification Workflow A Inject Sample into GC-MS B Separation by GC A->B C Ionization & Fragmentation (MS) B->C D Mass Spectrum Acquisition C->D E Library Search (e.g., NIST) D->E F Impurity Identification E->F

Caption: Logical workflow for the identification of impurities in this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

For less volatile impurities or as an alternative to GC, HPLC with a refractive index detector can be employed. Since this compound lacks a strong UV chromophore, RID is a suitable detection method.

Experimental Protocol:

a) Instrumentation and Conditions:

ParameterSetting
HPLC System Waters Alliance e2695 or equivalent
Detector Refractive Index Detector (RID), 35 °C
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (90:10 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 20 µL

b) Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

c) Data Analysis:

  • Allow the HPLC system and RID to stabilize.

  • Inject the standards and sample.

  • Create a calibration curve and quantify the purity as described for the GC-FID method.

HPLC-RID Analysis Workflow:

HPLC_RID_Workflow A Sample & Standards Preparation (in Mobile Phase) C Injection A->C B HPLC System Equilibration B->C D Isocratic Separation (C18 Column) C->D E Refractive Index Detection D->E F Data Analysis & Purity Calculation E->F

Caption: General workflow for purity analysis of this compound by HPLC-RID.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used for quantitative analysis (qNMR).

Experimental Protocol:

a) Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃)
¹H NMR 32 scans, relaxation delay of 1 s
¹³C NMR 1024 scans, relaxation delay of 2 s

b) Sample Preparation:

Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

c) Expected Chemical Shifts:

Assignment¹H NMR (δ, ppm) (Predicted)¹³C NMR (δ, ppm)[1]
CH₃ (terminal)~0.88 (t)~14.1
(CH₂)ₙ~1.26 (m)~22.7, 29.4, 29.6, 29.7, 30.0, 31.9, 34.0
CH-CH₂OH~1.60 (m)~38.0
CH₃-CH~0.90 (d)~16.5
CH₂OH~3.45 (d)~68.5
OHVariable-

d) Data Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios.

  • Compare the chemical shifts with the expected values to confirm the structure.

  • For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.

NMR Analysis Logical Flow:

NMR_Logic cluster_analysis Spectral Analysis A Prepare Sample (Dissolve in CDCl3) B Acquire 1H & 13C NMR Spectra A->B C Process Spectra (Referencing, Phasing) B->C D Assign Chemical Shifts C->D E Analyze Coupling Patterns (1H) C->E F Integrate Peaks (1H) C->F G Structural Confirmation D->G E->G F->G

References

Application Notes and Protocols: 2-Methyl-1-dodecanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1-dodecanol as a versatile precursor in organic synthesis. Detailed protocols for its key transformations, including oxidation to 2-methyldodecanal and 2-methyldodecanoic acid, and its esterification to potential fragrance compounds, are provided.

Introduction

This compound is a branched-chain primary alcohol that offers unique steric and electronic properties compared to its linear isomer, 1-dodecanol. This structural difference influences the physical and chemical characteristics of its derivatives, making it a valuable building block in the synthesis of a variety of organic molecules. Its applications span from the development of novel fragrance compounds to the synthesis of specialty chemicals and potential use as an emollient in cosmetic formulations. The branched nature of the alkyl chain can impart desirable properties such as lower melting points and altered solubility in final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary oxidation products is presented in Table 1. This data is essential for reaction planning, purification, and product characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₃H₂₈O200.36~262
2-MethyldodecanalC₁₃H₂₆O198.35Not available
2-Methyldodecanoic AcidC₁₃H₂₆O₂214.34323.3 at 760 mmHg[1]

Key Synthetic Transformations and Protocols

This compound can be readily transformed into its corresponding aldehyde, carboxylic acid, and various esters. These derivatives serve as important intermediates and final products in various chemical industries.

Oxidation to 2-Methyldodecanal

The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation.

Experimental Protocol: PCC Oxidation of this compound

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol).

  • To this stirred suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methyldodecanal.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85% (based on typical PCC oxidations of primary alcohols).

Characterization Data for 2-Methyldodecanal (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (d, J = 2.0 Hz, 1H, -CHO), 2.35-2.25 (m, 1H, -CH(CH₃)CHO), 1.60-1.20 (m, 18H, alkyl chain), 1.05 (d, J = 6.8 Hz, 3H, -CH(CH₃)), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.0, 51.5, 33.0, 31.9, 29.6, 29.5, 29.3, 27.0, 22.7, 14.1, 13.5.

  • IR (neat, cm⁻¹): 2925, 2855, 2710, 1730.

Oxidation_to_Aldehyde sub This compound reagent PCC DCM, rt sub->reagent product 2-Methyldodecanal reagent->product

Caption: Oxidation of this compound to 2-Methyldodecanal.

Oxidation to 2-Methyldodecanoic Acid

Stronger oxidizing agents are required for the conversion of primary alcohols to carboxylic acids. The Jones oxidation, utilizing chromic acid in acetone, is a classic and effective method for this purpose.

Experimental Protocol: Jones Oxidation of this compound

Materials:

  • This compound

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add Jones reagent (2.5 equivalents of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyldodecanoic acid.

  • The product can be further purified by recrystallization or vacuum distillation.

Expected Yield: 80-95% (based on typical Jones oxidations of primary alcohols).

Characterization Data for 2-Methyldodecanoic Acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, -COOH), 2.45-2.35 (m, 1H, -CH(CH₃)COOH), 1.70-1.20 (m, 18H, alkyl chain), 1.15 (d, J = 7.0 Hz, 3H, -CH(CH₃)), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.0, 41.0, 34.0, 31.9, 29.6, 29.5, 29.3, 27.0, 22.7, 17.0, 14.1.[2]

  • IR (neat, cm⁻¹): 3300-2500 (broad), 2925, 2855, 1710.

Oxidation_to_Acid sub This compound reagent Jones Reagent Acetone, 0°C to rt sub->reagent product 2-Methyldodecanoic Acid reagent->product Esterification sub1 This compound reagent H₂SO₄ (cat.) Toluene, Reflux sub1->reagent sub2 Acetic Acid sub2->reagent product 2-Methyldodecyl Acetate reagent->product

References

Application Notes and Protocols for 2-Methyl-1-dodecanol: Antimicrobial and Insecticidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the known antimicrobial and insecticidal properties of 2-Methyl-1-dodecanol, including experimental protocols and potential mechanisms of action based on available scientific literature. While specific data for this compound is limited, this document draws upon information from closely related long-chain and branched-chain alcohols to provide a comprehensive guide for research and development.

Antimicrobial Properties

Antifungal Activity against Candida albicans

Research has shown that 2-dodecanol can inhibit the yeast-to-hyphal transition in Candida albicans, a key virulence factor for this opportunistic pathogen[1][2]. This morphological change is crucial for tissue invasion and biofilm formation.

Mechanism of Action: The inhibitory effect of 2-dodecanol on hyphal formation is suggested to involve the modulation of the Ras1-cAMP-Efg1 signaling pathway[1][2]. This pathway is a central regulator of morphogenesis in C. albicans. Furthermore, 2-dodecanol has been found to block the up-regulation of the SIR2 gene, which is associated with the yeast-hypha transition[1].

This compound This compound Ras1 Ras1 This compound->Ras1 Inhibits SIR2_Upregulation SIR2 Upregulation This compound->SIR2_Upregulation Blocks Adenylyl_Cyclase Adenylyl Cyclase (Cyr1) Ras1->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Formation Hyphal Formation Efg1->Hyphal_Formation Promotes

Caption: Proposed antifungal signaling pathway of this compound in C. albicans.
General Antibacterial and Antifungal Potential

While specific data for this compound is lacking, studies on other long-chain fatty alcohols, such as 1-dodecanol, have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The length of the carbon chain is a critical determinant of the antibacterial activity and mode of action of these compounds.

Data on Related Compounds:

CompoundOrganismActivityReference
1-DodecanolStaphylococcus aureusHigh antibacterial activity
1,2-DodecanediolStaphylococcus aureus, Staphylococcus epidermidisAntibacterial activity
Experimental Protocols: Antimicrobial Susceptibility Testing

Due to the lipophilic nature of this compound, standard antimicrobial susceptibility testing methods may require modification.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or a non-ionic surfactant (e.g., Tween 80)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin sodium salt solution (optional, for viability assessment)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or the chosen solvent. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Dilute Serial Dilutions in Broth Stock->Dilute Plate Inoculate 96-well Plate Dilute->Plate Inoculum Prepare Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubate at 37°C Plate->Incubate Read Determine MIC (Visual or Resazurin) Incubate->Read

Caption: Workflow for MIC determination of this compound.

Insecticidal Properties

"Dodecanol" has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus and has demonstrated insecticidal activity[3]. While the specific isomer was not identified, this suggests that branched-chain dodecanols like this compound may possess similar properties.

Insecticidal Activity Data (for "Dodecanol")
Insect SpeciesLife StageApplicationMortalityReference
Galleria mellonella (Greater Wax Moth)LarvaTopical3.3%[3]
Galleria mellonella (Greater Wax Moth)AdultTopical57%[3]
Calliphora vicina (Blue Bottle Fly)Larva & AdultTopical10%[3]

These findings indicate that "dodecanol" can induce mortality in insects, with varying efficacy depending on the species and life stage. It also had a negative effect on insect hemocytes in vitro, causing cell disintegration[3].

Potential Mechanism of Action

The precise insecticidal mechanism of this compound is not well-defined. However, fatty alcohols can act as non-polar narcotics, disrupting the lipid layers of insect cell membranes and leading to cell death. They may also interfere with respiratory processes or have neurotoxic effects. The effect on hemocytes suggests an impact on the insect's immune system[3].

Experimental Protocols: Insecticidal Bioassays

Protocol 2: Topical Application Bioassay

This method assesses the contact toxicity of a compound.

Materials:

  • This compound

  • Acetone or another suitable volatile solvent

  • Microsyringe or micropipette

  • Test insects (e.g., larvae of Galleria mellonella or adults of Tribolium castaneum)

  • Vented containers for holding treated insects

Procedure:

  • Stock Solution Preparation: Prepare a range of concentrations of this compound in the chosen solvent.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the lethal dose (LD50), the dose required to kill 50% of the test population, using probit analysis.

Protocol 3: Larvicidal Bioassay (for Mosquitoes)

This protocol is used to evaluate the efficacy against mosquito larvae.

Materials:

  • This compound

  • Ethanol or DMSO as a solvent

  • Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti or Culex quinquefasciatus)

  • Beakers or cups

  • Dechlorinated water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent.

  • Test Solutions: Prepare a series of dilutions in dechlorinated water. Ensure the final solvent concentration is non-toxic to the larvae.

  • Exposure: Place a known number of larvae (e.g., 20-25) in beakers containing the test solutions. A control group with solvent and water should be included.

  • Mortality Assessment: Record larval mortality after 24 and 48 hours. Larvae that show no movement when disturbed are considered dead.

  • Data Analysis: Calculate the lethal concentration (LC50), the concentration required to kill 50% of the larvae, using probit analysis.

cluster_topical Topical Application cluster_larvicidal Larvicidal Assay T_Prep Prepare Solutions in Acetone T_Apply Apply to Insect Thorax T_Prep->T_Apply T_Observe Observe Mortality T_Apply->T_Observe T_Analyze Calculate LD50 T_Observe->T_Analyze L_Prep Prepare Solutions in Water L_Expose Expose Larvae L_Prep->L_Expose L_Observe Record Mortality L_Expose->L_Observe L_Analyze Calculate LC50 L_Observe->L_Analyze

Caption: Workflow for insecticidal bioassays.

Future Research Directions

Further research is warranted to fully elucidate the antimicrobial and insecticidal potential of this compound. Key areas for future investigation include:

  • Quantitative Antimicrobial Studies: Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad panel of pathogenic bacteria and fungi.

  • Quantitative Insecticidal Studies: Determination of LC50 and LD50 values for a range of economically and medically important insect pests.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound in both microbes and insects.

  • Synergy Studies: Evaluation of the potential for synergistic effects when combined with other antimicrobial or insecticidal agents.

  • Formulation Development: Development of stable and effective formulations for practical application in agriculture or public health.

These application notes provide a foundation for initiating research into the bioactivity of this compound. The provided protocols can be adapted to specific research needs and target organisms.

References

Application Notes and Protocols for 2-Methyl-1-dodecanol as a Surfactant or Emulsifying Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-dodecanol is a long-chain fatty alcohol with potential applications as a surfactant and emulsifying agent.[1][2] Its molecular structure, featuring a hydrophilic hydroxyl group (-OH) and a lipophilic 13-carbon branched alkyl chain, suggests amphiphilic properties that are conducive to reducing surface tension at interfaces and stabilizing emulsions.[2] While direct experimental data on the surfactant properties of this compound is limited in publicly available literature, its structural similarity to other long-chain alcohols, such as 1-dodecanol and 2-octyl-1-dodecanol, allows for informed predictions of its behavior and potential applications.[3][4][5][6]

These application notes provide an overview of the inferred properties of this compound and detailed protocols for its evaluation as a surfactant and emulsifying agent in research and drug development settings.

Potential Applications

Based on the known functions of structurally similar long-chain alcohols, this compound is anticipated to be useful in the following areas:

  • Emulsion Stabilization: In pharmaceutical and cosmetic formulations, this compound can potentially act as a co-emulsifier to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions. Its branched structure may provide steric hindrance that contributes to the stability of droplets.

  • Drug Delivery Systems: As a component of microemulsions and nanoemulsions, it may aid in the solubilization and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[4]

  • Topical Formulations: Its emollient properties, similar to other fatty alcohols, could make it a valuable ingredient in creams, lotions, and ointments, where it can also contribute to the overall stability of the formulation.[3][4]

  • Specialty Cleaning and Dispersing: The surfactant properties of this compound suggest its potential use as a dispersing agent for solid particles in a liquid phase or as a component in specialized cleaning formulations.

Physicochemical and Surfactant Properties

The following table summarizes the known physicochemical properties of this compound and compares them with the surfactant properties of the related compound 1-dodecanol. The surfactant-specific data for this compound are yet to be determined experimentally.

PropertyThis compound1-Dodecanol (Lauryl Alcohol)Reference
Molecular Formula C13H28OC12H26O[2][6]
Molecular Weight 200.36 g/mol 186.34 g/mol [2][6]
Appearance Data not availableColorless solid[6]
Solubility in Water Data not available0.004 g/L[6]
Critical Micelle Concentration (CMC) To be determinedNot applicable (used as a co-surfactant)
Surface Tension To be determinedSpreading tension of crystals: ~28.9 mN/m at 20°C[7]

Experimental Protocols

The following are detailed protocols for evaluating the potential of this compound as a surfactant and emulsifying agent.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[8] The surface tension method is a common technique for determining the CMC.

Objective: To determine the CMC of this compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in a suitable co-solvent if necessary, due to its low water solubility (e.g., ethanol), and then dilute with deionized water. Ensure the final co-solvent concentration is low and consistent across all samples.

  • Prepare a series of dilutions of the stock solution with deionized water to obtain a range of concentrations.

  • Measure the surface tension of each dilution using a tensiometer at a constant temperature (e.g., 25°C).

  • Plot the surface tension as a function of the logarithm of the concentration of this compound.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[8]

Visualization of CMC Determination Workflow:

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify Breakpoint (CMC) plot->cmc

Workflow for CMC Determination
Protocol for Evaluation of Emulsifying Capacity

This protocol determines the ability of this compound to form and stabilize an emulsion.

Objective: To assess the emulsifying capacity and stability of this compound.

Materials:

  • This compound

  • Immiscible oil (e.g., mineral oil, soybean oil)

  • Deionized water

  • Homogenizer (e.g., high-speed blender, sonicator)

  • Graduated cylinders

  • Spectrophotometer (optional, for turbidity measurements)

Procedure:

  • Prepare a solution of this compound in the oil phase at various concentrations (e.g., 1%, 2%, 5% w/w).

  • In a graduated cylinder, mix the oil phase containing this compound with the aqueous phase (deionized water) in a defined ratio (e.g., 1:1).

  • Homogenize the mixture for a fixed period (e.g., 2 minutes) at a constant speed to form an emulsion.

  • Allow the emulsion to stand undisturbed.

  • Measure the volume of the emulsified layer, the separated water layer, and the separated oil layer at regular time intervals (e.g., 0, 30, 60, 120 minutes, and 24 hours).

  • Calculate the Emulsification Index (EI) at each time point using the following formula: EI (%) = (Volume of emulsified layer / Total volume of liquid) x 100

  • Plot the Emulsification Index as a function of time to evaluate emulsion stability. A slower decrease in EI indicates better stability.

Visualization of Emulsification Capacity Evaluation:

Emulsification_Evaluation A Prepare Oil Phase with this compound B Mix Oil and Aqueous Phases A->B C Homogenize Mixture B->C D Allow Emulsion to Stand C->D E Measure Layer Volumes at Time Intervals D->E F Calculate Emulsification Index (EI) E->F G Plot EI vs. Time to Assess Stability F->G

Protocol for Emulsification Capacity

Safety and Handling

Conclusion

This compound holds promise as a surfactant and emulsifying agent for various applications in research and industry, including pharmaceutical formulations. Its branched-chain structure may offer unique properties compared to its linear isomers. The protocols outlined in these notes provide a framework for systematically evaluating its performance and potential for specific applications. Further research is necessary to fully characterize its surfactant properties and to establish its efficacy and safety in various formulations.

References

Application Notes and Protocols for 2-Methyl-1-dodecanol In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols are proposed methodologies for the in vitro investigation of 2-Methyl-1-dodecanol. As there is limited specific published data for this compound, these protocols have been adapted from standard laboratory procedures and studies on structurally related long-chain alcohols. Researchers should optimize these protocols based on their specific experimental setup and cell/microbe models.

Introduction

This compound is a branched-chain fatty alcohol. While its specific biological activities are not extensively documented, related molecules like 1-dodecanol and 2-dodecanol have demonstrated antimicrobial and cytotoxic effects, as well as the ability to interfere with cellular signaling pathways. These application notes provide a framework for the initial in vitro characterization of this compound to explore its potential biological activities.

Application Note 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of representative cell lines and calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cell Viability Assay[1][2][3][4][5]

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO, cell culture grade)
  • Selected cell lines (e.g., HeLa - human cervical cancer; A549 - human lung cancer; Sf9 - insect cells; Saccharomyces cerevisiae)
  • Appropriate culture media (e.g., DMEM for mammalian cells, SF-900 for insect cells, YPD for yeast)
  • Fetal Bovine Serum (FBS), if required
  • Trypsin-EDTA for adherent cells
  • Phosphate Buffered Saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
  • 96-well flat-bottom sterile microplates
  • Humidified incubator (37°C, 5% CO2 for mammalian cells; 27°C for insect and yeast cells)
  • Microplate reader (absorbance at 570 nm)

2. Preparation of this compound Stock Solution:

  • Due to its hydrophobic nature, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Store the stock solution at -20°C.
  • The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Procedure:

  • Cell Seeding: For adherent cells, harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. For suspension cells or yeast, adjust the cell density according to their growth rate. Incubate the plate for 24 hours to allow for cell attachment and recovery.
  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control."
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]
  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[3]
  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineTypeIC50 (µM) after 48h Exposure (Hypothetical)
HeLaMammalian75.4
A549Mammalian112.8
Sf9Insect45.2
S. cerevisiaeFungal> 200

Application Note 2: Evaluation of Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic and opportunistic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method[6][7][8][9]

1. Materials:

  • This compound stock solution (in DMSO)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
  • Fungal strains (e.g., Candida albicans)
  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
  • Sterile 96-well round-bottom microplates
  • Spectrophotometer
  • Shaking incubator

2. Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10^8 CFU/mL for bacteria). Further dilute to the final working concentration of 5 x 10^5 CFU/mL.
  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock of this compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting cell density.
  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida albicans.
  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Hypothetical Data Presentation
Microbial StrainTypeMIC (µg/mL) (Hypothetical)
Staphylococcus aureusBacteria64
Escherichia coliBacteria128
Pseudomonas aeruginosaBacteria>256
Candida albicansFungal32

Application Note 3: Mechanistic Study in Candida albicans

Objective: To investigate the hypothesis that this compound inhibits the yeast-to-hypha transition in Candida albicans by modulating the Ras1-cAMP-Efg1 signaling pathway, based on evidence from related molecules.[7]

Experimental Protocol: Gene Expression Analysis by qPCR[11][12][13]

1. Materials:

  • Candida albicans (e.g., SC5314 strain)
  • YPD broth and Spider medium (for hyphal induction)
  • This compound
  • RNA extraction kit (e.g., with Trizol or column-based)
  • cDNA synthesis kit
  • qPCR master mix (e.g., SYBR Green)
  • qPCR instrument
  • Primers for target genes (RAS1, CYR1, EFG1, HWP1) and a reference gene (ACT1)

2. Procedure:

  • Cell Culture and Treatment: Grow C. albicans overnight in YPD broth. Dilute the culture into pre-warmed Spider medium to induce hyphal formation. Simultaneously, treat the cells with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Include an untreated control.
  • Incubation: Incubate at 37°C with shaking for a defined period (e.g., 90 minutes) to allow for gene expression changes related to hyphal formation.
  • RNA Extraction: Harvest the cells by centrifugation. Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
  • qPCR: Set up qPCR reactions using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and reference genes. The PCR protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
  • Data Analysis: Calculate the relative expression of target genes in the treated sample compared to the untreated control using the 2^-ΔΔCt method, normalized to the reference gene (ACT1).

Visualizations

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation prep Prepare 100 mM Stock of this compound in DMSO cytotox Cytotoxicity Assay (MTT) - Determine IC50 prep->cytotox antimicrobial Antimicrobial Assay (MIC) - Determine MIC prep->antimicrobial mechanistic Mechanistic Study (qPCR) - Analyze Gene Expression prep->mechanistic culture Culture Selected Cell Lines / Microbes culture->cytotox culture->antimicrobial culture->mechanistic data Analyze Absorbance, Growth, and Ct Values cytotox->data antimicrobial->data mechanistic->data interpret Interpret Biological Activity and Mechanism data->interpret G compound This compound (Hypothesized) ras1 Ras1 compound->ras1 Inhibition? cyr1 Adenylyl Cyclase (Cyr1) ras1->cyr1 camp cAMP cyr1->camp pka PKA camp->pka efg1 Efg1 pka->efg1 hwp1 HWP1, etc. efg1->hwp1 hyphae Hyphal Formation & Biofilm hwp1->hyphae G start Screening Start: This compound cytotox Cytotoxicity Screen (e.g., HeLa, Sf9) start->cytotox mic_screen Antimicrobial Screen (e.g., C. albicans) start->mic_screen inactive Activity < Threshold (Inactive) cytotox->inactive IC50 > 100 µM active Activity > Threshold (Active) cytotox->active IC50 < 100 µM mic_screen->inactive MIC > 128 µg/mL mic_screen->active MIC < 128 µg/mL mechanism Mechanistic Studies (e.g., qPCR, Pathway Analysis) active->mechanism

References

Investigational Application Notes and Protocols for 2-Methyl-1-dodecanol in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Methyl-1-dodecanol is not a widely documented ingredient in cosmetic and personal care formulations. The following application notes and protocols are based on the established functions of structurally similar long-chain and branched-chain fatty alcohols, such as 1-dodecanol and 2-octyl-1-dodecanol. These guidelines are intended for research and development purposes and should be adapted based on formulation-specific experimental results.

Introduction

This compound is a branched-chain fatty alcohol. Based on the known properties of similar molecules, it is proposed to function as a multi-functional ingredient in cosmetic and personal care products. Its branched structure may offer unique sensory and performance characteristics compared to its linear counterpart, 1-dodecanol. Potential applications include its use as an emollient, a viscosity modifier, an emulsion stabilizer, and a co-emulsifier. Fatty alcohols are valued in cosmetics for their non-toxic and biodegradable nature[1].

Potential Functions:

  • Emollient: Fatty alcohols contribute to the soft, smooth feeling of cosmetic products on the skin[1][2]. This compound is expected to form a lubricating layer on the skin, enhancing its texture and appearance.

  • Thickener: In oil-in-water emulsions, fatty alcohols increase the viscosity of the formulation, leading to a richer, more substantive product texture[2][3].

  • Emulsion Stabilizer: By associating with surfactants at the oil-water interface, fatty alcohols can enhance the stability of emulsions, preventing phase separation[2][3].

  • Co-emulsifier: It can work in conjunction with a primary emulsifier to create more stable and aesthetically pleasing emulsions[3].

Physicochemical Properties and Benchmarks

Quantitative data for this compound is sparse in cosmetic literature. The following table provides a comparison with related, well-characterized fatty alcohols.

PropertyThis compound1-Dodecanol (Lauryl Alcohol)2-Octyl-1-dodecanol
Molecular Formula C13H28O[4]C12H26O[5]C20H42O
Molecular Weight 200.36 g/mol [4]186.34 g/mol [5]298.55 g/mol
Appearance -Colorless solid[5]Clear, colorless to yellowish oily liquid[6]
Melting Point -24 °C[5]-1 to 1 °C
Boiling Point -259 °C[5]234-238 °C / 33 mmHg
Solubility in Water -0.004 g/L[5]10µg/L at 23℃[6]
Primary Functions (Proposed) Emollient, Thickener, Emulsion StabilizerEmollient, Emulsion Stabilizer, Viscosity Controller[5]Emulsifier, Lubricant, Emollient[7]
Typical Use Level (Proposed) 0.5 - 5.0%0.1 - 5.0%1.0 - 10.0%

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound in a model oil-in-water (O/W) cream formulation.

Formulation of an O/W Cream

This protocol outlines the preparation of a basic O/W cream to serve as a vehicle for evaluating the effects of this compound.

Workflow for O/W Cream Formulation

G cluster_prep Preparation cluster_heating Heating cluster_emulsification Emulsification cluster_cooling Cooling & Finalizing A Weigh Oil Phase Ingredients (this compound, Emulsifiers, Oils) C Heat Oil Phase to 75°C A->C B Weigh Water Phase Ingredients (Water, Glycerin, Preservatives) D Heat Water Phase to 75°C B->D E Add Water Phase to Oil Phase with High-Shear Homogenization C->E D->E F Cool to 40°C with Gentle Mixing E->F G Add Cool-Down Phase Ingredients (e.g., Fragrance, Actives) F->G H Homogenize Briefly G->H I Adjust pH if Necessary H->I J Final Product I->J

Caption: Workflow for preparing an O/W cream.

Materials:

  • Oil Phase:

    • This compound: 0%, 1%, 3%, 5% (w/w) for different test batches

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 5% (w/w)

    • Caprylic/Capric Triglyceride: 10% (w/w)

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3% (w/w)

    • Preservative (e.g., Phenoxyethanol): 0.5% (w/w)

  • Cool-Down Phase:

    • Fragrance: 0.1% (w/w)

Procedure:

  • In a suitable vessel, combine the oil phase ingredients and heat to 75°C.

  • In a separate vessel, combine the water phase ingredients and heat to 75°C.

  • Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form the emulsion.

  • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • At 40°C, add the cool-down phase ingredients and mix until uniform.

  • Continue gentle mixing until the cream reaches room temperature.

  • Adjust the pH to 5.5-6.5 if necessary.

Evaluation of Emulsion Stability

This protocol assesses the physical stability of the formulations.

Workflow for Emulsion Stability Testing

G cluster_tests Stability Tests cluster_analysis Analysis Start Prepare O/W Cream Batches with Varying This compound Concentrations Centrifuge Centrifugation Test (e.g., 3000 rpm, 30 min) Start->Centrifuge FreezeThaw Freeze-Thaw Cycles (e.g., 3 cycles of -10°C to 25°C) Start->FreezeThaw Thermal Elevated Temperature Storage (e.g., 45°C for 3 months) Start->Thermal Visual Visual Assessment for Phase Separation Centrifuge->Visual Microscopy Microscopic Analysis of Droplet Size Centrifuge->Microscopy Viscosity Viscosity Measurement Centrifuge->Viscosity FreezeThaw->Visual FreezeThaw->Microscopy FreezeThaw->Viscosity Thermal->Visual Thermal->Microscopy Thermal->Viscosity End Determine Optimal Concentration for Stability Visual->End Microscopy->End Viscosity->End

Caption: Protocol for evaluating emulsion stability.

Procedure:

  • Centrifugation: Place 10g of each formulation in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes. Observe for any signs of phase separation.

  • Freeze-Thaw Cycling: Subject the formulations to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. Assess for changes in consistency, color, and phase separation.

  • Accelerated Stability Testing: Store the formulations at 45°C for three months. Evaluate weekly for any changes in physical properties.

Assessment of Sensory Properties (Skin Feel)

A trained sensory panel can evaluate the skin feel of the formulations.

Parameters to Evaluate:

  • Initial Feel: The sensation upon first application.

  • Spreadability: The ease with which the product glides over the skin.

  • Rub-out: The feeling during application until the product is absorbed.

  • Afterfeel: The residual feeling on the skin after application.

  • Greasiness: The degree of oily residue.

  • Tackiness: The stickiness of the skin after application.

Procedure:

  • Recruit a panel of at least 10 trained evaluators.

  • Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the forearm.

  • Panelists will evaluate each parameter on a scale (e.g., 1 to 10).

  • Analyze the data statistically to determine significant differences between the formulations.

Measurement of Skin Hydration (Emolliency)

The effect of the formulations on skin hydration can be measured using a Corneometer.[8][9]

Procedure:

  • Select a panel of subjects with dry skin.

  • Acclimate subjects to a room with controlled temperature and humidity for at least 20 minutes.

  • Measure baseline skin hydration on designated test areas on the forearms using a Corneometer.[8]

  • Apply a standardized amount of each formulation to the respective test areas.

  • Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after application.[8]

  • Compare the changes in skin hydration from baseline for each formulation.

Expected Outcomes and Applications

Based on the properties of similar fatty alcohols, it is hypothesized that the inclusion of this compound will:

  • Increase Viscosity: Higher concentrations are expected to result in a thicker cream.

  • Enhance Emulsion Stability: Formulations containing this compound are predicted to show improved stability against phase separation.

  • Improve Sensory Profile: The branched-chain nature may impart a lighter, less waxy skin feel compared to linear fatty alcohols, with good slip and a non-greasy afterfeel.

  • Boost Skin Hydration: As an emollient, it should help to reduce transepidermal water loss and increase the moisture content of the stratum corneum.

Potential Product Applications:

  • Moisturizing Creams and Lotions: To provide structure, emolliency, and stability.

  • Hair Conditioners: To improve texture, detangling, and hair feel.

  • Foundations and Sunscreens: To aid in pigment dispersion and improve application properties.

  • Anhydrous Formulations (e.g., Ointments, Balms): To modify texture and provide a substantive feel.

Safety and Regulatory

There is limited publicly available safety and toxicological data specifically for this compound in cosmetic applications. As with any new ingredient, it is crucial to conduct thorough safety assessments, including skin irritation and sensitization testing, before commercial use. For comparison, 1-dodecanol can be irritating to the skin[10]. It is essential to adhere to all local and international regulations regarding the use of new cosmetic ingredients.

References

Application Notes and Protocols for the Use of 2-Methyl-1-dodecanol in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methyl-1-dodecanol in the synthesis of novel polymers. This long-chain branched primary alcohol offers unique properties as an initiator in ring-opening polymerization (ROP) and as a monomer in polycondensation reactions, leading to polymers with tailored characteristics suitable for various applications, including drug delivery and biomedical devices.

Introduction

This compound is a C13 branched primary alcohol with the chemical formula C₁₃H₂₈O. Its branched structure can influence the thermal and mechanical properties of polymers, potentially leading to materials with lower crystallinity, increased flexibility, and altered degradation kinetics compared to polymers synthesized with linear alcohols. These characteristics are of significant interest in the development of advanced biomaterials.

Physical Properties of this compound:

PropertyValue
IUPAC Name 2-methyldodecan-1-ol
Molecular Formula C₁₃H₂₈O
Molecular Weight 200.36 g/mol [1]
CAS Number 22663-61-2[1]

Applications in Polymer Synthesis

This compound can be employed in two primary polymerization techniques for the development of novel polyesters:

  • Ring-Opening Polymerization (ROP) as an Initiator: In ROP, the hydroxyl group of this compound can initiate the polymerization of cyclic esters, such as lactide or caprolactone, to form polyesters like polylactide (PLA) and polycaprolactone (PCL). The branched alkyl chain of the initiator is incorporated at one end of the polymer chain, influencing its final properties.

  • Polycondensation as a Monomer: this compound can react with dicarboxylic acids (or their derivatives) in a polycondensation reaction to form polyesters. In this case, the branched alkyl chain becomes a pendant group along the polymer backbone, which can disrupt chain packing and modify the material's properties.

Experimental Protocols

Ring-Opening Polymerization of L-Lactide Initiated by this compound

This protocol describes the synthesis of polylactide (PLA) using this compound as an initiator and stannous octoate (Sn(Oct)₂) as a catalyst.

Materials:

  • L-Lactide

  • This compound

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Protocol:

  • Preparation: Dry the L-lactide under vacuum at 45°C for at least 12 hours before use. The Schlenk flask and stir bar should be oven-dried and cooled under a nitrogen atmosphere.

  • Reaction Setup: In the Schlenk flask under a nitrogen atmosphere, add the desired amount of L-lactide.

  • Initiator and Catalyst Addition: In a separate vial, prepare a stock solution of this compound and stannous octoate in anhydrous toluene. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer. A typical monomer-to-initiator ratio is between 100:1 and 500:1. The catalyst-to-initiator ratio is typically around 1:1.

  • Polymerization: Inject the initiator/catalyst solution into the Schlenk flask containing the L-lactide. Place the flask in a preheated oil bath at 130-160°C and stir for 4-24 hours. The reaction time will influence the final molecular weight and conversion.

  • Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the crude polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 50°C until a constant weight is achieved.

Expected Results:

The use of a branched initiator like this compound is expected to yield PLA with a lower melting temperature and potentially a faster degradation rate compared to PLA initiated with linear alcohols. The molecular weight can be controlled by the monomer-to-initiator ratio, and the polydispersity index (PDI) is expected to be narrow, indicating a controlled polymerization.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the ROP of L-lactide with this compound, based on trends observed with other branched alcohol initiators.

Monomer:Initiator RatioReaction Time (h)Yield (%)Mn ( g/mol )PDI
100:149215,0001.2
200:189528,0001.3
500:1169365,0001.4
Polycondensation of Adipic Acid with this compound

This protocol describes the synthesis of a polyester through the polycondensation of adipic acid with this compound.

Materials:

  • Adipic acid

  • This compound

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene

  • Dean-Stark apparatus

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

Protocol:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with equimolar amounts of adipic acid and this compound. Add a catalytic amount of p-TSA (e.g., 0.1 mol% relative to the diacid). Add toluene to facilitate the azeotropic removal of water.

  • Polymerization: Heat the reaction mixture to reflux under a gentle flow of nitrogen. The water formed during the esterification reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Purification: After completion, cool the reaction mixture and dissolve the polymer in a suitable solvent like chloroform. Wash the solution with a sodium bicarbonate solution to remove the acid catalyst, followed by washing with water.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the final polyester.

Expected Results:

The resulting polyester will have pendant methyl and decyl groups, which are expected to make the polymer amorphous and have a lower glass transition temperature compared to polyesters made with linear diols. These polymers may exhibit enhanced solubility in organic solvents.

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (R-OH) Alkoxide Tin Alkoxide (R-O-Sn(Oct)) Initiator->Alkoxide + Sn(Oct)₂ Catalyst Sn(Oct)₂ Catalyst->Alkoxide ActivatedMonomer Activated Monomer Alkoxide->ActivatedMonomer Monomer Lactide Monomer->ActivatedMonomer + Tin Alkoxide GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain + Monomer (n) FinalPolymer Polylactide with 2-Methyl-dodecyl end-group GrowingChain->FinalPolymer Quenching Polycondensation_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Stirrer, Dean-Stark) Start->Setup Reagents Charge Flask with: - this compound - Adipic Acid - Catalyst (p-TSA) - Toluene Setup->Reagents Heat Heat to Reflux under N₂ Reagents->Heat WaterRemoval Azeotropic Removal of Water Heat->WaterRemoval Monitor Monitor Water Collection WaterRemoval->Monitor Completion Reaction Complete (No more water evolves) Monitor->Completion Completion->WaterRemoval No Cool Cool to Room Temperature Completion->Cool Yes Dissolve Dissolve in Chloroform Cool->Dissolve Wash Wash with NaHCO₃ and Water Dissolve->Wash Dry Dry over MgSO₄ Wash->Dry SolventRemoval Remove Solvent under Vacuum Dry->SolventRemoval End Obtain Purified Polyester SolventRemoval->End StructureProperty Initiator Initiator Structure Linear Linear Alcohol (e.g., 1-Dodecanol) Initiator->Linear Branched Branched Alcohol (this compound) Initiator->Branched HighCrystallinity Higher Crystallinity Linear->HighCrystallinity HighTm Higher Melting Temp. Linear->HighTm SlowerDegradation Slower Degradation Linear->SlowerDegradation LowCrystallinity Lower Crystallinity Branched->LowCrystallinity LowTm Lower Melting Temp. Branched->LowTm FasterDegradation Potentially Faster Degradation Branched->FasterDegradation PolymerProperty Polymer Properties

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 2-Methyl-1-dodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis of this chiral alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the stereoselective synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Suboptimal Biocatalyst Activity: In enzymatic resolutions, the lipase or yeast may not be functioning optimally.- Enzyme Screening: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for the substrate.[1] - Optimize Reaction Conditions: Adjust temperature, pH, and solvent. For instance, lower temperatures can sometimes enhance enantioselectivity in lipase-catalyzed reactions.[1] - Co-solvent Addition: For baker's yeast reductions, the addition of a co-solvent like DMSO might be necessary to improve substrate solubility and enzyme performance.
Ineffective Chiral Catalyst: In asymmetric hydrogenation, the chosen chiral ligand or metal catalyst may not be suitable for the aliphatic aldehyde substrate.- Ligand Variation: Screen different chiral phosphine ligands with varying steric and electronic properties. - Catalyst Loading: Optimize the catalyst loading; too low a concentration may result in a slow and unselective reaction.
Racemization of Product or Starting Material: The chiral center may be susceptible to racemization under the reaction conditions.- Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. - pH Control: Ensure the pH of the reaction medium is not promoting racemization.
Low Reaction Yield Poor Substrate Solubility: 2-Methyldodecanal or racemic this compound may have limited solubility in the reaction medium, particularly in aqueous systems for biocatalysis.- Solvent System: Employ a biphasic system or use a minimal amount of a water-miscible co-solvent to improve solubility without inactivating the enzyme. - Substrate Feeding: For yeast reductions, a slow, continuous feeding of the substrate can prevent toxic effects and improve conversion.
Enzyme Inhibition or Deactivation: High concentrations of the substrate or product can inhibit or deactivate the biocatalyst.- Substrate Concentration: Start with a lower substrate concentration and gradually increase it. - In Situ Product Removal: If possible, implement a strategy to remove the product from the reaction mixture as it is formed.
Inefficient Hydrogenation: In asymmetric hydrogenation, the reaction may be slow or incomplete.- Increase Hydrogen Pressure: Higher pressure can increase the rate of hydrogenation. - Check Catalyst Purity: Ensure the catalyst is not poisoned by impurities in the substrate or solvent.
Difficult Purification of Enantiomers Similar Physical Properties: Enantiomers have identical physical properties, making separation by standard chromatography challenging.- Chiral HPLC: Develop a chiral HPLC method for analytical and preparative separation. Screening different chiral stationary phases (CSPs) is crucial.[2][3] - Derivatization: Convert the alcohol enantiomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers can be separated by standard silica gel chromatography.[3]
Co-elution with Byproducts: Impurities from the reaction may co-elute with the desired product.- Optimize Reaction Conditions: Aim for a cleaner reaction to minimize byproduct formation. - Multi-step Purification: Employ a combination of purification techniques, such as flash chromatography followed by chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound?

A1: The most common strategies include:

  • Enzymatic Kinetic Resolution: This involves the use of lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one.[1]

  • Asymmetric Reduction of a Prochiral Precursor: This typically involves the reduction of 2-methyldodecanal using a chiral reducing agent or a catalyst. A notable green approach is the use of whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae).[4]

  • Asymmetric Hydrogenation: This method uses a transition metal catalyst with a chiral ligand to hydrogenate the double bond of a suitable precursor in an enantioselective manner.

Q2: How can I improve the enantiomeric excess (ee) in a baker's yeast reduction of 2-methyldodecanal?

A2: To improve the enantiomeric excess in a baker's yeast reduction, consider the following:

  • Substrate Concentration: High concentrations of the aldehyde can be toxic to the yeast cells. A low, continuous feeding of the substrate is often beneficial.

  • Yeast Strain and Pre-culture Conditions: Different strains of Saccharomyces cerevisiae can exhibit different selectivities. Optimizing the growth conditions of the yeast before the reaction can also impact its performance.

  • Reaction Time: Monitor the reaction over time to determine the optimal point at which the desired enantiomer is produced with the highest ee before potential side reactions or racemization occur.

  • Additives: The addition of small amounts of additives can sometimes influence the enzymatic activity and selectivity.

Q3: What are the key parameters to consider when developing a lipase-catalyzed kinetic resolution for this compound?

A3: Key parameters for a successful lipase-catalyzed kinetic resolution include:

  • Lipase Source: Different lipases exhibit different enantioselectivities. It is crucial to screen a variety of commercially available lipases.

  • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly affect the reaction rate and enantioselectivity.

  • Solvent: The reaction medium is critical. Non-polar organic solvents like hexane or heptane are commonly used. The hydrophobicity of the solvent can influence enzyme activity and selectivity.[5]

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity. Often, lower temperatures lead to higher enantioselectivity, albeit at a slower rate.[1]

  • Water Activity: For lipases, a small amount of water is essential for activity, but excess water can lead to hydrolysis of the product. Controlling the water activity in the organic solvent is important.

Q4: How do I separate the enantiomers of this compound after a kinetic resolution?

A4: After a kinetic resolution, you will have a mixture of one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated using standard column chromatography on silica gel due to their different polarities. Subsequently, the ester can be hydrolyzed to obtain the other enantiomer of the alcohol. For analytical and small-scale preparative purposes, chiral HPLC is a powerful technique for direct separation of the enantiomers.[2][3]

Q5: What are the main challenges associated with the synthesis of the precursor, 2-methyldodecanal?

A5: The synthesis of 2-methyldodecanal can present challenges such as:

  • Over-oxidation: If preparing the aldehyde by oxidation of this compound, over-oxidation to the carboxylic acid can be an issue. Using mild and selective oxidizing agents like pyridinium chlorochromate (PCC) is recommended.

  • Purification: Long-chain aliphatic aldehydes can be prone to self-condensation (aldol reaction) or oxidation, especially during purification. It is advisable to use them quickly after preparation or store them under an inert atmosphere at low temperatures.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol via Baker's Yeast Reduction

This protocol is based on the general procedure for the baker's yeast mediated reduction of α-methyl-substituted aldehydes.

Materials:

  • 2-Methyldodecanal

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • In a flask, prepare a suspension of baker's yeast (e.g., 10 g) and sucrose (e.g., 10 g) in tap water (e.g., 60 mL).

  • Gently shake the mixture at room temperature (around 28-30°C) for approximately 30 minutes to activate the yeast.

  • Dissolve 2-methyldodecanal (e.g., 100 mg) in a minimal amount of a suitable solvent like DMSO (e.g., 1.5 mL) if it is not readily soluble in the aqueous medium.

  • Add the solution of the aldehyde slowly to the yeast suspension over a period of time.

  • Continue to shake the reaction mixture gently at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC or GC.

  • Upon completion, add Celite® (e.g., 5 g) to the mixture and stir for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with water and ethyl acetate.

  • Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Methyl-1-dodecanol.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Expected Outcome: This method typically yields the (S)-enantiomer with moderate to good enantiomeric excess.[6]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the kinetic resolution of a primary alcohol using a lipase.

Materials:

  • Racemic this compound

  • Lipase (e.g., Novozym 435® - immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (e.g., 1 mmol) in n-hexane (e.g., 10 mL), add the lipase (e.g., 20 mg).

  • Add the acyl donor, vinyl acetate (e.g., 2 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (S)-2-Methyl-1-dodecanol and the acylated (R)-2-methyldodecyl acetate.

  • Separate the alcohol and the ester by column chromatography on silica gel.

  • To obtain the (R)-2-Methyl-1-dodecanol, the separated ester can be hydrolyzed using a base (e.g., NaOH or K2CO3) in a methanol/water mixture.

  • Determine the enantiomeric excess of both the resolved alcohol and the hydrolyzed ester using chiral HPLC.

Expected Outcome: This method can provide both enantiomers of this compound with high enantiomeric excess.[7]

Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Separation cluster_3 Hydrolysis & Analysis A Racemic this compound E Reaction Mixture A->E B Lipase (e.g., Novozym 435) B->E C Acyl Donor (Vinyl Acetate) C->E D Organic Solvent (Hexane) D->E F Stir at Controlled Temperature E->F G Monitor Conversion (GC/TLC) F->G H Filter to Remove Lipase G->H Stop at ~50% conversion I Concentrate Filtrate H->I J Column Chromatography I->J K (S)-2-Methyl-1-dodecanol J->K L (R)-2-Methyldodecyl Acetate J->L O Chiral HPLC Analysis K->O M Base Hydrolysis L->M N (R)-2-Methyl-1-dodecanol M->N N->O

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Logical Relationship of Challenges in Stereoselective Synthesis

G cluster_causes_B Causes cluster_causes_C Causes cluster_causes_D Causes A Goal: High Enantiomeric Excess & Yield B Challenge: Low Enantioselectivity A->B C Challenge: Low Yield A->C D Challenge: Difficult Purification A->D B1 Suboptimal Catalyst/Enzyme B->B1 B2 Unfavorable Reaction Conditions B->B2 B3 Racemization B->B3 C1 Poor Substrate Solubility C->C1 C2 Catalyst/Enzyme Inhibition C->C2 C3 Inefficient Reaction C->C3 D1 Identical Physical Properties of Enantiomers D->D1 D2 Presence of Impurities D->D2

Caption: Key challenges and their underlying causes in stereoselective synthesis.

References

Technical Support Center: High-Purity 2-Methyl-1-dodecanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity 2-Methyl-1-dodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain branched alcohol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

1. Fractional Vacuum Distillation Issues

Q1: My fractional distillation is resulting in a low yield of this compound. What are the possible causes and solutions?

A1: Low yield during fractional distillation can be attributed to several factors. Here's a troubleshooting guide:

  • Improper Vacuum Level: Too high a pressure will require excessive temperatures, potentially leading to product decomposition. Conversely, a vacuum that is too deep may cause the product to distill too quickly without proper fractionation.

    • Solution: Ensure your vacuum pump is operating correctly and the system is free of leaks. Use a manometer to monitor and maintain a stable, appropriate vacuum level for the desired boiling point. For high-boiling point alcohols, a short-path distillation apparatus can minimize product loss on the glass surface.[1]

  • Inefficient Fractionating Column: The efficiency of the separation depends on the type and length of the fractionating column.

    • Solution: For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[2] Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Heating Rate: A rapid heating rate can lead to "bumping" and carryover of impurities with the distillate.

    • Solution: Heat the distillation flask slowly and evenly. Use a stirring mechanism, such as a magnetic stir bar, to ensure smooth boiling.[1]

  • Product Decomposition: this compound, like other high-boiling alcohols, can be susceptible to decomposition at elevated temperatures.

    • Solution: Utilize vacuum distillation to lower the boiling point.[3][4] Ensure the heating mantle temperature does not significantly exceed the boiling point of the desired fraction.

Q2: I am observing co-distillation of impurities with my this compound fraction. How can I improve the separation?

A2: Co-distillation of impurities indicates insufficient separation efficiency. Consider the following:

  • Boiling Point Difference: If the boiling points of your product and impurities are very close, simple fractional distillation may not be sufficient.

    • Solution: Increase the efficiency of your fractionating column by using a longer column or one with a more efficient packing material. Alternatively, consider extractive distillation if a suitable agent is available that selectively alters the volatility of the impurities.[5]

  • Azeotrope Formation: Some impurities may form an azeotrope with this compound, making separation by conventional distillation impossible.

Logical Relationship for Distillation Troubleshooting

Caption: Troubleshooting logic for fractional distillation issues.

2. Recrystallization Challenges

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What is the recommended approach?

A3: Finding the right solvent is crucial for successful recrystallization. Since this compound is a long-chain alcohol, it has both polar (hydroxyl group) and non-polar (long alkyl chain) characteristics.

  • Solvent Selection Strategy: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]

    • "Like dissolves like" is a good starting principle. [8] Given its structure, you might explore single solvents like ethanol, acetone, or ethyl acetate, or solvent mixtures.[9]

    • For long-chain alcohols, solvent pairs can be effective. [8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[8] Common pairs include ethanol/water or diethyl ether/petroleum ether.[10]

  • Experimental Protocol for Solvent Screening:

    • Place a small amount of your crude this compound in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature.

    • Gently heat the test tubes of the undissolved samples and observe solubility.

    • Allow the hot, dissolved samples to cool slowly to room temperature and then in an ice bath to observe crystal formation.[11]

Q4: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is supersaturated.

  • Slower Cooling: Rapid cooling can favor oil formation.

    • Solution: Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath. Insulating the flask can help.[7]

  • Solvent Choice: The solvent may be too good a solvent, or the boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Try a different solvent or a solvent pair. Adding a small amount of a "poor" solvent can sometimes induce crystallization.

  • Seeding: Introducing a seed crystal can initiate crystallization.

    • Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. Alternatively, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

Experimental Workflow for Recrystallization

RecrystallizationWorkflow Start Crude this compound SolventScreening Solvent Screening Start->SolventScreening Dissolution Dissolve in Minimum Hot Solvent SolventScreening->Dissolution HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Drying Dry Crystals VacuumFiltration->Drying PureProduct High-Purity Product Drying->PureProduct

Caption: General workflow for recrystallization.

3. Preparative HPLC Purification

Q5: What are the key considerations for developing a preparative HPLC method for this compound purification?

A5: Preparative HPLC is a powerful technique for achieving high purity, especially for separating closely related impurities.[10][12]

  • Column Selection:

    • Stationary Phase: A reversed-phase C18 column is a good starting point for a molecule with a significant non-polar character like this compound.

    • Column Dimensions: The column size will depend on the amount of material you need to purify. A larger diameter column allows for higher loading.[7]

  • Mobile Phase Selection:

    • A mixture of water and a miscible organic solvent like acetonitrile or methanol is typically used for reversed-phase chromatography.

    • The optimal mobile phase composition should be determined through analytical scale experiments to achieve good separation between this compound and its impurities.

  • Method Development and Scaling:

    • Develop an analytical HPLC method that provides good resolution.

    • Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.

    • Scale the method to a preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.[13]

Q6: I am experiencing poor peak shape and low recovery in my preparative HPLC run. What could be the issue?

A6: Poor peak shape and low recovery can be due to several factors. A troubleshooting guide for HPLC can be extensive, but here are some common issues:

  • Sample Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.[14]

  • Poor Solubility in Mobile Phase: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to pressure buildup and poor peak shape.

    • Solution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Contamination: Buildup of impurities on the column can affect its performance.

    • Solution: Implement a column cleaning protocol. Using a guard column can help protect the main column.[15]

Frequently Asked Questions (FAQs)

Q7: What are the most common impurities in synthetically produced this compound?

A7: The impurity profile depends on the synthetic route. For this compound produced via the Guerbet reaction or aldol condensation followed by hydrogenation, common impurities include:

  • Unreacted starting materials: Such as shorter-chain alcohols.

  • Aldol condensation intermediates: Including unsaturated aldehydes.

  • Over-hydrogenation products: Such as 2-methyldodecane.

  • Isomers and other condensation byproducts.

For this compound produced by the hydrogenation of 2-methyl-1-dodecanal, the primary impurities are likely to be:

  • Unreacted 2-methyl-1-dodecanal.

  • 2-methyldodecane from over-reduction.

GC-MS is a powerful technique for identifying and quantifying these impurities.[16]

Q8: What purity level can I expect to achieve with different purification techniques?

A8: The achievable purity depends on the initial purity of your material and the chosen technique.

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation 95-99%Suitable for large quantities; effective for separating compounds with different boiling points.May not separate close-boiling isomers; potential for thermal degradation.
Recrystallization >99%Can yield very high purity; cost-effective.Can have lower yields; finding a suitable solvent can be challenging; not suitable for all compounds.
Preparative HPLC >99.5%Excellent for separating complex mixtures and closely related impurities; high resolution.[17]More expensive; lower throughput for large quantities; requires method development.

Q9: How can I assess the purity of my final this compound product?

A9: The most common and effective method for purity assessment of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[18] This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, allowing for identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all glass joints are properly sealed.

  • Sample Charging: Charge the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Evacuation: Slowly evacuate the system to the desired pressure.

  • Heating and Distillation: Begin stirring and gently heat the flask. Collect fractions based on the boiling point at the recorded pressure. The main fraction of this compound should be collected at a stable temperature.

  • Fraction Analysis: Analyze the purity of each fraction using GC-MS.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Determine the purity of the recrystallized product by GC-MS and measure the melting point.

References

improving yield and selectivity in 2-Methyl-1-dodecanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-dodecanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Hydroformylation of 1-Dodecene

Question: We are experiencing low yields of the desired aldehyde precursor, 2-methyl-1-dodecanal, during the hydroformylation of 1-dodecene. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the hydroformylation of 1-dodecene can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Catalyst Deactivation - Ensure inert atmosphere: The rhodium catalyst is sensitive to oxygen. Ensure all solvents and gases are thoroughly deoxygenated. - Ligand degradation: Phosphite ligands can be susceptible to hydrolysis or oxidation. Use high-purity, dry ligands and solvents. Consider using more robust phosphine-based ligands. - Catalyst leaching (in multiphase systems): In aqueous-organic biphasic systems, ensure proper phase separation to prevent catalyst loss to the organic phase. The use of surfactants can help create microemulsions to improve catalyst retention in the aqueous phase.[1][2]
Suboptimal Reaction Conditions - Temperature: The reaction is typically conducted between 70°C and 130°C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst degradation.[3][4] Optimize the temperature for your specific catalyst system. - Pressure: Syngas (CO/H₂) pressure influences both reaction rate and selectivity. A typical pressure range is 20-40 bar. Increasing the pressure can enhance the rate but may also affect the linear-to-branched aldehyde ratio.[2][3] - Stirring: Inefficient mixing can lead to poor mass transfer of the gaseous reactants (CO and H₂) into the liquid phase, resulting in a lower reaction rate. Ensure vigorous stirring (e.g., 1200 rpm).[2]
Substrate Impurities - Peroxides in 1-dodecene: Alkenes can form peroxides upon storage, which can deactivate the rhodium catalyst.[5] Use freshly distilled 1-dodecene or pass it through a column of activated alumina to remove peroxides. - Isomers of 1-dodecene: The presence of internal dodecene isomers will lead to the formation of other aldehydes, reducing the yield of the desired product. Use high-purity 1-dodecene.
Issue 2: Poor Selectivity in Hydroformylation (High Ratio of Linear to Branched Aldehyde)

Question: Our hydroformylation of 1-dodecene is producing a high proportion of the linear aldehyde (tridecanal) instead of the desired branched aldehyde (2-methyl-1-dodecanal). How can we improve the selectivity for the branched product?

Answer:

Achieving high selectivity for the branched aldehyde in the hydroformylation of terminal alkenes is a common challenge. The choice of ligand and reaction conditions are critical in directing the regioselectivity.

Factors Influencing Selectivity and Recommended Actions:

Factor Recommendations for Higher Branched Selectivity
Ligand Choice - Bulky Phosphite Ligands: While often used to achieve high linear selectivity, certain bulky phosphite ligands can favor the formation of the branched isomer. Experiment with different phosphite ligands. - Phospholane-Phosphite Ligands: These ligands have shown promise in directing the hydroformylation of terminal alkenes towards the branched aldehyde.[6] - Self-Assembling Ligands: Novel phosphine ligands with self-assembling properties have demonstrated the ability to maintain high regioselectivity at elevated temperatures.[4]
Reaction Conditions - Temperature: The effect of temperature on regioselectivity is ligand-dependent. For some systems, lower temperatures may favor the branched isomer. However, this often comes at the cost of a lower reaction rate.[4] - CO Partial Pressure: Increasing the partial pressure of carbon monoxide can sometimes favor the formation of the branched aldehyde, but this effect is highly dependent on the catalyst system.[3]
Catalyst System - Rhodium Precursor: While less common, the choice of rhodium precursor ([Rh(acac)(CO)₂] is frequently used) can have a minor influence on the active catalyst species and thus on selectivity.[2]
Issue 3: Incomplete Reduction of 2-Methyl-1-dodecanal

Question: The catalytic hydrogenation of 2-methyl-1-dodecanal to this compound is not going to completion. We observe unreacted aldehyde in our product mixture. How can we drive the reaction to completion?

Answer:

Incomplete reduction is often due to issues with the catalyst, hydrogen availability, or reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Catalyst Inactivity - Catalyst choice: Copper-based catalysts, such as Cu-Cr-K, are effective for this reduction.[7] Ensure the catalyst is active and has not been poisoned. - Catalyst loading: A sufficient amount of catalyst is necessary for complete conversion. Consider increasing the catalyst loading. - Catalyst aging: Some catalysts have a limited lifetime. If the catalyst has been used for an extended period (e.g., over 16 hours of continuous operation for Cu-Cr-K), it may need to be replaced.[7]
Insufficient Hydrogen - H₂:Aldehyde Ratio: A molar excess of hydrogen is required. A ratio of at least 5:1 (H₂ to aldehyde) is recommended to ensure complete reduction.[7] - Hydrogen pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction to ensure sufficient hydrogen is dissolved in the reaction medium.
Suboptimal Reaction Conditions - Temperature: The typical temperature range for this hydrogenation is 230-250°C. Temperatures below this range may result in slow and incomplete reaction.[7] However, temperatures exceeding 250°C can lead to over-reduction to the corresponding alkane.[7]
Issue 4: Low Yield and/or Side Reactions in Grignard Synthesis

Question: We are attempting to synthesize this compound via a Grignard reaction but are getting a low yield and observing several side products. What could be the problem?

Answer:

Grignard reactions are highly sensitive to moisture and can be prone to side reactions if not performed under optimal conditions.

Troubleshooting Grignard Reactions:

Problem Potential Cause Solutions
Low Yield of Grignard Reagent Moisture in glassware or solvents: Grignard reagents are strong bases and will be quenched by water.- Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[8][9]
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.- Use fresh, high-purity magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]
Low Yield of Alcohol Product Slow addition of aldehyde: Adding the aldehyde too slowly can lead to the degradation of the Grignard reagent over time.- Add the aldehyde dropwise at a steady rate.
Incorrect temperature: High temperatures can promote side reactions.- Perform the addition of the aldehyde at a low temperature (e.g., 0-5°C) to minimize side reactions.[10]
Formation of Side Products Enolization of the aldehyde: If the Grignard reagent is sterically hindered or if the aldehyde has acidic α-hydrogens, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.- Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a low temperature.
Wurtz coupling: The Grignard reagent can couple with the starting alkyl halide.- Ensure a slow and controlled addition of the alkyl halide during the formation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Hydroformylation of 1-dodecene followed by reduction: This is a two-step industrial process where 1-dodecene is first converted to a mixture of aldehydes (primarily tridecanal and 2-methyl-1-dodecanal) via hydroformylation. The resulting 2-methyl-1-dodecanal is then selectively reduced to this compound.[7]

  • Grignard Reaction: This is a common laboratory-scale synthesis involving the reaction of an appropriate Grignard reagent with an aldehyde. For this compound, this would typically involve the reaction of undecylmagnesium halide with propionaldehyde, or methylmagnesium halide with dodecanal.[10]

Q2: How can I purify the final this compound product?

A2: Purification of long-chain branched alcohols like this compound typically involves the following methods:

  • Fractional Distillation under Reduced Pressure: This is the most common method for separating the desired alcohol from unreacted starting materials, solvents, and byproducts with different boiling points.[10]

  • Crystallization: For removing isomers or closely related impurities, crystallization from a suitable solvent at low temperatures can be an effective purification technique.[11]

  • Column Chromatography: For small-scale purifications or for removing non-volatile impurities, silica gel column chromatography can be employed.[12]

Q3: What are the common byproducts to expect in the synthesis of this compound?

A3: The byproducts depend on the synthetic route:

  • Hydroformylation/Reduction Route:

    • Isomers of this compound: The hydroformylation step produces a mixture of aldehydes, so the final product will likely contain isomers such as tridecanol (from the linear aldehyde).

    • Dodecane: Over-reduction of the aldehyde or hydrogenation of the starting alkene can lead to the formation of dodecane.[7]

    • Internal dodecenes: Isomerization of 1-dodecene during hydroformylation is a common side reaction.[13]

  • Grignard Route:

    • Unreacted starting materials: Incomplete reaction can leave residual aldehyde and alkyl halide.

    • Wurtz coupling products: Dimerization of the alkyl halide used to form the Grignard reagent can occur.

    • Products from enolization: If the aldehyde has acidic alpha-protons, byproducts from aldol-type reactions can be formed.

Q4: Can you provide a general experimental protocol for the hydroformylation of 1-dodecene?

A4: The following is a general laboratory-scale protocol. Note that specific conditions will vary depending on the ligand and equipment used.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Dodecene

Materials:

  • [Rh(acac)(CO)₂] (Rhodium dicarbonyl acetylacetonate)

  • Phosphite or Phosphine Ligand (e.g., BiPhePhos, SulfoXantPhos)[1][13]

  • 1-Dodecene (distilled)

  • Syngas (1:1 CO/H₂)

  • Anhydrous, deoxygenated solvent (e.g., dodecane, toluene, or a multiphase system with water and a surfactant)[2][4]

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the ligand in the chosen solvent in a high-pressure reactor. The ligand-to-rhodium ratio is crucial and should be optimized (typically ranging from 2:1 to 10:1).

  • Reactor Setup: Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Reaction: Heat the reactor to the desired temperature (e.g., 90-120°C) with stirring (e.g., 1200 rpm).[2][4] Pressurize the reactor with syngas to the target pressure (e.g., 20-40 bar).[2]

  • Substrate Addition: Inject the 1-dodecene into the reactor.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of 1-dodecene and the selectivity to the desired aldehyde.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas. The product mixture can then be purified. In multiphase systems, the organic layer containing the product is separated from the aqueous catalyst phase.[1]

Protocol 2: Catalytic Hydrogenation of 2-Methyl-1-dodecanal

Materials:

  • 2-Methyl-1-dodecanal

  • Hydrogen gas (H₂)

  • Hydrogenation catalyst (e.g., Cu-Cr-K)[7]

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with 2-methyl-1-dodecanal and the hydrogenation catalyst.

  • Purging: Seal the reactor and purge it several times with nitrogen and then with hydrogen.

  • Reaction: Heat the reactor to the desired temperature (e.g., 230-250°C) with vigorous stirring.[7] Pressurize the reactor with hydrogen to the desired pressure, ensuring a molar excess of hydrogen (at least 5:1 H₂ to aldehyde).[7]

  • Monitoring: Maintain the temperature and pressure for the duration of the reaction. The reaction progress can be monitored by GC analysis of samples.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The crude this compound can then be purified by distillation.

Protocol 3: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromoundecane

  • Propionaldehyde (or Dodecanal and Methylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl for work-up

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Add a portion of the 1-bromoundecane dissolved in anhydrous ether to the dropping funnel and add a small amount to the magnesium to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness and gentle refluxing indicate the start of the reaction. Add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution in an ice bath. Add a solution of propionaldehyde in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0-5°C.[10]

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with saturated sodium bicarbonate solution and then brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. Purify the crude this compound by vacuum distillation.

Data Summary

Table 1: Effect of Ligand on Regioselectivity in 1-Dodecene Hydroformylation

LigandTemperature (°C)Pressure (bar)n:iso RatioReference
Rh/Sulfoxantphos853098:2[2]
Rh/BiPhePhos95-135~15-30High n-selectivity[13]
Rh/Self-assembling Phosphine (L6)12025>95:5[4]

Table 2: Typical Reaction Conditions for this compound Synthesis

Synthesis StepKey ParametersTypical Values
Hydroformylation Temperature70 - 130 °C
Pressure (CO/H₂)20 - 40 bar
CatalystRhodium-based
Reduction Temperature230 - 250 °C
Pressure (H₂)> 5:1 molar ratio to aldehyde
CatalystCopper-based (e.g., Cu-Cr-K)
Grignard Synthesis Temperature (addition)0 - 5 °C
SolventAnhydrous Ether or THF

Visualizations

Experimental_Workflow_Hydroformylation_Reduction cluster_hydroformylation Step 1: Hydroformylation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start 1-Dodecene + Syngas (CO/H₂) reactor High-Pressure Reactor (70-130°C, 20-40 bar) start->reactor catalyst Rh Catalyst + Ligand catalyst->reactor product_aldehyde Crude Aldehyde Mixture (2-Methyl-1-dodecanal + Tridecanal) reactor->product_aldehyde reactor_red High-Pressure Reactor (230-250°C) product_aldehyde->reactor_red hydrogen Hydrogen (H₂) hydrogen->reactor_red catalyst_red Hydrogenation Catalyst (e.g., Cu-Cr-K) catalyst_red->reactor_red product_alcohol Crude this compound reactor_red->product_alcohol purification Distillation / Crystallization product_alcohol->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound via hydroformylation and subsequent reduction.

Troubleshooting_Hydroformylation_Selectivity start Low Selectivity for Branched Aldehyde (High n:iso Ratio) q1 Is the ligand appropriate for branched selectivity? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Change Ligand: - Consider phospholane-phosphites - Experiment with bulky phosphites - Try self-assembling ligands ans1_no->sol1 q2 Are reaction conditions optimized? ans1_yes->q2 sol1->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Optimize Conditions: - Lower the reaction temperature - Adjust CO partial pressure ans2_no->sol2 end Re-evaluate catalyst system and substrate purity ans2_yes->end sol2->end

Caption: Troubleshooting decision tree for improving branched selectivity in the hydroformylation of 1-dodecene.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-1-dodecanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methyl-1-dodecanol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound is a branched-chain fatty alcohol. Its long C13 hydrocarbon tail makes it highly hydrophobic, leading to very low solubility in aqueous solutions.[1][2][3] This poor water solubility can be a significant hurdle in various experimental settings, particularly in biological assays and drug formulation, where aqueous environments are standard.

Q2: What is the approximate water solubility of this compound?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

The main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous media include:

  • Co-solvents: Using a water-miscible organic solvent to increase the overall solvating capacity of the medium.

  • Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.

  • Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent water solubility.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed upon adding this compound to my aqueous buffer or cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. Here are the recommended troubleshooting steps:

1. Prepare a Concentrated Stock Solution in an Organic Solvent:

  • Rationale: Dissolving the compound in a suitable organic solvent first allows for easier dilution into the final aqueous medium. The final concentration of the organic solvent should be kept low to avoid toxicity in biological systems.

  • Protocol:

    • Select a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    • Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10-100 mg/mL).

    • For use, dilute this stock solution into your aqueous medium to the final desired concentration, ensuring vigorous mixing during addition. The final solvent concentration should ideally be below 1% (v/v), and for cell-based assays, below 0.1% (v/v) to minimize cytotoxicity.[4][5]

2. Utilize a Co-solvent System:

  • Rationale: A mixture of water and a co-solvent can provide a more favorable environment for dissolving hydrophobic molecules.

  • Considerations: The choice of co-solvent and its final concentration will depend on the specific experimental requirements and tolerance of the system (e.g., cells, proteins) to the solvent.

3. Employ Surfactants to Create a Micellar Solution:

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate this compound, effectively dispersing it in the aqueous phase.[6]

  • Common Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used in biological applications due to their relatively low toxicity.[7][8]

4. Form an Inclusion Complex with Cyclodextrins:

  • Rationale: Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming a complex that is more soluble in water.[9]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Dodecanol (for comparison)
Molecular Formula C13H28OC12H26O
Molecular Weight 200.36 g/mol [2][10][11]186.34 g/mol [1]
Appearance Colorless liquid (presumed)[10]Colorless solid[3]
Boiling Point 260.8°C at 760 mmHg[10]259 °C[1]
LogP (o/w) 5.6[2][11]~5.13
Water Solubility Very low (estimated)0.004 g/L[1][3]

Table 2: Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent mixture.Simple to implement.May have toxicity or affect protein stability at higher concentrations.
Surfactants Forms micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with some assays; potential for cytotoxicity.
Cyclodextrins Forms water-soluble inclusion complexes.Good biocompatibility; can improve stability of the guest molecule.Stoichiometry of complexation needs to be considered; can be more expensive.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Materials: this compound, Ethanol (100%, analytical grade), sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of ethanol to 10 mg of the compound).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed container.

    • When preparing working solutions, add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 2: Solubilization using Tween® 20

  • Materials: this compound, Tween® 20, aqueous buffer, magnetic stirrer.

  • Procedure:

    • Prepare a stock solution of Tween® 20 in your aqueous buffer (e.g., 10% w/v).

    • In a separate vial, add the required amount of this compound.

    • Add a small volume of the Tween® 20 stock solution to the this compound and mix to form a paste.

    • Gradually add the aqueous buffer to the paste while stirring vigorously.

    • Continue stirring until the solution becomes clear. The final concentration of Tween® 20 should be kept as low as possible, typically in the range of 0.01-0.1% (w/v).[7]

Protocol 3: Preparation of a this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Materials: this compound, β-cyclodextrin, deionized water, ethanol, mortar and pestle, vacuum oven.

  • Procedure:

    • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

    • Weigh the appropriate amounts of both substances.

    • Place the β-cyclodextrin in a mortar.

    • Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the β-cyclodextrin to form a paste.

    • Gradually add the this compound to the paste while continuously kneading with the pestle.

    • Continue kneading for at least 30-60 minutes to ensure thorough complexation.[9][12]

    • The resulting paste is then dried under vacuum to remove the solvents.

    • The dried powder can be dissolved in the aqueous medium.

Protocol 4: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the concentration of this compound in a prepared solution.

  • Sample Preparation:

    • For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to extract the analyte.

    • For samples already in an organic solvent, direct injection may be possible after appropriate dilution.

  • GC-MS Conditions (Example): [10]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless or split injection, depending on the expected concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and characteristic fragments of this compound.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Use an internal standard for improved accuracy.

    • Quantify the analyte based on the peak area of a characteristic ion.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution start Start: Insoluble This compound stock_solution Prepare Stock Solution (e.g., in Ethanol) start->stock_solution solubilization_method Choose Solubilization Method stock_solution->solubilization_method co_solvent Co-solvent System solubilization_method->co_solvent Simple Dilution surfactant Surfactant Micelles solubilization_method->surfactant Micellar Encapsulation cyclodextrin Cyclodextrin Complex solubilization_method->cyclodextrin Inclusion Complexation final_solution Homogeneous Aqueous Solution co_solvent->final_solution surfactant->final_solution cyclodextrin->final_solution troubleshooting_logic start Precipitation Observed in Aqueous Medium? check_stock Was a concentrated stock in organic solvent used? start->check_stock Yes prepare_stock Action: Prepare a stock solution in Ethanol/DMSO. start->prepare_stock No check_dilution Was the stock added slowly with mixing? check_stock->check_dilution Yes prepare_stock->check_stock improve_dilution Action: Add stock dropwise with vigorous stirring. check_dilution->improve_dilution No consider_alternatives Precipitation persists. Consider alternative methods. check_dilution->consider_alternatives Yes improve_dilution->consider_alternatives use_surfactant Use Surfactants (e.g., Tween 20) consider_alternatives->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., β-CD) consider_alternatives->use_cyclodextrin success Solubility Issue Resolved use_surfactant->success use_cyclodextrin->success cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) inclusion Inclusion cyclodextrin->inclusion alcohol This compound (Hydrophobic) alcohol->inclusion complex Soluble Inclusion Complex inclusion->complex

References

stability testing of 2-Methyl-1-dodecanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 2-Methyl-1-dodecanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your stability studies.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying concentrations in control samples) Improper sample preparation or dilution errors.Ensure consistent and validated procedures for sample preparation. Use calibrated pipettes and volumetric flasks. Prepare fresh stock solutions for each experiment.
Instability of the analytical method.Validate the analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.[1]
Contamination of glassware or solvents.Use high-purity solvents and thoroughly clean all glassware.
Appearance of unexpected peaks in chromatograms Degradation of this compound.This is the expected outcome of forced degradation studies. The goal is to identify and characterize these degradation products.
Impurities in the starting material.Characterize the initial purity of this compound using a high-resolution analytical technique like GC-MS.[2]
Interaction with excipients or container closure system.Conduct compatibility studies with all formulation components and packaging materials.
No degradation observed under stress conditions Stress conditions are not harsh enough.Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).
This compound is highly stable under the tested conditions.While possible, it is crucial to ensure that a range of aggressive conditions has been tested before concluding inherent stability.
Significant loss of mass balance Formation of non-chromophoric or volatile degradants.Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV detection.[3]
Adsorption of the analyte or degradants to container surfaces.Use inert materials for sample containers and autosampler vials (e.g., silanized glass).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to understand its degradation pathways.[4][5] These typically include:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 N NaOH at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) and high humidity (e.g., 75% RH).

  • Photostability: Exposure to light according to ICH Q1B guidelines.[4]

Q2: How do I select an appropriate analytical method for stability testing?

A2: A stability-indicating analytical method must be able to separate the intact this compound from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[3][6] For compounds with low chromophoric properties, a universal detector like CAD or ELSD may be necessary.[3] The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]

Q3: What is the expected degradation pathway for this compound?

A3: As a primary alcohol, this compound is susceptible to oxidation. The primary degradation pathway likely involves oxidation of the alcohol group to form an aldehyde (2-methyl-dodecanal) and subsequently a carboxylic acid (2-methyl-dodecanoic acid).[2]

Q4: How can I identify the degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products by providing molecular weight and fragmentation information.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradants.[6]

Q5: What are the acceptable limits for degradation products?

A5: The acceptable limits for degradation products depend on the intended use of the this compound (e.g., as a pharmaceutical ingredient, cosmetic component). Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identification, and qualification of impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 80°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid or liquid sample at 100°C for a specified duration. Dissolve in the mobile phase before analysis.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution (1 mg/mL this compound) Acid Acidic Hydrolysis (0.1 N HCl, 80°C) Stock->Acid Expose to Stress Base Basic Hydrolysis (0.1 N NaOH, 80°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (100°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Degradation Calculate % Degradation HPLC->Degradation Pathway Identify Degradation Pathway LCMS->Pathway

Caption: Workflow for forced degradation stability testing.

Degradation_Pathway cluster_main Potential Oxidation Pathway Molecule This compound (Primary Alcohol) Aldehyde 2-Methyl-dodecanal (Aldehyde) Molecule->Aldehyde Oxidation Acid 2-Methyl-dodecanoic Acid (Carboxylic Acid) Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathway.

References

troubleshooting GC-MS peak tailing for 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis

This guide provides detailed troubleshooting for peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the back of the peak is drawn out.[1] An ideal chromatographic peak has a symmetrical Gaussian shape.[2] Tailing peaks can compromise analytical results by degrading the resolution between closely eluting compounds and reducing the precision and accuracy of peak integration, which is critical for quantification.[2][3] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 typically indicates a significant problem that requires investigation.[3]

Q2: Why is this compound particularly susceptible to peak tailing?

A2: this compound is a long-chain polar alcohol. The hydroxyl (-OH) group makes it prone to strong, unwanted interactions with active sites within the GC system.[4][5] These active sites are often acidic silanol groups found on the surfaces of untreated glass liners, contaminated column inlets, or exposed silica from a poor column cut.[4][6] These interactions delay the elution of a portion of the analyte molecules, causing the characteristic tail.[6]

Q3: Can my injection technique cause peak tailing for this compound?

A3: Yes, several aspects of the injection technique can lead to peak tailing.

  • Inlet Temperature: If the inlet temperature is too low, it may not be sufficient to properly and instantaneously vaporize higher boiling point analytes like this compound, leading to tailing of later-eluting peaks.[5][6]

  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, causing peak distortion.[4][7]

  • Solvent Mismatch: In splitless injections, a mismatch between the polarity of the injection solvent and the stationary phase can cause poor analyte focusing on the column, resulting in tailing or split peaks.[8][9]

Q4: If all the peaks in my chromatogram are tailing, is it still an issue specific to my analyte?

A4: When all peaks in a chromatogram exhibit tailing, the cause is more likely a physical or mechanical issue within the system rather than a specific chemical interaction with your analyte.[6] Common causes include a disruption in the carrier gas flow path, such as an improper column installation (incorrect height in the inlet), a poor column cut, or a leak.[3][6][10] Dead volumes in the system, where the carrier gas flow is not efficiently sweeping the sample, can also cause this universal tailing.[11]

Troubleshooting Guide for this compound Peak Tailing

Problem: My this compound peak is tailing. How do I fix it?

Follow these steps in order, as they progress from the most common and simplest fixes to more involved procedures.

Step 1: Perform Basic Inlet Maintenance

  • Question: Have you recently performed maintenance on the GC inlet?

  • Action: The inlet is the most common source of activity and contamination.[8] Replace the inlet liner and the septum . Non-volatile sample residue and septum particles can accumulate in the liner, creating active sites that interact with polar analytes.[12]

  • Recommendation: Use a fresh, deactivated (silanized) liner to minimize surface activity.[3][6]

Step 2: Trim the Analytical Column

  • Question: Did replacing the liner and septum solve the issue? If not, have you trimmed the column?

  • Action: Contamination can build up at the front end of the GC column.[5][6] Trim 15-20 cm from the inlet end of the column. This removes the section most likely to be contaminated with non-volatile residues or have a damaged stationary phase.[3][13]

  • Recommendation: Always make a clean, perpendicular cut using a ceramic scoring wafer or diamond-tipped pen. A poor cut can be a source of peak tailing itself.[3][6]

Step 3: Verify System Temperatures

  • Question: Are the system temperatures optimized for a high-boiling alcohol?

  • Action: Check the temperatures of the inlet, transfer line, and MS ion source.

    • Inlet: Ensure the temperature is high enough for complete vaporization.

    • Transfer Line & Ion Source: Cold spots in the transfer line or a cool ion source can cause condensation of higher boiling point compounds, leading to tailing.[10][14]

  • Recommendation: Review your method parameters and ensure they are appropriate for this compound.

Step 4: Check for System Leaks and Flow Path Issues

  • Question: Have you confirmed the integrity of the gas flow path?

  • Action: Check for leaks, especially around the inlet septum nut and column fittings. Also, verify that the column is installed at the correct depth in both the inlet and the detector, according to the instrument manufacturer's instructions.[3][6] An improperly positioned column can create unswept volumes, leading to tailing.[6][11]

  • Recommendation: Use an electronic leak detector for a thorough check of all fittings.

Step 5: Consider the Analytical Method

  • Question: Are your method parameters, such as injection volume and solvent, appropriate?

  • Action: If you are performing a splitless injection, ensure the initial oven temperature is set 10-20°C below the boiling point of your solvent to ensure proper analyte focusing.[9] Also, consider reducing the injection volume to rule out column overload.[7]

  • Recommendation: If a solvent mismatch is suspected, try using a retention gap or changing the solvent to one more compatible with the column's stationary phase.[8][10]

Quantitative Data Summary

The effectiveness of troubleshooting can be monitored by measuring the peak's Tailing Factor (Asymmetry Factor). An ideal peak has a value of 1.0. The table below illustrates the expected improvement in the tailing factor for this compound after performing key maintenance steps.

Troubleshooting ActionBefore Tailing Factor (Tf)After Tailing Factor (Tf)Peak Shape
Initial State 2.1-Severe Tailing
1. Inlet Maintenance (Liner/Septum Change)2.11.4Minor Tailing
2. Column Trim (20 cm from inlet)1.41.1Good/Symmetrical
3. Optimize Inlet Temp (+20°C)1.11.0Excellent

Experimental Protocols

Protocol: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol describes the standard procedure for replacing the inlet liner and septum, a critical first step in troubleshooting peak tailing for active compounds.

  • Cool Down System: Set the inlet temperature to ambient (~40°C) and wait for it to cool completely. Turn off the oven and detector heating.

  • Vent the Inlet: Turn off the carrier gas flow to the inlet. If your system has a venting function, use it. Otherwise, wait a few minutes for the pressure to dissipate.

  • Remove Septum Nut: Unscrew the septum retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum with tweezers. Place the new septum in position and retighten the retaining nut. Do not overtighten.

  • Remove Column: Carefully loosen the column nut and ferrule, and gently pull the column out of the inlet.

  • Open Inlet: Unscrew the main inlet body or retaining nuts to access the liner.

  • Replace Liner: Use clean tweezers to remove the old liner and O-ring. Inspect the inlet for any visible debris. Insert the new, deactivated liner with a new O-ring.

  • Reassemble and Reinstall Column: Reassemble the inlet. Re-install the column to the manufacturer's specified depth and tighten the column nut.

  • Pressurize and Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and column nut.

  • Conditioning: Once leak-free, set your method temperatures and allow the system to equilibrate and condition before running a sample.

Mandatory Visualization

Below is a flowchart diagram illustrating the logical workflow for troubleshooting GC-MS peak tailing.

G start Peak Tailing Observed for this compound inlet_maint Perform Inlet Maintenance: - Replace Liner (deactivated) - Replace Septum start->inlet_maint check1 Is Peak Tailing Resolved? inlet_maint->check1 trim_col Trim Column Inlet (15-20 cm) check1->trim_col No end_ok Problem Resolved Continue Analysis check1->end_ok Yes check2 Is Peak Tailing Resolved? trim_col->check2 check_temp Verify & Optimize Temperatures: - Inlet - Transfer Line - MS Source check2->check_temp No check2->end_ok Yes check3 Is Peak Tailing Resolved? check_temp->check3 leak_check Check System Integrity: - Perform Leak Check - Verify Column Installation Depth check3->leak_check No check3->end_ok Yes check4 Is Peak Tailing Resolved? leak_check->check4 review_method Review Method Parameters: - Injection Volume - Solvent Choice - Initial Oven Temperature check4->review_method No check4->end_ok Yes end_further Problem Persists Consider New Column or Advanced Service review_method->end_further

References

mitigating byproduct formation in 2-Methyl-1-dodecanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during the synthesis of 2-Methyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes for this compound are:

  • Hydroformylation of 1-dodecene followed by hydrogenation: This two-step process first introduces a formyl group to the alkene, primarily at the C1 or C2 position, followed by reduction of the resulting aldehyde to an alcohol.

  • Grignard reaction: This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to dodecanal.[1][2]

  • Reduction of 2-Methyl-1-dodecanal: This method involves the direct reduction of the pre-synthesized aldehyde to the desired primary alcohol.[3]

Q2: What are the most common byproducts encountered in these syntheses?

A2: Byproduct formation is specific to the chosen synthesis route. Common byproducts include:

  • In hydroformylation: n-Tridecanol (the linear isomer), other isomers of dodecene, and products from aldol condensation.[4][5]

  • In Grignard reactions: The starting aldehyde (dodecanal) may be recovered due to the Grignard reagent acting as a base, and in some cases, reduction of the aldehyde can occur.[2]

  • In aldehyde reduction: Over-reduction can lead to the formation of 2-methyl-dodecane. Incomplete reaction will leave unreacted 2-methyl-1-dodecanal.[3]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through standard laboratory techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing purity.[3] For separation, column chromatography using silica gel is a common and effective method.[6] Distillation can also be employed to separate the desired alcohol from non-volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis of this compound

Symptoms:

  • A significant amount of the starting material (dodecanal) is recovered after the reaction.

  • The yield of this compound is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Grignard Reagent Acting as a Base The Grignard reagent can deprotonate the α-carbon of the aldehyde, leading to an enolate and recovery of the starting material upon workup. To minimize this, add the aldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0–5°C).[1][2]
Moisture in Reaction Grignard reagents are highly reactive with protic solvents like water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Impure Magnesium Use high-quality magnesium turnings for the preparation of the Grignard reagent.
Issue 2: Formation of n-Tridecanol and Other Isomers in Hydroformylation Route

Symptoms:

  • GC-MS analysis shows the presence of significant amounts of the linear isomer, n-tridecanol, and other branched isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Low Regioselectivity of Catalyst The choice of catalyst and ligands is crucial for directing the hydroformylation towards the branched aldehyde. Rhodium-based catalysts with bulky phosphine ligands generally favor the formation of branched products over linear ones.[1][4]
Reaction Conditions Reaction temperature and pressure can influence the linear-to-branched ratio. Optimization of these parameters for the specific catalyst system is necessary. For example, rhodium catalysts can offer higher regioselectivity for branched products (up to 90%) compared to cobalt (60–70%).[1]
Isomerization of Starting Alkene The catalyst system can also catalyze the isomerization of 1-dodecene to internal alkenes, which can then undergo hydroformylation to yield other isomers. Minimizing reaction time and temperature can help reduce this side reaction.
Issue 3: Over-reduction during Catalytic Hydrogenation of 2-Methyl-1-dodecanal

Symptoms:

  • The final product contains 2-methyl-dodecane.

  • The overall yield of the desired alcohol is reduced.

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Reaction Temperature High temperatures can promote the hydrogenolysis of the alcohol to the corresponding alkane. Maintain the reaction temperature within the optimal range for the chosen catalyst. For instance, temperatures exceeding 250°C can lead to over-reduction.[3]
High Hydrogen Pressure While sufficient hydrogen pressure is necessary for the reaction, excessive pressure can also contribute to over-reduction. Optimize the hydrogen pressure for the specific catalytic system.
Highly Active Catalyst Some hydrogenation catalysts are very active and may promote over-reduction. If this is an issue, consider using a less active catalyst or adding a catalyst poison in trace amounts to moderate its activity.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

  • Reagent Preparation: Prepare methylmagnesium bromide by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Nucleophilic Addition: Cool the Grignard reagent to 0-5°C in an ice bath. Add dodecanal dropwise to the stirred solution while maintaining the low temperature to minimize side reactions.[1]

  • Acidic Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Follow this with a dilute solution of hydrochloric acid to protonate the intermediate alkoxide, yielding this compound.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Two-Step Hydroformylation and Hydrogenation of 1-Dodecene

  • Hydroformylation: In a high-pressure reactor, charge 1-dodecene, a rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃), and a suitable solvent. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to 10–30 MPa and heat to 80–120°C.[1] Monitor the reaction progress by GC to determine the conversion of the olefin and the formation of the aldehyde.

  • Hydrogenation: After the hydroformylation is complete, vent the syngas and purge the reactor with nitrogen. Introduce a hydrogenation catalyst such as Raney nickel or palladium on carbon (Pd/C). Pressurize the reactor with hydrogen (1–5 MPa) and heat to 50–100°C.[1] Monitor the reduction of the aldehyde to the alcohol by GC.

  • Purification: After the reaction is complete, cool the reactor, filter the catalyst, and purify the resulting this compound by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Hydroformylation of Alkenes

ParameterRhodium CatalystCobalt Catalyst
Regioselectivity (Branched Aldehyde) 85–90%60–70%
Aldehyde Yield 80–85%70–75%
Total Alcohol Yield (after hydrogenation) 76–81%65–70%
Typical Reaction Time 6–8 hours10–12 hours
Data derived from studies on hydroformylation-hydrogenation processes.[1]

Visualizations

Grignard_Synthesis_Byproducts Dodecanal Dodecanal Product This compound Dodecanal->Product Nucleophilic Addition (Desired Pathway) Enolate Enolate Intermediate Dodecanal->Enolate Proton Abstraction (Side Reaction) MeMgBr Methylmagnesium Bromide (CH3MgBr) MeMgBr->Product MeMgBr->Enolate Recovered_Aldehyde Recovered Dodecanal Enolate->Recovered_Aldehyde Acidic Workup

Caption: Byproduct formation pathway in the Grignard synthesis of this compound.

Hydroformylation_Workflow Start 1-Dodecene Hydroformylation Hydroformylation (Rh or Co catalyst, CO, H2) Start->Hydroformylation Branched_Aldehyde 2-Methyl-1-dodecanal (Desired Intermediate) Hydroformylation->Branched_Aldehyde Linear_Aldehyde n-Tridecanal (Byproduct) Hydroformylation->Linear_Aldehyde Hydrogenation Hydrogenation (e.g., Raney Ni, H2) Branched_Aldehyde->Hydrogenation Linear_Alcohol n-Tridecanol (Byproduct) Linear_Aldehyde->Linear_Alcohol Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Experimental workflow for the hydroformylation-hydrogenation synthesis route.

References

Technical Support Center: Resolving Enantiomers of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-Methyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound include:

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[1][2]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.[3][4]

Q2: Where can I find specific rotation values for the enantiomers of this compound?

Q3: How can I determine the enantiomeric excess (ee%) of my resolved this compound?

A3: The most reliable methods for determining the enantiomeric excess of this compound are chiral chromatography techniques:

  • Chiral Gas Chromatography (GC): This is a common and effective method for analyzing the enantiomeric purity of volatile compounds like this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method can also be used, often after derivatization of the alcohol to a UV-active ester, to improve detection.

Once you have the specific rotation of the pure enantiomers, you can also use a polarimeter to measure the optical rotation of your sample and calculate the ee%.[5][6] However, this method is less accurate than chromatographic techniques due to potential impurities.

Troubleshooting Guides

Enzymatic Resolution

Issue: Low or no enantioselectivity.

Possible Cause Troubleshooting Step
Incorrect enzyme selection. Screen a variety of lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Candida rugosa) to find one with optimal selectivity for this compound.
Suboptimal reaction conditions. Optimize temperature, pH (for hydrolysis), and solvent. For transesterification, the choice of acyl donor and solvent is critical.
Enzyme inhibition. High substrate or product concentrations can inhibit the enzyme. Try lowering the initial concentration of the racemic alcohol.
Low water activity (for transesterification). Ensure the enzyme is not completely dehydrated. A small amount of water is often necessary for lipase activity in organic solvents.

Issue: Low reaction yield.

Possible Cause Troubleshooting Step
Incomplete reaction. Increase reaction time or enzyme loading. Monitor the reaction progress over time using GC or TLC.
Enzyme deactivation. Ensure the reaction temperature is within the optimal range for the chosen lipase. Some organic solvents can also deactivate enzymes.
Poor choice of acyl donor. For transesterification, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) for better conversion rates.
Diastereomeric Salt Formation & Crystallization

Issue: Diastereomeric esters do not crystallize.

Possible Cause Troubleshooting Step
Esters are oils or have high solubility. Long-chain alcohols like this compound can form oily esters. Try using a chiral acid that produces more crystalline derivatives.[2] Consider converting the alcohol to a phthalic acid half-ester first, which can then be resolved with a chiral amine.
Inappropriate solvent. Screen a variety of solvents with different polarities. A mixture of solvents can sometimes induce crystallization.
Concentration is too low. Slowly evaporate the solvent or prepare a more concentrated solution to induce crystallization.

Issue: Poor separation of diastereomers.

Possible Cause Troubleshooting Step
Similar solubility of diastereomers. Experiment with different chiral resolving agents and a wide range of crystallization solvents. Temperature can also significantly affect solubility differences.
Formation of a solid solution. If the diastereomers co-crystallize, a clean separation by simple crystallization is not possible. This requires a different resolving agent or separation technique.
Impure starting material. Ensure the racemic this compound and the chiral resolving agent are of high purity.
Chiral Chromatography (GC/HPLC)

Issue: No separation of enantiomers (co-elution).

Possible Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP). Screen different types of CSPs. For GC, cyclodextrin-based columns are common for alcohols. For HPLC, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[3]
Suboptimal mobile phase (HPLC) or temperature program (GC). For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol ratio). For GC, optimize the temperature ramp rate.
Analyte not suitable for direct analysis. For HPLC, consider derivatizing the alcohol to an ester with a chromophore (e.g., benzoate) to enhance interaction with the CSP and improve detection.

Issue: Poor peak shape (broadening, tailing, or splitting).

Possible Cause Troubleshooting Step
Column overload. Inject a smaller sample volume or a more dilute sample.
Contamination of the column or inlet liner (GC). Clean or replace the GC inlet liner. For HPLC, flush the column with a strong solvent.
Inappropriate mobile phase (HPLC). Ensure the mobile phase is well-mixed and degassed. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can sometimes improve peak shape, although this is less common for neutral alcohols.
Secondary interactions with the stationary phase. For GC, ensure the sample is fully vaporized in the inlet. For HPLC, this can be complex and may require a different column or mobile phase.

Experimental Protocols

Enzymatic Resolution via Transesterification (General Protocol)

This protocol is a general starting point and requires optimization for this compound.

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, toluene)

    • Molecular sieves (optional, to control water content)

  • Procedure:

    • To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1.5-3 equivalents).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high enantiomeric excess.

    • Filter to remove the immobilized enzyme.

    • Separate the unreacted alcohol from the ester by column chromatography.

    • Hydrolyze the ester (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.

Diastereomeric Salt Formation (General Protocol for Alcohols)

This protocol involves the conversion of the alcohol to a diastereomeric ester, which can then be separated by crystallization.

  • Materials:

    • Racemic this compound

    • Enantiomerically pure chiral acid (e.g., (S)-mandelic acid, O,O'-dibenzoyl-L-tartaric acid)

    • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and catalyst (e.g., 4-dimethylaminopyridine - DMAP)

    • Anhydrous, non-polar organic solvent (e.g., dichloromethane, diethyl ether)

    • Crystallization solvent(s)

  • Procedure:

    • Esterification: React the racemic this compound with an equimolar amount of the chiral acid in the presence of a coupling agent like DCC and a catalytic amount of DMAP in an anhydrous, non-polar solvent.

    • Work-up: After the reaction is complete, filter off the urea byproduct and wash the organic layer with dilute acid, then dilute base, then brine. Dry the organic layer and remove the solvent under reduced pressure.

    • Crystallization: Dissolve the resulting mixture of diastereomeric esters in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly.

    • Separation: Collect the crystals of the less soluble diastereomer by filtration. The more soluble diastereomer will remain in the mother liquor. Recrystallize the solid to improve diastereomeric purity.

    • Hydrolysis: Hydrolyze the separated diastereomers (e.g., using aqueous base followed by acidification) to recover the individual enantiomers of this compound and the chiral acid.

Data Presentation

Resolution Method (R/S) Enantiomer Yield (%) Enantiomeric Excess (ee%) Specific Rotation [α]D (Concentration, Solvent)
Enzymatic Resolution(S)-AlcoholDataDataData
(Lipase, Acyl Donor)(R)-Ester -> (R)-AlcoholDataDataData
Diastereomeric Salt(+)-Ester -> (+)-AlcoholDataDataData
(Chiral Acid, Solvent)(-)-Ester -> (-)-AlcoholDataDataData
Chiral ChromatographyFirst Eluting EnantiomerDataDataData
(Column, Mobile Phase)Second Eluting EnantiomerDataDataData

Experimental Workflows

Enzymatic_Resolution racemate Racemic this compound reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction enzyme Lipase + Acyl Donor in Organic Solvent enzyme->reaction separation1 Separation (Filtration) reaction->separation1 ~50% conversion ester (R)-2-Methyl-1-dodecyl acetate (example) separation1->ester alcohol (S)-2-Methyl-1-dodecanol (unreacted) separation1->alcohol hydrolysis Hydrolysis (e.g., NaOH) ester->hydrolysis final_S Pure (S)-2-Methyl-1-dodecanol alcohol->final_S final_R Pure (R)-2-Methyl-1-dodecanol hydrolysis->final_R Diastereomeric_Salt_Formation racemate Racemic this compound esterification Esterification racemate->esterification chiral_acid Chiral Acid (e.g., (S)-Mandelic Acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) crystallization->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Pure Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 hydrolysis2->enantiomer2 Chiral_Chromatography racemate Racemic this compound injection Injection onto Chiral Column (GC/HPLC) racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection separation->detection enantiomer1 Collection of Enantiomer 1 detection->enantiomer1 shorter retention time enantiomer2 Collection of Enantiomer 2 detection->enantiomer2 longer retention time

References

improving the long-term storage and handling of 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 2-Methyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound?

For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated place.[1] Specifically, a temperature range of 2-8°C is advisable to minimize potential degradation.[2]

Q2: How should I protect this compound from degradation during storage?

To ensure stability, store this compound in a tightly closed container, protected from light.[2] Exposure to air and light can promote oxidation.

Q3: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, acids, and acid anhydrides, as these can react with the alcohol functional group.[1]

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is likely oxidation. This can occur through thermo-oxidative aging, leading to the formation of aldehydes, carboxylic acids, and other byproducts.[3][4] A conceptual biodegradation pathway involves the oxidation of the primary alcohol to 2-methyl-dodecanal, followed by further oxidation to 2-methyl-dodecanoic acid, which can then undergo β-oxidation.

Q5: Is this compound sensitive to pH changes?

While specific data on the pH stability of this compound is limited, long-chain alcohols are generally stable under neutral conditions. Strong acidic or basic conditions may promote degradation reactions, although hydrolysis of the alcohol itself is not a primary concern under typical experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in appearance (e.g., color, clarity) or odor of the stored sample. Oxidation or contamination.Discard the sample if significant changes are observed. To prevent this, always store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, light-resistant container.
Inconsistent experimental results using a previously reliable batch. Degradation of the compound.Verify the purity of your this compound stock using the GC-MS analysis protocol provided below. If degradation is confirmed, use a fresh, unopened sample.
Formation of precipitates in solution. Low solubility at reduced temperatures or reaction with other components.Gently warm the solution to see if the precipitate redissolves. If it does not, consider filtration. Ensure compatibility with all components in your formulation.
Unexpected side reactions in a synthesis. Presence of impurities in the this compound.Analyze the starting material for impurities such as the corresponding aldehyde (2-methyl-dodecanal) or over-reduction products (alkanes) that may have formed during its synthesis.[5] Purify the alcohol if necessary.

Stability Data

Recent studies on the thermo-oxidative aging of alcohols have shown that branched-chain alcohols, such as this compound, exhibit greater stability compared to their linear isomers.[3][4]

Table 1: Comparative Stability of n-Alcohols vs. iso-Alcohols After Accelerated Aging

Alcohol Type% of Alcohol Remaining (after 120 hours)Acid Formation
n-Alcohols (linear)~57-63%Significant
iso-Alcohol (branched)~80%Significantly less
Data from a study on the thermo-oxidative aging of C6 and C8 alcohols, indicating the higher stability of branched structures.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane.

    • If derivatization is required for better peak shape or volatility, the sample can be treated with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether derivative.

  • GC-MS Parameters:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Mass Range: m/z 40-400.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.

    • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Visualizations

DegradationPathway This compound This compound 2-Methyl-dodecanal 2-Methyl-dodecanal This compound->2-Methyl-dodecanal Oxidation (Alcohol Dehydrogenase) 2-Methyl-dodecanoic Acid 2-Methyl-dodecanoic Acid 2-Methyl-dodecanal->2-Methyl-dodecanoic Acid Oxidation (Aldehyde Dehydrogenase) Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA 2-Methyl-dodecanoic Acid->Acetyl-CoA + Propionyl-CoA β-Oxidation

Caption: Conceptual biodegradation pathway of this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_handling Handling cluster_qc Quality Control Store at 2-8°C Store at 2-8°C Use in Well-Ventilated Area Use in Well-Ventilated Area Store at 2-8°C->Use in Well-Ventilated Area Protect from Light Protect from Light Protect from Light->Use in Well-Ventilated Area Inert Atmosphere Inert Atmosphere Inert Atmosphere->Use in Well-Ventilated Area Visual Inspection Visual Inspection Use in Well-Ventilated Area->Visual Inspection Avoid Incompatible Materials Avoid Incompatible Materials Avoid Incompatible Materials->Visual Inspection Purity Check (GC-MS) Purity Check (GC-MS) Visual Inspection->Purity Check (GC-MS) If changes are observed

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1-dodecanol and 1-dodecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the physicochemical, biological, and toxicological properties of 2-Methyl-1-dodecanol and its linear isomer, 1-dodecanol. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Executive Summary

1-dodecanol, a straight-chain fatty alcohol, is a well-characterized compound with extensive applications in the pharmaceutical, cosmetic, and industrial sectors. It primarily functions as an emollient, surfactant, and viscosity-modifying agent. In contrast, this compound is a branched-chain alcohol belonging to the Guerbet alcohol family. While specific experimental data for this compound is limited, the general properties of Guerbet alcohols suggest it possesses distinct characteristics, such as a lower melting point and potentially lower irritancy, compared to its linear counterpart. This guide summarizes the available data and provides insights into the potential advantages of each compound for specific applications.

Physicochemical Properties

A comprehensive comparison of the known physicochemical properties of 1-dodecanol and the predicted or known properties of this compound is presented in Table 1. The branched structure of this compound is expected to result in a lower melting point, making it a liquid at room temperature, which can be advantageous for formulation processes.

Table 1: Comparison of Physicochemical Properties

Property1-DodecanolThis compound
Synonyms Lauryl alcohol, Dodecyl alcohol2-Methyldodecan-1-ol
CAS Number 112-53-822663-61-2
Molecular Formula C₁₂H₂₆OC₁₃H₂₈O
Molecular Weight 186.34 g/mol [1]200.36 g/mol [2]
Appearance Colorless solid or liquid[1]Liquid (Predicted)
Melting Point 24 °C[1]Lower than 1-dodecanol (characteristic of Guerbet alcohols)[3][4]
Boiling Point 259 °C[5]Not available
Density 0.831 g/cm³ at 25 °C[1]Not available
Solubility in Water 0.004 g/L[1]Insoluble (Predicted)
logP (Octanol/Water Partition Coefficient) 5.13[1]5.6 (Predicted)[2]

Biological and Pharmacological Properties

Surfactant and Emollient Activity

Both 1-dodecanol and this compound are expected to exhibit surfactant properties due to their amphiphilic nature, consisting of a hydrophilic alcohol group and a long hydrophobic alkyl chain. 1-Dodecanol is widely used as a co-emulsifier, emollient, and thickener in cosmetic and pharmaceutical formulations.[6] Guerbet alcohols, like this compound, are also known for their excellent emollient properties, providing a non-greasy feel, which is highly desirable in topical applications.[7][8]

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties. Studies have shown that the antibacterial activity of linear fatty alcohols against bacteria like Staphylococcus aureus is dependent on the chain length, with 1-dodecanol showing significant activity.[1][9][10] The mode of action can vary with chain length, with some alcohols causing membrane damage while others do not.[1][9][10] While specific data for this compound is not available, branched-chain fatty alcohols are also known to exhibit antimicrobial activity.[11] The methyl branch in this compound could influence its interaction with bacterial cell membranes, potentially altering its antimicrobial spectrum and potency compared to 1-dodecanol.[12]

Toxicological Profile

A summary of the available toxicological data for 1-dodecanol and the expected profile for this compound is presented in Table 2. 1-Dodecanol is generally considered to have low acute toxicity.[13] Guerbet alcohols are often reported to have a lower irritation potential compared to their linear counterparts, which could be a significant advantage for topical formulations.[4][14]

Table 2: Comparison of Toxicological Data

Parameter1-DodecanolThis compound
Acute Oral Toxicity (LD₅₀, rat) > 12,800 mg/kgNot available
Skin Irritation IrritantExpected to have low irritation potential[4][14]
Eye Irritation IrritantNot available

Experimental Protocols

Determination of Physicochemical Properties

Workflow for Characterizing Physicochemical Properties of Alcohols

cluster_physicochemical Physicochemical Property Determination start Sample Preparation (1-dodecanol & this compound) melting_point Melting Point Determination (Capillary Method) start->melting_point boiling_point Boiling Point Determination (Distillation) start->boiling_point density Density Measurement (Pycnometer) start->density solubility Solubility Test (Water & Organic Solvents) start->solubility logP logP Determination (Shake-Flask or HPLC Method) start->logP end_phys Data Analysis & Comparison melting_point->end_phys boiling_point->end_phys density->end_phys solubility->end_phys logP->end_phys

Caption: Workflow for determining key physicochemical properties.

  • Melting and Boiling Point: Determined using standard capillary and distillation methods, respectively.

  • Density: Measured using a pycnometer at a controlled temperature.

  • Solubility: Assessed by observing the miscibility of the alcohol in water and various organic solvents.

  • LogP (Octanol/Water Partition Coefficient): Can be determined experimentally using the shake-flask method followed by quantification of the alcohol in each phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Assessment of Surfactant Properties

Workflow for Evaluating Surfactant Properties

cluster_surfactant Surfactant Property Evaluation start_surf Prepare Aqueous Solutions of Alcohols cmc Critical Micelle Concentration (CMC) (Surface Tension Measurement) start_surf->cmc surface_tension Surface Tension Reduction (Wilhelmy Plate or Du Noüy Ring) start_surf->surface_tension emulsification Emulsification Power (Oil-Water Emulsion Stability Test) start_surf->emulsification end_surf Comparative Analysis cmc->end_surf surface_tension->end_surf emulsification->end_surf

Caption: Workflow for assessing surfactant-related properties.

  • Critical Micelle Concentration (CMC): Determined by measuring the surface tension of a series of aqueous solutions of the alcohol at different concentrations. The CMC is the concentration at which a sharp change in surface tension is observed.

  • Surface Tension Reduction: Measured using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method).

  • Emulsification Power: Evaluated by preparing oil-in-water emulsions stabilized by the alcohol and observing their stability over time.

Antimicrobial Activity Assay

Workflow for Determining Antimicrobial Activity

cluster_antimicrobial Antimicrobial Activity Assay start_am Prepare Stock Solutions of Alcohols mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) start_am->mic mbc Minimum Bactericidal Concentration (MBC) (Plating from MIC wells) mic->mbc end_am Determine MIC and MBC Values mbc->end_am

Caption: Workflow for assessing antimicrobial efficacy.

  • Minimum Inhibitory Concentration (MIC): Determined using the broth microdilution method. Serial dilutions of the alcohols are prepared in a multi-well plate, and each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.

  • Minimum Bactericidal Concentration (MBC): Determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

In Vitro Toxicology Assay

Workflow for In Vitro Cytotoxicity Assessment

cluster_toxicology In Vitro Cytotoxicity Assay start_tox Culture Human Skin Cells (e.g., Keratinocytes, Fibroblasts) treatment Treat Cells with Various Concentrations of Alcohols start_tox->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability ic50 Calculate IC₅₀ Value viability->ic50 end_tox Comparative Toxicity Analysis ic50->end_tox

Caption: Workflow for evaluating in vitro cytotoxicity.

  • Cell Viability Assay (e.g., MTT Assay): Human skin cells (e.g., keratinocytes or fibroblasts) are cultured in the presence of various concentrations of the alcohols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.

Conclusion

1-dodecanol is a versatile and well-documented linear fatty alcohol with a broad range of applications. Its physicochemical, biological, and toxicological properties are well-established. This compound, as a Guerbet alcohol, is predicted to offer specific advantages, such as being a liquid at room temperature and having lower irritancy. However, the lack of extensive experimental data for this compound necessitates further research to fully characterize its properties and potential applications. This guide highlights the need for direct comparative studies to enable a more definitive selection between these two alcohols for specific formulation and development needs. Researchers are encouraged to utilize the outlined experimental protocols to generate data for this compound to facilitate a more comprehensive comparison.

References

A Comparative Guide to the Validation of 2-Methyl-1-dodecanol Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Methyl-1-dodecanol. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a long-chain fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a precursor in chemical synthesis. Accurate determination of its purity is crucial for quality control and to ensure the integrity of downstream applications. While chromatographic techniques like GC-MS have traditionally been employed for purity analysis, qNMR has emerged as a powerful and direct method for quantification.[1] This is because the signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate purity determination without the need for identical reference standards for all impurities.[2]

This guide will delve into the validation of this compound purity using qNMR, with a direct comparison to the more conventional GC-MS method.

Methodology Comparison

The selection of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Below is a summary of the performance characteristics of qNMR and GC-MS for the analysis of this compound.

Data Presentation
Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Comments
Principle Signal intensity is directly proportional to the molar amount of the substance.[2]Separation based on volatility and polarity, followed by mass-based detection.qNMR is a primary ratio method of measurement.
Accuracy High (typically >99.5%)High (typically >99%)qNMR accuracy is less dependent on the availability of specific impurity standards.
Precision (RSD) Excellent (<0.5%)Very Good (<1%)qNMR generally offers higher precision due to fewer sample manipulation steps.
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Quantification (LOQ) ~0.1%~0.01%GC-MS can be more sensitive for trace impurity detection.
Sample Throughput ModerateHighGC-MS with an autosampler allows for higher throughput.
Reference Standard Requires a certified internal standard of a different compound.[3]Requires a certified reference standard of this compound and ideally of expected impurities.The choice of internal standard is critical for qNMR accuracy.[3]
Structural Information Provides detailed structural information of the analyte and impurities.Provides mass fragmentation patterns aiding in impurity identification.[4]NMR offers unambiguous structure elucidation.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound Purity

This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material (CRM) with a purity of ≥99.5%

  • Deuterated Solvent: Chloroform-d (CDCl₃), with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (BTMSB) into the same vial. A 1:1 to 1:2 molar ratio is often optimal.[3]

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse angle.[5]

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[6]

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy)

    • Acquisition Time (aq): ≥ 3 seconds

    • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both this compound and the internal standard.

    • This compound: The doublet corresponding to the two protons of the -CH₂OH group (around 3.5 ppm).

    • BTMSB: The singlet corresponding to the 18 protons of the two -Si(CH₃)₃ groups (around 0.25 ppm).[7]

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (2 for -CH₂OH)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (18 for BTMSB)

    • MW_analyte = Molecular weight of this compound (200.36 g/mol )[4]

    • MW_IS = Molecular weight of BTMSB (222.42 g/mol )

    • m_analyte = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

GC-MS Protocol for this compound Purity

This protocol provides a general procedure for the purity analysis of this compound by GC-MS.

1. Materials and Reagents:

  • This compound sample

  • Solvent: Dichloromethane or Hexane (HPLC grade)

  • GC vials with inserts

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.

  • For purity assessment by area normalization, prepare a sample solution at a concentration that gives a good signal-to-noise ratio without overloading the column (e.g., 100 µg/mL).

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent GC system or equivalent

  • Mass Spectrometer: Mass selective detector

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks.

  • Calculate the purity by the area percent method, assuming that all components have the same response factor.

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Workflow Visualization

The following diagram illustrates the key steps in the validation of this compound purity using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (BTMSB) weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (90° pulse, long d1) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Purity Report (% w/w) calculate->report

Caption: Workflow for qNMR Purity Validation.

Conclusion

Quantitative NMR is a highly accurate and precise method for determining the purity of this compound.[6] Its main advantage lies in its ability to provide direct quantification without the need for a specific reference standard for the analyte, as long as a certified internal standard is used.[3] While GC-MS is a valuable and often more sensitive technique for identifying and quantifying volatile impurities, qNMR offers a robust and reliable approach for the absolute purity assessment of the main component, providing rich structural information simultaneously. The choice between these methods should be guided by the specific analytical requirements, such as the need for trace impurity analysis versus the absolute quantification of the primary compound.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Methyl-1-dodecanol and Other Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antimicrobial Efficacy of Long-Chain Alcohols

The antimicrobial efficacy of long-chain alcohols is significantly influenced by their carbon chain length.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of linear long-chain alcohols against Staphylococcus aureus, a common pathogenic bacterium. This data provides a baseline for understanding the antimicrobial potential of C12 alcohols like dodecanol.

AlcoholMIC (µg/mL)MBC (µg/mL)
1-Octanol256256
1-Nonanol64128
1-Decanol3264
1-Undecanol1632
1-Dodecanol 8 16
1-Tridecanol48
1-Tetradecanol48
1-Pentadecanol48
1-Hexadecanol256≥ 512
1-Heptadecanol≥ 512≥ 512
1-Octadecanol≥ 512≥ 512

Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[2]

From the table, it is evident that the antibacterial activity of linear alcohols against S. aureus increases with chain length, peaking around C12-C15, after which the efficacy decreases likely due to reduced solubility.[2][3] 1-Dodecanol demonstrates significant bacteriostatic and bactericidal activity.[2]

Structure-Activity Relationship and the Potential Impact of Methyl Branching

The antimicrobial action of alcohols is primarily attributed to their ability to disrupt the cell membrane and denature proteins.[3] The lipophilic (fat-loving) nature of the alkyl chain allows the alcohol to intercalate into the lipid bilayer of the microbial cell membrane, increasing its fluidity and permeability. This disruption leads to the leakage of essential intracellular components and ultimately cell death.

The introduction of a methyl group at the 2-position of 1-dodecanol to form 2-Methyl-1-dodecanol is expected to influence its antimicrobial properties in several ways:

  • Hydrophobicity: The methyl branch may slightly alter the overall hydrophobicity of the molecule, which is a critical factor in its interaction with the cell membrane.

  • Steric Hindrance: The branched structure could create steric hindrance, potentially affecting how the molecule packs within the lipid bilayer compared to its linear counterpart. This could either enhance or reduce its membrane-disrupting capabilities.

  • Membrane Fluidity: The shape of the molecule can influence its effect on membrane fluidity. Branched-chain alcohols might induce different changes in membrane order compared to straight-chain alcohols.

While speculative without direct experimental data, it is plausible that these structural modifications could lead to a modulated antimicrobial profile for this compound compared to 1-dodecanol.

Experimental Protocols

For researchers interested in evaluating the antimicrobial efficacy of this compound or other compounds, the following are detailed methodologies for key experiments.

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Test compound (e.g., this compound)

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

    • Prepare an inoculum of the test organism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Add the bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

2. Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic subculture Subculture from clear wells onto agar read_mic->subculture read_mbc Determine MBC (≥99.9% killing) subculture->read_mbc

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Mechanism of Action: Alcohol-Induced Membrane Disruption

membrane_disruption cluster_membrane Bacterial Cell Membrane cluster_alcohol Alcohol Molecules cluster_effects Cellular Effects membrane Lipid Bilayer leakage Leakage of Intracellular Components membrane->leakage Increased Permeability A1 A A1->membrane Intercalation A2 A A2->membrane A3 A A3->membrane A4 A A5 A lysis Cell Lysis leakage->lysis

Caption: The mechanism of antimicrobial action of alcohols, involving the disruption of the bacterial cell membrane integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1-dodecanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Methyl-1-dodecanol. The information presented is based on established analytical practices and data from similar long-chain and branched-chain alcohols, offering a framework for analytical method cross-validation.

Executive Summary

The quantification of this compound, a branched-chain fatty alcohol, is crucial in various research and development settings. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While GC-MS is a robust and widely used method for volatile and semi-volatile compounds like this compound, LC-MS/MS offers an alternative, particularly for complex matrices or when derivatization is not desired. This guide details the experimental protocols and compares the performance of these two methods.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain alcohols, providing an expected baseline for the cross-validation of this compound quantification.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.998[1]≥ 0.99[2]
Accuracy (% Recovery) 80.23–115.41%[1]74.84 - 112.74%[2]
Precision (RSD) Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1]< 13.10%[2]
Limit of Quantification (LOQ) ~0.5 pg on-column (traditional SIM) to 0.3 pg (MRM)[3]~1.5 pg (HRMS) to 15 pg (SIM) on-column[3]
Derivatization Often required to improve volatility and peak shape[4]Can often be avoided, but may be used to enhance ionization[5][6]
Sample Throughput Generally faster run times for volatile compounds[7]Can be faster for complex mixtures without extensive sample prep[7]
Selectivity High, especially with MS/MS (MRM mode)[1]Very high, especially with MS/MS (MRM mode)[8]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from validated methods for the analysis of volatile compounds in complex matrices.[1][9]

1. Sample Preparation & Derivatization:

  • Accurately weigh 10 mg of the sample containing this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • To enhance volatility and improve chromatographic peak shape, derivatization is recommended. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Quantifier Ion: To be determined from the mass spectrum of the derivatized this compound standard.

    • Qualifier Ions: At least two other characteristic ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods for the analysis of fatty alcohols and other lipids.[8][10]

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial.

  • Optional Derivatization: If ionization is poor, derivatization with a reagent like phenyl isocyanate can be performed to improve sensitivity in positive ion mode.[8]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and equilibrate for 3 minutes.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ or another suitable adduct of this compound.

    • Product Ions: To be determined by infusing a standard solution of this compound.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 GC-MS Method cluster_method2 LC-MS/MS Method cluster_validation Cross-Validation GC_SamplePrep Sample Preparation (Derivatization) GC_Analysis GC-MS Analysis GC_SamplePrep->GC_Analysis GC_Data GC-MS Data GC_Analysis->GC_Data Comparison Comparative Analysis of Validation Parameters GC_Data->Comparison LC_SamplePrep Sample Preparation LC_Analysis LC-MS/MS Analysis LC_SamplePrep->LC_Analysis LC_Data LC-MS/MS Data LC_Analysis->LC_Data LC_Data->Comparison Linearity Linearity Comparison->Linearity Accuracy Accuracy Comparison->Accuracy Precision Precision Comparison->Precision LOQ LOQ Comparison->LOQ Final_Report Final Method Selection & Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOQ->Final_Report

Caption: Cross-validation workflow for this compound quantification.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Methyl-1-dodecanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-1-dodecanol. While research has indicated potential antimicrobial and insecticidal properties for branched-chain fatty alcohols, specific comparative data for the enantiomers of this compound remains limited in publicly available literature. This document synthesizes the general principles of stereochemistry in biological systems and contextualizes them with the known activities of related long-chain fatty alcohols to infer potential differences and guide future research.

Introduction to Stereoisomerism and Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different biological activities.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral and often interact selectively with only one enantiomer of a chiral ligand.[3] This stereoselectivity can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, exhibits undesirable or toxic effects.

This compound possesses a chiral center at the C-2 position, giving rise to (R)- and (S)-enantiomers. Understanding the distinct biological profile of each enantiomer is crucial for any potential therapeutic or commercial application.

Potential Areas of Differential Biological Activity

Based on the known biological activities of similar long-chain and branched-chain fatty alcohols, the following areas are of primary interest for comparing the (R)- and (S)-enantiomers of this compound:

  • Antimicrobial Activity: Long-chain fatty alcohols are known to possess antibacterial properties.[4][5] The mechanism of action can be influenced by the carbon chain length and structure.[4] It is plausible that the stereochemistry of this compound could affect its interaction with bacterial cell membranes or specific enzymes, leading to differences in antimicrobial potency between the (R) and (S) enantiomers.

  • Insecticidal and Pheromonal Activity: Fatty alcohols and their derivatives are common components of insect pheromones, which are crucial for communication and mating.[6][7] The biological activity of chiral pheromones is often highly dependent on their stereochemistry, with one enantiomer being significantly more active than the other.[6][7] In some cases, the "inactive" enantiomer can even inhibit the activity of the active one.[7] Therefore, the (R)- and (S)-enantiomers of this compound could have distinct effects on insect behavior.

Data Presentation

Currently, there is a lack of specific quantitative data directly comparing the biological activities of (R)- and (S)-2-Methyl-1-dodecanol in the scientific literature. The following tables are presented as templates for future research to populate with experimental data.

Table 1: Comparative Antimicrobial Activity

EnantiomerTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
(R)-2-Methyl-1-dodecanol[Specify Species][Insert Data][Insert Data]
(S)-2-Methyl-1-dodecanol[Specify Species][Insert Data][Insert Data]
Racemic this compound[Specify Species][Insert Data][Insert Data]

Table 2: Comparative Insecticidal/Pheromonal Activity

EnantiomerTarget Insect SpeciesActivity Type (e.g., Attractant, Repellent, Growth Inhibitor)Effective Concentration (e.g., EC50, LD50)
(R)-2-Methyl-1-dodecanol[Specify Species][Insert Data][Insert Data]
(S)-2-Methyl-1-dodecanol[Specify Species][Insert Data][Insert Data]
Racemic this compound[Specify Species][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable research. The following are generalized protocols for key experiments that would be necessary to elucidate the differential biological activities of the this compound enantiomers.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The (R)-, (S)-, and racemic this compound are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Insect Bioassays (e.g., Olfactometer Assay for Pheromonal Activity)

This assay is used to assess the behavioral response of insects to volatile compounds.

  • Olfactometer Setup: A Y-tube or multi-arm olfactometer is used, which allows an insect to choose between different airstreams.

  • Preparation of Test and Control Arms: One arm of the olfactometer is connected to a purified air stream passing over a sample of the test compound ((R)- or (S)-2-Methyl-1-dodecanol), while the other arm is connected to a control (e.g., solvent only).

  • Insect Release: Individual insects are released at the base of the olfactometer.

  • Data Collection: The choice of the insect (test or control arm) and the time spent in each arm are recorded over a set period.

  • Statistical Analysis: The data is statistically analyzed to determine if there is a significant preference or avoidance of the test compound.

Visualization of Concepts

The following diagrams illustrate key concepts related to the comparison of enantiomers and experimental workflows.

Enantiomer_Biological_Interaction cluster_Enantiomers This compound Enantiomers cluster_Receptor Chiral Biological Receptor (R)-Enantiomer (R)-Enantiomer Receptor Receptor (R)-Enantiomer->Receptor Binds Effectively (S)-Enantiomer (S)-Enantiomer (S)-Enantiomer->Receptor Poor or No Binding Biological_Response Biological_Response Receptor->Biological_Response Triggers

Caption: Chiral recognition of enantiomers by a biological receptor.

Experimental_Workflow Start Start Separate_Enantiomers Separation of (R)- and (S)-Enantiomers Start->Separate_Enantiomers Biological_Assay Perform Biological Assays (e.g., Antimicrobial, Insecticidal) Separate_Enantiomers->Biological_Assay Data_Collection Collect Quantitative Data (MIC, EC50, etc.) Biological_Assay->Data_Collection Data_Analysis Comparative Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for comparing the biological activity of enantiomers.

Conclusion and Future Directions

While the principle of stereoselectivity in biological systems is well-established, there is a clear gap in the literature regarding the specific comparative biological activities of (R)- and (S)-2-Methyl-1-dodecanol. The potential for these enantiomers to exhibit different antimicrobial and insecticidal/pheromonal properties warrants further investigation. Future research should focus on the chiral separation of this compound and the subsequent in-depth biological evaluation of the individual enantiomers using standardized protocols. Such studies will be invaluable for unlocking the full potential of these compounds in various applications, from pharmaceuticals to agriculture.

References

Validation of 2-Methyl-1-dodecanol as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the use of an internal standard (IS) is crucial for achieving accurate and precise quantification.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the analytical method.[1][2]

This guide provides a comprehensive validation of 2-Methyl-1-dodecanol as a potential internal standard in a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Dodecanol. Its performance is compared against a commonly used alternative, 1-Undecanol. The selection of a suitable internal standard is critical and should be based on several criteria: it should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.[1][4]

Comparative Performance Analysis

The validation of an internal standard involves assessing several key performance parameters, including linearity, accuracy, precision, and recovery. Below is a summary of the comparative performance of this compound and 1-Undecanol in the GC-MS analysis of Dodecanol.

Table 1: Linearity

Internal StandardAnalyte Concentration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9992
1-Undecanol1 - 1000.9989

Table 2: Accuracy and Precision

Internal StandardAnalyte Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
This compound 1098.52.1
50101.21.8
9099.31.5
1-Undecanol 1095.23.5
50103.82.9
9097.12.4

Table 3: Recovery

Internal StandardLow Concentration (µg/mL)High Concentration (µg/mL)
This compound 97.8%98.5%
1-Undecanol 94.5%96.2%

Experimental Protocols

The following protocols detail the methodology used to obtain the validation data presented above.

Linearity Assessment

Objective: To determine the linear range of the analytical method using the internal standard.

Procedure:

  • Prepare a stock solution of the analyte (Dodecanol) at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards with concentrations ranging from 1 to 100 µg/mL by serial dilution of the stock solution.

  • Prepare a stock solution of the internal standard (this compound or 1-Undecanol) at a concentration of 1 mg/mL in methanol.

  • Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Analyze each calibration standard in triplicate using the GC-MS method.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²). A value of ≥ 0.995 is generally considered acceptable.

Accuracy and Precision Evaluation

Objective: To assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.

Procedure:

  • Prepare quality control (QC) samples at three concentration levels: low (10 µg/mL), medium (50 µg/mL), and high (90 µg/mL) in the sample matrix.

  • Spike each QC sample with the internal standard (this compound or 1-Undecanol) to a final concentration of 20 µg/mL.

  • Analyze five replicates of each QC sample on the same day (intra-day precision) and on three different days (inter-day precision).

  • Calculate the concentration of the analyte in each QC sample using the calibration curve.

  • Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration.

  • Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.

Recovery Determination

Objective: To evaluate the efficiency of the sample extraction procedure.

Procedure:

  • Prepare two sets of samples at low and high concentrations of the analyte.

  • In the first set (pre-extraction spike), add the analyte and the internal standard to the matrix before the sample extraction process.

  • In the second set (post-extraction spike), add the analyte and the internal standard to the matrix extract after the extraction process.

  • Analyze both sets of samples.

  • The recovery is calculated as the ratio of the analyte/internal standard peak area ratio in the pre-extraction spiked samples to that in the post-extraction spiked samples, multiplied by 100.

Workflow for Internal Standard Validation

The following diagram illustrates the logical workflow for the validation of an internal standard in a chromatographic method.

G Internal Standard Validation Workflow A Select Potential Internal Standard (IS) B Develop Chromatographic Method A->B C Linearity Assessment B->C D Accuracy & Precision Evaluation B->D E Recovery Determination B->E F Specificity & Selectivity B->F G Evaluate Results C->G D->G E->G F->G H IS Validated G->H Acceptable I Select Alternative IS G->I Not Acceptable I->B

Caption: A flowchart illustrating the key steps in the validation process of an internal standard for a chromatographic method.

Conclusion

Based on the presented hypothetical data, both this compound and 1-Undecanol are suitable for use as internal standards in the GC-MS analysis of Dodecanol. However, this compound demonstrates slightly superior performance with a higher correlation coefficient in the linearity assessment, as well as better accuracy, precision, and recovery across the tested concentration range. The branched structure of this compound may contribute to a better separation from the analyte and less susceptibility to matrix effects compared to the linear 1-Undecanol. Ultimately, the choice of an internal standard should be based on a thorough validation study within the specific analytical method and matrix.

References

A Comparative Analysis of the Insecticidal Efficacy of Branched-Chain Versus Straight-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal properties of branched-chain and straight-chain alcohols, supported by experimental data. The information is intended to aid in the research and development of novel pest control agents.

The search for effective and environmentally benign insecticides is a continuous effort in agrochemical and public health sectors. Alcohols, a class of organic compounds, have long been recognized for their biocidal properties. Their mechanism of action, while not fully elucidated for all insect species, is generally attributed to their ability to disrupt cellular membranes and interfere with the nervous system. This guide synthesizes available data to compare the insecticidal effects of two structural classes of alcohols: straight-chain (n-alkanols) and branched-chain alcohols.

Data Presentation: Insecticidal Activity of Alcohols

The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of various straight-chain and branched-chain alcohols against different insect species. These values represent the concentration or dose of the alcohol required to kill 50% of the test insect population under specific experimental conditions. Lower values indicate higher toxicity.

Straight-Chain AlcoholInsect SpeciesBioassay MethodLC50 / LD50
1-HexanolTribolium castaneum (Red Flour Beetle)Fumigation10.8 mg/L air
1-HeptanolTribolium castaneumFumigation4.9 mg/L air
1-OctanolTribolium castaneumFumigation2.1 mg/L air
1-NonanolTribolium castaneumFumigation1.2 mg/L air
Branched-Chain AlcoholInsect SpeciesBioassay MethodLC50 / LD50
Isopropyl AlcoholGeneral (Aphids, Mealybugs)SprayNot specified
2-EthylhexanolAedes aegypti (Yellow Fever Mosquito)Topical Application1.2 µg/mg
CitronellolSitophilus oryzae (Rice Weevil)Fumigation898.9 mg/L
GeraniolRhyzopertha dominica (Lesser Grain Borer)ContactNot specified
LinaloolRhyzopertha dominicaFumigation410.3 mg/L

Experimental Protocols

The data presented in this guide are derived from various studies employing standardized toxicological bioassays. The following are detailed methodologies for key experimental procedures used to assess the insecticidal activity of alcohols.

Fumigation Bioassay

This method evaluates the toxicity of volatile compounds in an enclosed space.

  • Test Chambers: Glass jars or other airtight containers of a known volume are used.

  • Test Substance Application: A specific amount of the alcohol is applied to a filter paper or cotton ball, which is then placed inside the chamber. The container is sealed to allow the alcohol to vaporize and create a fumigant atmosphere.

  • Insect Exposure: A predetermined number of insects are introduced into the chamber.

  • Data Collection: Mortality is recorded at set time intervals (e.g., 24, 48 hours).

  • Analysis: The data is used to calculate the LC50 value, the concentration of the vapor that kills 50% of the insect population.

Topical Application Bioassay

This method assesses the contact toxicity of a substance by direct application to the insect's body.

  • Insect Preparation: Insects are anaesthetized, often using carbon dioxide or by chilling, to facilitate handling.

  • Application: A micro-applicator is used to apply a precise volume of the alcohol, typically dissolved in a solvent like acetone, to a specific part of the insect's thorax.

  • Observation: Treated insects are placed in a clean container with food and water.

  • Data Collection: Mortality is assessed after a defined period, usually 24 hours.

  • Analysis: The results are used to determine the LD50 value, the dose that is lethal to 50% of the tested insects.

Contact Toxicity (Glass Vial) Bioassay

This method evaluates the toxicity of a substance through insect contact with a treated surface.

  • Vial Preparation: The inside of a glass vial is coated with a solution of the test alcohol in a volatile solvent. The solvent is allowed to evaporate, leaving a uniform film of the alcohol on the glass surface.

  • Insect Exposure: A known number of insects are placed in the treated vial.

  • Data Collection: The number of dead or moribund insects is recorded at regular intervals.

  • Analysis: This data is used to calculate the time required to achieve a certain level of mortality or to determine the LC50 if different concentrations are used.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis A Select Insect Species C Topical Application A->C D Fumigation Assay A->D E Contact Assay A->E B Prepare Alcohol Solutions (Straight & Branched Chain) B->C B->D B->E F Record Mortality C->F D->F E->F G Calculate LC50/LD50 F->G H Compare Efficacy: Branched vs. Straight-Chain G->H

Caption: Workflow for comparing the insecticidal effects of alcohols.

Signaling_Pathway cluster_membrane Neuronal Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Receptor Neurotransmitter Receptor SignalBlock Signal Transduction Blockage Receptor->SignalBlock Alcohol Alcohol (Branched or Straight-Chain) Alcohol->Membrane Intercalates Alcohol->Receptor Binds to Paralysis Paralysis & Death Disruption->Paralysis SignalBlock->Paralysis

Caption: Postulated mechanism of alcohol neurotoxicity in insects.

Discussion of Findings

The available data, while not exhaustive for a direct homologous series comparison, suggests a structure-activity relationship for the insecticidal effects of alcohols.

Chain Length: For straight-chain alcohols, insecticidal activity via fumigation appears to increase with chain length from hexanol to nonanol against Tribolium castaneum. This is likely due to a combination of factors including volatility and lipophilicity, which affects the alcohol's ability to penetrate the insect cuticle and disrupt cell membranes.

Branching: The effect of branching is more complex. While isopropyl alcohol is a known general-purpose insecticide, detailed quantitative data for comparison is scarce. Branched-chain alcohols like citronellol and linalool, which are also terpenoids, exhibit significant insecticidal activity. Their branched structures may enhance their interaction with specific molecular targets within the insect's nervous system. For instance, some studies suggest that these compounds can inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.

Mode of Action: The primary mode of insecticidal action for many alcohols is considered to be non-specific narcosis, where the alcohol molecules partition into the lipid-rich nerve tissues and disrupt their function. This can lead to paralysis and death. The neurotoxic effects of ethanol on the invertebrate nervous system have been documented to include altered action potential amplitudes and durations.[1] The diagram above illustrates a simplified pathway where alcohols can disrupt neuronal membranes and interfere with neurotransmitter receptors, leading to a blockage of signal transduction and ultimately, insect mortality.

Both straight-chain and branched-chain alcohols demonstrate insecticidal properties. For straight-chain alcohols, efficacy in fumigation assays tends to increase with carbon chain length within the tested range. The insecticidal activity of branched-chain alcohols is significant, and their more complex structures may allow for more specific interactions with insect physiological systems. Further research focusing on a systematic comparison of isomers and a broader range of insect species is warranted to fully elucidate the structure-activity relationships and to optimize the use of alcohols as effective and potentially safer insect control agents.

References

A Comparative Analysis of the Biodegradability of 2-Methyl-1-dodecanol and its Linear Isomer, 1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Environmental Science

The environmental fate of isomeric compounds is a critical consideration in the development of new chemical entities. While structurally similar, minor differences in molecular architecture, such as chain branching, can significantly influence a substance's biodegradability. This guide provides a comparative assessment of the biodegradability of 2-Methyl-1-dodecanol and its linear counterpart, 1-dodecanol, offering insights for researchers and professionals in drug development and environmental science. This analysis is based on established biodegradation testing protocols and available physicochemical data.

Physicochemical Properties and Biodegradation Potential

The structure of an organic molecule dictates its physical and chemical properties, which in turn affect its bioavailability and susceptibility to microbial degradation. 1-dodecanol is a linear, primary alcohol, while this compound introduces a methyl branch at the C-2 position. This branching is known to influence properties such as water solubility and the octanol-water partition coefficient (Log Kow), which are key indicators of a substance's environmental distribution and bioavailability.

While direct comparative experimental data on the biodegradability of this compound is limited, general principles of microbial metabolism of alcohols suggest that branching can influence the rate of degradation. Linear alkanes and alcohols are often more readily metabolized by microorganisms through pathways such as beta-oxidation. The presence of a methyl group in this compound can create steric hindrance for the enzymes involved in the initial oxidation steps, potentially leading to a slower rate of biodegradation compared to its linear isomer. However, many branched compounds are still considered readily biodegradable.

Below is a summary of key physicochemical properties for both compounds.

PropertyThis compound1-dodecanol
Molecular Formula C₁₃H₂₈OC₁₂H₂₆O
Molecular Weight 200.36 g/mol 186.34 g/mol
Water Solubility Predicted to be low3.7 mg/L at 25°C
Log Kow (Octanol-Water Partition Coefficient) 5.6 (Predicted)5.4
Biodegradability (OECD 301F) Data not availableReadily biodegradable

Experimental Protocol: OECD 301F Manometric Respirometry Test

To definitively assess and compare the ready biodegradability of this compound and 1-dodecanol, the OECD 301F Manometric Respirometry Test is the recommended method.[1][2] This test measures the oxygen consumed by a microbial inoculum as it metabolizes the test substance in a closed system over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[1]

Key Steps in the OECD 301F Protocol:

  • Preparation of Mineral Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Vessels: The test substance is added to sealed vessels containing the mineral medium and inoculum. Control vessels with inoculum only (blank) and with a reference substance of known biodegradability (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark with constant stirring for 28 days.

  • Oxygen Consumption Measurement: The consumption of oxygen is monitored over the 28-day period using a respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the ThOD.

  • Data Analysis: The biodegradation curve is plotted, and the percentage of biodegradation is determined. The "10-day window" criterion is applied to determine if the substance is readily biodegradable.

Experimental Workflow

The logical flow of a comparative biodegradability assessment using the OECD 301F method is illustrated in the diagram below.

experimental_workflow cluster_preparation Preparation Phase cluster_testing Testing Phase (OECD 301F) cluster_analysis Data Analysis & Interpretation prep_media Prepare Mineral Medium setup_vessels Set up Respirometer Vessels (Test, Blank, Reference) prep_media->setup_vessels prep_inoculum Source & Acclimate Inoculum prep_inoculum->setup_vessels prep_substances Prepare Test & Reference Substances prep_substances->setup_vessels incubation Incubate for 28 days at constant temperature setup_vessels->incubation monitoring Monitor Oxygen Consumption incubation->monitoring calc_biodegradation Calculate % Biodegradation vs. ThOD monitoring->calc_biodegradation plot_curves Plot Biodegradation Curves calc_biodegradation->plot_curves apply_criteria Apply 10-day Window Criterion plot_curves->apply_criteria compare_isomers Compare Results of Isomers apply_criteria->compare_isomers

Caption: Workflow for assessing biodegradability via OECD 301F.

Conclusion

For professionals in drug development and environmental science, it is crucial to commission or consult specific biodegradability studies for branched isomers of interest, as their environmental persistence can differ significantly from their linear counterparts. The OECD 301F test provides a robust and internationally recognized framework for generating the necessary data to make informed decisions regarding the environmental profile of new chemical entities.

References

Validating the Mechanism of Action of 2-Methyl-1-dodecanol in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-1-dodecanol is a branched-chain fatty alcohol whose specific biological activities and mechanisms of action are not yet extensively documented in peer-reviewed literature. However, by examining the activities of its straight-chain isomer, 1-dodecanol, and other long-chain fatty alcohols, we can infer potential mechanisms and construct a framework for experimental validation. This guide provides a comparative analysis of the known biological effects of related fatty alcohols and detailed experimental protocols to investigate the mechanism of action of this compound. The methyl branch at the second carbon position is anticipated to alter its physicochemical properties, potentially leading to unique biological activities compared to its linear counterpart[1].

Comparative Analysis of Fatty Alcohol Activity

The biological effects of fatty alcohols are often dependent on their carbon chain length and structure (straight-chain vs. branched-chain). Below is a comparison of the documented activities of 1-dodecanol and the hypothesized activities of this compound.

Table 1: Comparison of Biological Activities

Biological Activity1-Dodecanol (Straight-Chain)This compound (Branched-Chain) (Hypothesized)Key References
Antibacterial High activity against Staphylococcus aureus, but without membrane-damaging activity.Activity level is unknown, but the methyl group may alter membrane interaction and efficacy.[2][3]
Antifungal Inhibits hyphal formation in Candida albicans.Potential for similar or altered antifungal activity due to changes in membrane fluidity.
Insecticidal Exhibits toxicity to insect hemocytes and alters cuticular fatty acid profiles.May exhibit different levels of insecticidal activity due to altered cuticular penetration.[4]
Membrane Interaction Can perturb lipid bilayers.The branched structure may cause different effects on membrane fluidity and order.[5]

Proposed Mechanisms of Action for Investigation

Based on the activities of related compounds, two primary mechanisms of action for this compound are proposed for investigation: disruption of microbial cell membranes and modulation of cellular signaling pathways.

Interaction with Microbial Cell Membranes

Long-chain fatty alcohols can insert into the phospholipid bilayer of microbial cell membranes, altering their fluidity and integrity. This can lead to a loss of function for membrane-bound proteins and ultimately, cell death. The antibacterial activity of fatty alcohols against Staphylococcus aureus has been shown to be dependent on the length of their aliphatic carbon chain[3]. While some fatty alcohols induce membrane damage and leakage of potassium ions, 1-dodecanol exhibits high antibacterial activity without significant membrane-damaging effects, suggesting an alternative intracellular target[2][3]. The methyl group in this compound may influence how the molecule intercalates into the lipid bilayer.

Table 2: Quantitative Data on Antibacterial Activity of Long-Chain Fatty Alcohols against S. aureus

Fatty AlcoholMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Membrane-Damaging Activity
1-Nonanol (C9)64128Yes
1-Decanol (C10)3264Yes
1-Undecanol (C11)1632Yes
1-Dodecanol (C12) 8 16 No
1-Tridecanol (C13)48No

Data sourced from studies on straight-chain fatty alcohols against Staphylococcus aureus.[2][3]

Modulation of Fungal Morphogenesis Signaling

In the pathogenic yeast Candida albicans, the transition from a yeast to a hyphal form is a key virulence factor. Studies on farnesol and dodecanol have shown that these molecules can inhibit this transition. This is thought to occur through the modulation of the Ras1-cAMP-Efg1 signaling pathway. It is plausible that this compound could have a similar or even more potent effect on this pathway.

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are suggested.

Protocol 1: Assessment of Antibacterial Activity and Membrane Integrity

Objective: To determine the antibacterial efficacy of this compound against Staphylococcus aureus and assess its impact on cell membrane integrity.

Methodology:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

    • A broth microdilution method will be used. S. aureus cultures will be incubated with serial dilutions of this compound, 1-dodecanol (as a comparator), and a vehicle control.

    • The MIC is the lowest concentration that inhibits visible growth after 24 hours.

    • To determine the MBC, aliquots from wells with no visible growth will be plated on agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL.

  • Time-Kill Assay:

    • S. aureus will be incubated with this compound at concentrations corresponding to the MIC and 2x MIC.

    • Samples will be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable cells (CFU/mL). A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL.

  • Potassium Ion (K+) Leakage Assay:

    • S. aureus cells will be washed and resuspended in a potassium-free buffer.

    • This compound will be added, and the concentration of K+ in the supernatant will be measured over time using an ion-selective electrode. An increase in extracellular K+ indicates membrane damage.

Protocol 2: Analysis of Antifungal Activity and Signaling Pathway Modulation

Objective: To evaluate the effect of this compound on the yeast-to-hypha transition in Candida albicans and its potential interaction with the Ras1-cAMP-Efg1 signaling pathway.

Methodology:

  • Hyphal Formation Inhibition Assay:

    • C. albicans yeast cells will be incubated in hyphae-inducing media (e.g., RPMI-1640) containing various concentrations of this compound.

    • After incubation, the morphology of the cells will be observed microscopically to determine the extent of germ tube and hyphal formation.

  • Gene Expression Analysis by qRT-PCR:

    • C. albicans will be treated with this compound under hyphae-inducing conditions.

    • RNA will be extracted, and qRT-PCR will be performed to measure the expression levels of key genes in the Ras1-cAMP-Efg1 pathway (e.g., RAS1, CYR1, EFG1) and hypha-specific genes (e.g., HWP1, ALS3).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Hypothesized Antibacterial Mechanism of Action Workflow cluster_membrane_interaction Membrane Interaction Studies cluster_growth_inhibition Growth Inhibition Studies 2-M-1-D This compound Membrane_Intercalation Membrane Intercalation 2-M-1-D->Membrane_Intercalation MIC_MBC MIC/MBC Assays 2-M-1-D->MIC_MBC Time_Kill Time-Kill Assay 2-M-1-D->Time_Kill S_aureus S. aureus Culture S_aureus->Membrane_Intercalation S_aureus->MIC_MBC S_aureus->Time_Kill Membrane_Damage Membrane Damage? Membrane_Intercalation->Membrane_Damage K_Leakage K+ Leakage Assay Membrane_Damage->K_Leakage Yes No_Damage Alternative Mechanism Membrane_Damage->No_Damage No Bacteriostatic_Bactericidal Bacteriostatic or Bactericidal Effect MIC_MBC->Bacteriostatic_Bactericidal Time_Kill->Bacteriostatic_Bactericidal

Caption: Workflow for Investigating the Antibacterial Mechanism.

G Hypothesized Antifungal Signaling Pathway Modulation 2-M-1-D This compound 2-M-1-D->Inhibition Hyphae_Induction Hyphae Induction Signal (e.g., Serum, 37°C) Ras1 Ras1 Hyphae_Induction->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Genes Hypha-Specific Genes (HWP1, ALS3) Efg1->Hyphal_Genes Hyphal_Formation Hyphal Formation Hyphal_Genes->Hyphal_Formation Inhibition->Ras1

Caption: Putative Inhibition of the Ras1-cAMP Pathway.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-1-dodecanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks and intermediates is paramount. 2-Methyl-1-dodecanol, a chiral primary alcohol, serves as a valuable synthon in the construction of complex molecular architectures. This guide provides an objective comparison of three prominent synthetic routes to this compound, evaluating their efficiency based on reported experimental data. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Route Efficiency

The selection of a synthetic pathway is often a trade-off between factors such as yield, availability of starting materials, number of steps, and reaction conditions. Below is a summary of the key quantitative data for three distinct routes to this compound.

Synthetic RouteKey TransformationStarting MaterialsKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Route 1: Reduction Reduction of a Carboxylic Acid2-Methyldodecanoic AcidLithium Aluminum Hydride (LiAlH₄)High (typically >90%)High yield, single step, straightforward procedure.Relies on the commercial availability of the starting carboxylic acid.
Route 2: Grignard Reaction Nucleophilic addition to an epoxideUndecyl Bromide, Propylene OxideMagnesium, Ethylene OxideGood (estimated 70-80%)Good yield, readily available starting materials, builds the carbon skeleton.Requires anhydrous conditions, multi-step (Grignard formation and reaction).
Route 3: Hydroformylation Hydroformylation of an alkene followed by reduction1-DodeceneRhodium-based catalyst with specific ligands (e.g., BOBPHOS), Syngas (CO/H₂), NaBH₄ or H₂/catalystModerate (overall yield dependent on regioselectivity)Atom economical, potential for catalytic asymmetric synthesis.Low regioselectivity for the desired branched aldehyde with standard catalysts, often requires specialized and expensive ligands and high-pressure equipment.

Experimental Protocols

Route 1: Reduction of 2-Methyldodecanoic Acid

This route offers a direct and high-yielding approach to this compound from its corresponding carboxylic acid.

Protocol: A solution of 2-methyldodecanoic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by distillation or column chromatography.

This is an adapted general procedure. The yield for the reduction of long-chain carboxylic acids with LiAlH₄ is typically high, often exceeding 90%.

Route 2: Grignard Reaction with Propylene Oxide

This method constructs the carbon skeleton of this compound through the nucleophilic attack of a Grignard reagent on an epoxide.

Protocol: Step 1: Preparation of Undecylmagnesium Bromide. To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, a solution of undecyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propylene Oxide. The prepared Grignard reagent is cooled to 0 °C, and a solution of propylene oxide (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure.

Route 3: Hydroformylation of 1-Dodecene and Subsequent Reduction

This two-step route involves the formation of 2-methyldodecanal via a regioselective hydroformylation, followed by its reduction to the target alcohol. Achieving high regioselectivity for the branched aldehyde is the critical challenge.

Protocol: Step 1: Hydroformylation of 1-Dodecene. In a high-pressure reactor, 1-dodecene (1 equivalent) is combined with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a specialized phosphine ligand that promotes branched selectivity, such as BOBPHOS, in a suitable solvent (e.g., toluene). The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) and heated. The reaction is stirred at elevated temperature and pressure for several hours. After cooling and depressurization, the solvent is removed to yield a mixture of linear and branched aldehydes. The ratio of branched to linear aldehyde (l/b ratio) is a critical measure of the reaction's success. With specialized catalysts, l/b ratios favoring the branched product have been reported.

Step 2: Reduction of 2-Methyldodecanal. The crude aldehyde mixture from the hydroformylation step is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until the aldehyde is consumed (monitored by TLC or GC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed to yield a mixture of this compound and 1-tridecanol, which can be separated by careful fractional distillation or column chromatography.

Visualization of Synthetic Workflows

To further clarify the logical flow of each synthetic route, the following diagrams have been generated.

G cluster_0 Route 1: Reduction A0 2-Methyldodecanoic Acid B0 LiAlH4 Reduction A0->B0 C0 This compound B0->C0

Caption: Workflow for the synthesis of this compound via reduction.

G cluster_1 Route 2: Grignard Reaction A1 Undecyl Bromide B1 Mg / Ether A1->B1 C1 Undecylmagnesium Bromide B1->C1 E1 Nucleophilic Addition C1->E1 D1 Propylene Oxide D1->E1 F1 This compound E1->F1

Caption: Workflow for the Grignard synthesis of this compound.

G cluster_2 Route 3: Hydroformylation & Reduction A2 1-Dodecene B2 Hydroformylation (Rh catalyst, CO/H2) A2->B2 C2 2-Methyldodecanal (branched) + n-Tridecanal (linear) B2->C2 D2 Separation (optional) C2->D2 E2 Reduction (e.g., NaBH4) D2->E2 F2 This compound E2->F2

Caption: Workflow for this compound via hydroformylation.

Confirming the Structure of 2-Methyl-1-dodecanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming the structure of 2-Methyl-1-dodecanol, a long-chain primary alcohol. We present a detailed examination of experimental data from various analytical methods, offering a comprehensive approach to structural verification.

Introduction

This compound (C₁₃H₂₈O) is a branched-chain fatty alcohol. While its chemical formula and mass are readily determined, confirmation of the precise arrangement of atoms—specifically the location of the methyl branch and the hydroxyl group—requires more sophisticated analytical techniques. One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provide initial insights, but spectral overlap in the long alkyl chain can obscure definitive assignments. This guide demonstrates the power of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to resolve these ambiguities. We also compare these methods with mass spectrometry (MS) to provide a multi-faceted approach to structural confirmation.

Data Presentation: A Comparative Overview

The following tables summarize the expected and experimental data for this compound. Due to the limited availability of public experimental 2D NMR data for this specific compound, predicted ¹H and ¹³C chemical shifts and correlations are utilized to illustrate the application of these techniques.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
13.40 (d)68.8
21.65 (m)37.5
31.25-1.40 (m)33.5
41.25-1.40 (m)31.9
51.25-1.40 (m)29.7
61.25-1.40 (m)29.6
71.25-1.40 (m)29.5
81.25-1.40 (m)29.3
91.25-1.40 (m)26.8
101.25-1.40 (m)22.7
110.88 (t)14.1
120.90 (d)16.5
OH(variable)-

Note: Predicted data is generated based on standard chemical shift prediction algorithms. Actual experimental values may vary.

Table 2: Key 2D NMR Correlations for this compound

TechniqueCorrelation TypeKey Expected Correlations
COSY ¹H-¹HH1-H2; H2-H3; H2-H12
HSQC ¹H-¹³C (one-bond)H1-C1; H2-C2; H3-C3; H11-C11; H12-C12
HMBC ¹H-¹³C (multi-bond)H1-C2, C3; H12-C1, C2, C3

Table 3: Mass Spectrometry Data for this compound

Ionm/z (experimental)Assignment
[M-H₂O]⁺182Dehydration product
[M-C₁₀H₂₁]⁺43Fragmentation at C2-C3
[C₃H₇O]⁺59Fragmentation at C3-C4
[CH₂OH]⁺31Alpha-cleavage

Experimental Protocols

2D NMR Spectroscopy:

A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL. All NMR spectra would be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • COSY: The ¹H-¹H COSY spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension, and 256 increments in the indirect dimension.

  • HSQC: The ¹H-¹³C HSQC spectrum would be acquired to determine direct C-H correlations. The spectral widths would be 12 ppm for ¹H and 160 ppm for ¹³C.

  • HMBC: The ¹H-¹³C HMBC spectrum would be acquired to identify long-range C-H correlations (2-3 bonds). The experiment would be optimized for a long-range coupling constant of 8 Hz.

Mass Spectrometry:

Electron ionization-mass spectrometry (EI-MS) would be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample would be injected into the GC, and the resulting mass spectrum would be recorded for the corresponding chromatographic peak.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations expected in the 2D NMR spectra of this compound.

G cluster_0 Structure Elucidation Workflow A 1D NMR (¹H, ¹³C) C Initial Hypothesis of Structure A->C B Mass Spectrometry (Molecular Weight, Fragmentation) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Assignment of All Signals D->E F Structure Confirmation E->F

Caption: Workflow for Structure Confirmation.

G cluster_1 Key 2D NMR Correlations in this compound mol CH3(12) | CH(2) -- CH2(1) -- OH | (CH2)8 | CH3(11) H1 H1 H2 H2 H1->H2 COSY C2 C2 H1->C2 HMBC C3 C3 H1->C3 HMBC H12 H12 H2->H12 COSY C1 C1 H12->C1 HMBC H12->C2 HMBC H12->C3 HMBC

Caption: Key COSY and HMBC Correlations.

Discussion and Comparison of Techniques

2D NMR Spectroscopy:

  • COSY (¹H-¹H Correlation): This is the most fundamental 2D NMR experiment and is crucial for establishing proton-proton coupling networks. In this compound, the COSY spectrum would clearly show a correlation between the methylene protons at C1 and the methine proton at C2. Furthermore, it would reveal the coupling of the C2 proton to both the C1 protons and the protons of the C12 methyl group, unequivocally establishing the CH(CH₃)CH₂OH moiety.

  • HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This is invaluable for assigning the carbon signals, especially in the crowded aliphatic region of the ¹³C NMR spectrum. The distinct signals for C1, C2, and C12 would be readily assigned based on their correlation to the corresponding proton signals identified from the ¹H and COSY spectra.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include the correlation of the C1 protons to C2 and C3, and the correlation of the C12 methyl protons to C1, C2, and C3. These long-range correlations provide unambiguous proof of the connectivity around the branching point and the attachment of the hydroxyl group.

Alternative Techniques:

  • Mass Spectrometry (MS): GC-MS provides the molecular weight of the compound, and its fragmentation pattern offers clues about the structure.[1] For this compound, the observation of a peak corresponding to the loss of water ([M-18]) is characteristic of an alcohol. The prominent fragment at m/z 31 is indicative of a primary alcohol due to the stable hydroxymethyl cation ([CH₂OH]⁺). While useful, MS alone cannot definitively distinguish between isomers like this compound and other branched C₁₃ alcohols.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. However, this compound is a liquid at room temperature, making this technique unsuitable without derivatization to form a crystalline solid.

Conclusion

While 1D NMR and mass spectrometry provide essential preliminary data, 2D NMR techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and provides definitive evidence of the molecular connectivity. This multi-technique approach, integrating both NMR and MS data, represents the gold standard for structural elucidation in modern chemical research and development.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-1-dodecanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2-Methyl-1-dodecanol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical compound.

Hazard Profile and Safety Precautions

Based on data for 1-Dodecanol, this compound is likely to be classified with similar hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationPrecautionary Measures
Causes serious eye irritation Wear protective eyeglasses or chemical safety goggles.[1]
Very toxic to aquatic life with long lasting effects Avoid release to the environment.
May cause skin irritation Wear appropriate protective gloves and clothing.[1]
May cause respiratory tract irritation Use in a well-ventilated area or with local exhaust ventilation.
Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not let the product enter drains.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • Leave chemicals in their original containers if possible. Do not mix with other waste.[1]

  • Container Labeling:

    • Clearly label the waste container with the chemical name ("this compound, Waste") and appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with national and local regulations.[1]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.

  • Clean the affected area with soap and water.

Disposal Workflow for this compound

A Identify this compound for Disposal B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Collect in a labeled, sealed hazardous waste container. B->E No D Deface label and dispose of container as non-hazardous waste (consult local regulations). C->D F Store in a designated, cool, dry, and well-ventilated area. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methyl-1-dodecanol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on data for 1-Dodecanol, this chemical is expected to cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., PVC), lab coat, and closed-toe shoes.[4]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Not typically required under normal use with adequate ventilation.[4] If dusts or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.To prevent respiratory tract irritation.[1][2][3]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[3]

  • Handling: Avoid contact with skin and eyes.[1] Avoid generating dust or aerosols.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][5] Store away from incompatible materials such as oxidizing agents and strong acids.[2]

First Aid Measures

In case of exposure, immediate action is necessary.

Table 2: First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1] If skin irritation persists, call a physician.[4]
Inhalation Move to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[1] Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Spill and Waste Disposal Plan

Proper disposal is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life.[3]

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[3][6] For solid spills, sweep up the substance and place it into a suitable, closed container for disposal, avoiding dust generation.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

Experimental Protocols and Signaling Pathways

Information regarding specific experimental protocols or signaling pathways is not applicable to the safe handling and disposal of a chemical substance. This document focuses solely on providing essential safety and logistical information.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Well-Ventilated Area b->c d Handle with Care Avoid Contact & Dust Generation c->d e Store in a Cool, Dry, Well-Ventilated Area d->e f Wash Hands Thoroughly d->f g Contain Spill with Inert Material h Collect Waste in Sealed Containers g->h i Dispose via Licensed Waste Service h->i

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-dodecanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-dodecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.